molecular formula C42H62N8O7S B8209585 Bottromycin A2

Bottromycin A2

Cat. No.: B8209585
M. Wt: 823.1 g/mol
InChI Key: KSIZLOPUXFSFNR-XZNJZDOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bottromycin A2 is a useful research compound. Its molecular formula is C42H62N8O7S and its molecular weight is 823.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3R)-3-[[(2S,3S)-2-[[(2S)-2-[[(6S,9S,12S,13R)-6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)/t24-,25+,27-,30+,31+,32+,33-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIZLOPUXFSFNR-XZNJZDOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN2[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=NCC2=O)N[C@H](C(=O)N[C@@H]([C@@H](C)C3=CC=CC=C3)C(=O)N[C@H](CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62N8O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028185
Record name Bottromycin A(2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15005-62-6
Record name β-Alanine, N-[(2S)-2-[[glycyl-(3R)-3-methyl-L-prolyl-L-valyl]amino]-1-imino-3,3-dimethylbutyl]-3-methyl-L-valyl-(βS)-β-methyl-L-phenylalanyl-3-(2-thiazolyl)-, methyl ester, cyclic (1→1′)-imine, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15005-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bottromycin A(2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Intricate Mechanism of Bottromycin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive analysis of existing and recent research reveals the sophisticated and unique mechanism of action of Bottromycin A2, a potent cyclic peptide antibiotic. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing its molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate its function.

This compound has demonstrated significant activity against problematic Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), making it a molecule of considerable interest for novel antibiotic development.[1][2] Its mechanism, which has been the subject of investigation for decades, has recently been illuminated with unprecedented detail, revealing a novel mode of action that sets it apart from clinically used antibiotics.

Core Mechanism: Context-Specific Ribosome Stalling

This compound inhibits bacterial protein synthesis by targeting the ribosome.[1][3][4][5] Early studies correctly identified the 50S ribosomal subunit as the primary target, with the antibiotic interfering with the aminoacyl-tRNA (aa-tRNA) binding at the A-site.[1][5][6][7][8] However, recent groundbreaking research has redefined this understanding, demonstrating that this compound's inhibitory action is not a simple blockade of the A-site.

Instead, this compound employs a highly specific, context-dependent mechanism. It induces ribosome stalling, but only when a glycine codon is present in the A-site.[3][9][10] This specificity is a unique characteristic among known ribosome-targeting antibiotics.

The stalling is a result of this compound trapping the ternary complex, which consists of the elongation factor Tu (EF-Tu), GTP, and the glycine-charged tRNA (Gly-tRNAGly), on the ribosome.[3][9][10] This action prevents the proper accommodation of the Gly-tRNAGly into the peptidyl transferase center of the ribosome, thereby completely halting peptide bond formation.[3][9][10] It is hypothesized that this compound binds at the interface of EF-Tu's domains I and II, sterically hindering the conformational changes required for EF-Tu to dissociate from the ribosome after GTP hydrolysis. This novel mechanism of immobilizing a specific ternary complex on the ribosome represents a new paradigm in translation inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

ParameterValueOrganism/SystemReference
IC50 (in vitro translation)6.4 ± 0.8 µME. coli PURExpress system[3][9]
IC50 (in vitro translation, this compound carboxylic acid)13.4 ± 2.0 µME. coli PURExpress system[3][9]
OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusFDA209P1[11]
Staphylococcus aureusSmith1[11]
MRSAHH-11[11]
MRSA92-11912[11]
VRENCTC122011[11]
VRENCTC122030.5[11]
Mycoplasma0.001–0.01[1]

Visualizing the Mechanism and Experimental Workflows

To better illustrate the complex interactions and experimental approaches, the following diagrams have been generated using the DOT language.

BottromycinA2_Mechanism cluster_ribosome 70S Ribosome cluster_stalled 50S 50S 30S 30S P_site P-site A_site A-site (Glycine Codon) Stalled_Complex Stalled Ribosome Complex E_site E-site Ternary_Complex Ternary Complex (EF-Tu-GTP-Gly-tRNA) Ternary_Complex->A_site Binding Bottromycin_A2 This compound Bottromycin_A2->Stalled_Complex Traps Peptide_Bond_Formation_Blocked Peptide Bond Formation Blocked Stalled_Complex->Peptide_Bond_Formation_Blocked

Caption: Mechanism of this compound action.

Toe_Printing_Workflow Start Start In_Vitro_Translation In Vitro Translation (e.g., PURExpress) + DNA Template + this compound Start->In_Vitro_Translation Ribosome_Stalling Ribosome Stalls at Specific Codon In_Vitro_Translation->Ribosome_Stalling Primer_Extension Reverse Transcriptase Primer Extension Ribosome_Stalling->Primer_Extension Toeprint_Generation Generates cDNA 'Toeprint' that Terminates at the Stalled Ribosome Position Primer_Extension->Toeprint_Generation Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Toeprint_Generation->Gel_Electrophoresis Analysis Analyze Banding Pattern to Identify Stalling Site Gel_Electrophoresis->Analysis End End Analysis->End

Caption: Experimental workflow for toe-printing analysis.

Detailed Experimental Protocols

A cornerstone of the recent discoveries in this compound's mechanism of action is the use of advanced molecular biology techniques. Below are the detailed methodologies for the key experiments cited.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.

  • System: PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs), which is a reconstituted E. coli system with purified components.

  • Reporter: A plasmid encoding a reporter protein, such as Firefly Luciferase (Fluc), under the control of a T7 promoter.

  • Procedure:

    • Assemble the PURExpress reaction mixture according to the manufacturer's protocol, including the reporter plasmid.

    • Add varying concentrations of this compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO). A control reaction with solvent only is essential.

    • Incubate the reactions at 37°C.

    • Monitor the synthesis of the reporter protein over time. For Luciferase, this is achieved by measuring luminescence after the addition of luciferin substrate.

    • The rate of protein synthesis is determined from the slope of the luminescence signal over time.

    • The IC50 value is calculated by plotting the synthesis rate against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[3][9]

Toe-Printing Assay

This technique is used to map the precise location of a stalled ribosome on an mRNA transcript.

  • Template Preparation: A linear DNA template is generated by PCR. This template contains a T7 promoter, a ribosomal binding site, a coding sequence of interest (including codons expected to cause stalling), and a primer binding site downstream of the coding sequence.

  • In Vitro Translation: The DNA template is used in an in vitro translation system (e.g., PURExpress) in the presence or absence of this compound.

  • Ribosome Stalling: If this compound causes stalling, a population of ribosomes will be arrested at a specific position on the mRNA transcribed from the DNA template.

  • Primer Extension: A radiolabeled (e.g., 32P) or fluorescently labeled DNA primer, complementary to the 3' end of the mRNA, is added to the reaction along with a reverse transcriptase. The reverse transcriptase synthesizes a complementary DNA (cDNA) strand, starting from the primer.

  • Toeprint Formation: The reverse transcriptase is blocked by the stalled ribosome, leading to the generation of a truncated cDNA product of a specific length. This product is known as the "toeprint."

  • Analysis: The cDNA products are resolved by denaturing polyacrylamide gel electrophoresis. The size of the toeprint band, determined by running a sequencing ladder alongside, indicates the precise location of the ribosome stall site on the mRNA.[3][12]

High-Throughput Toe-Printing with Deep Sequencing (Toe-Seq)

This powerful method allows for the unbiased, genome-wide identification of ribosome stalling sequences induced by an antibiotic.

  • Library Preparation: A complex library of DNA templates is generated. Each template contains a T7 promoter, a 5' untranslated region (UTR), a start codon, a stretch of randomized nucleotides, a constant 3' coding region, a 3' UTR, and a unique barcode.

  • In Vitro Translation and Stalling: The entire library is transcribed and translated in vitro in the presence of this compound.

  • Primer Extension and Sequencing: A primer extension reaction is performed as in the standard toe-printing assay. The resulting cDNA "toeprints" are then subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are analyzed to:

    • Map the 3' end of each read to determine the ribosome stalling position.

    • Use the barcode to associate each stall site with its corresponding randomized mRNA sequence.

    • This allows for the identification of specific codon or sequence motifs that are enriched at the stall sites, revealing the context-specificity of the antibiotic's action.[3][10]

Conclusion and Future Directions

The mechanism of action of this compound is a remarkable example of highly specific and targeted inhibition of bacterial translation. Its unique ability to induce ribosome stalling at glycine codons by trapping the ternary complex opens new avenues for antibiotic design and development. The lack of cross-resistance with existing A-site targeting antibiotics further underscores its potential as a lead compound for a new class of antibacterial agents.[1][3]

Future research will likely focus on obtaining a high-resolution structure of the this compound-ribosome-ternary complex through techniques like cryo-electron microscopy. Such a structure would provide atomic-level details of the interactions and pave the way for structure-based drug design to improve the potency, spectrum, and pharmacokinetic properties of this promising antibiotic.

References

The Discovery and Isolation of Bottromycin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycin A2 is a potent macrocyclic peptide antibiotic, first discovered in 1957 from the fermentation broth of Streptomyces bottropensis.[1] It belongs to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs), a class of natural products renowned for their complex structures and significant biological activities.[2] this compound has garnered considerable interest within the scientific community due to its unique structural features, including a rare macrocyclic amidine linkage, and its promising activity against multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3][4] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound from Streptomyces.

Discovery and Biosynthesis

The journey of this compound began with its initial isolation from Streptomyces bottropensis.[1] Subsequent research has also identified other Streptomyces species, including the plant pathogen Streptomyces scabies, as producers of this antibiotic.[2] The biosynthesis of this compound is a complex process involving the ribosomal synthesis of a precursor peptide, BtmD, which then undergoes a series of enzymatic modifications.[5] Key enzymes encoded by the btm gene cluster are responsible for these transformations, which include methylation, macrocyclization through an amidine bond formation, and epimerization.[5][6]

Signaling Pathways and Regulation

The production of this compound is known to be produced in low yields, often below 1 mg/L in wild-type strains, which has prompted research into the regulatory mechanisms governing its biosynthesis.[2] Understanding these pathways is crucial for developing strategies to enhance production titers for research and potential clinical applications.

Experimental Protocols

This section details the experimental procedures for the cultivation of Streptomyces and the subsequent isolation and purification of this compound.

Materials and Media
  • Microorganism: Streptomyces bottropensis or Streptomyces scabies

  • GYM Medium: 4 g/L Glucose, 4 g/L Yeast Extract, 10 g/L Malt Extract.[2]

  • Bottromycin Production Medium (BPM): 10 g/L Glucose, 15 g/L Soluble Starch, 5 g/L Yeast Extract, 10 g/L Soy Flour, 5 g/L NaCl, 3 g/L CaCO₃.[2]

  • YMPGv Medium: Yeast Extract, Malt Extract, Peptone, Glucose, supplemented with 0.2% valine.

  • Solvents: Methanol, Ethyl Acetate, Acetonitrile (HPLC grade), Formic Acid (LC-MS grade)

  • Chromatography Resins: Solid-phase extraction (SPE) sorbent, Reversed-phase C18 silica gel

Fermentation of Streptomyces
  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium, such as GYM, with spores or a mycelial suspension of the Streptomyces strain. The culture is incubated at 28-30°C with shaking until sufficient growth is achieved.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium, such as BPM or YMPGv. The production culture is incubated for 5-7 days at 28-30°C with vigorous shaking to ensure adequate aeration.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

  • Extraction of Culture Broth:

    • After fermentation, the culture broth is separated from the mycelial mass by centrifugation or filtration.

    • The supernatant is then extracted with an equal volume of an organic solvent such as ethyl acetate or methanol.[2][7] The extraction is typically performed by vigorous shaking in a separatory funnel, followed by separation of the organic layer. This step is repeated to maximize the recovery of the target compound.

  • Solid-Phase Extraction (SPE):

    • The crude extract is concentrated under reduced pressure and then subjected to solid-phase extraction.

    • A suitable sorbent, such as LPS-500-H, is used.[7] The column is washed, and the sample is loaded. Elution is performed using a stepwise gradient of an appropriate solvent system, for example, water-acetonitrile mixtures.[7] Fractions are collected and tested for activity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The active fractions from SPE are pooled, concentrated, and further purified by RP-HPLC.

    • A C18 column (e.g., Phenomenex Kinetex 2.6 µm XB-C18, 50 mm × 2.1 mm) is commonly used.[2]

    • A linear gradient of acetonitrile in water with 0.1% formic acid is employed as the mobile phase. A typical gradient might be 5% to 95% acetonitrile over a set period.[2]

    • The flow rate is maintained, for instance, at 0.6 mL/min.[2] The eluate is monitored by UV detection, and fractions corresponding to the this compound peak are collected.

Data Presentation

The purification of this compound can be monitored at each step to assess the yield and purity. The following table provides a hypothetical representation of a purification summary.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract10,00050,00051001
Solid-Phase Extraction1,00040,00040808
RP-HPLC5030,00060060120

Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions.

Analytical Characterization

The structure and purity of the isolated this compound are confirmed using various analytical techniques:

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the detailed structural elucidation of the molecule.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Streptomyces Inoculum B Production Culture (BPM/GYM Medium) A->B C Centrifugation/ Filtration B->C D Solvent Extraction (Ethyl Acetate/Methanol) C->D E Solid-Phase Extraction (SPE) D->E F Reversed-Phase HPLC (C18 Column) E->F G Pure this compound F->G H LC-MS & NMR Analysis G->H

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

biosynthetic_pathway Precursor Precursor Peptide (BtmD) Methylation C-Methylation (BtmC, BtmG, BtmK) Precursor->Methylation Cyclization Macrocyclization (BtmE, BtmF) Methylation->Cyclization FollowerRemoval Follower Peptide Removal (BtmI) Cyclization->FollowerRemoval Epimerization Aspartate Epimerization (BtmH) FollowerRemoval->Epimerization Decarboxylation Oxidative Decarboxylation (BtmJ) Epimerization->Decarboxylation OMethylation O-Methylation (BtmB) Decarboxylation->OMethylation BottromycinA2 This compound OMethylation->BottromycinA2

Caption: Key steps in the biosynthetic pathway of this compound.

Conclusion

The discovery and ongoing research into this compound highlight the vast potential of natural products in addressing the challenge of antimicrobial resistance. The detailed methodologies and understanding of its biosynthesis provided in this guide serve as a valuable resource for scientists and researchers in the field of drug discovery and development. Further optimization of fermentation and purification processes, guided by a deeper understanding of the regulatory networks, will be crucial for unlocking the full therapeutic potential of this remarkable antibiotic.

References

The Unraveling of a Complex Antibiotic: A Technical Guide to the Structure Elucidation and Stereochemistry of Bottromycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the challenging journey to elucidate the intricate structure and define the precise stereochemistry of bottromycin A2, a potent antibiotic with a unique mode of action. This document details the historical progression of its structural assignment, the definitive confirmation through total synthesis, and the key experimental methodologies that were pivotal in this scientific endeavor.

Introduction: The Enigmatic this compound

First isolated in 1957 from Streptomyces bottropensis, this compound has long been recognized for its significant antibacterial activity, particularly against problematic Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Its complex and unusual peptidic structure, however, presented a formidable challenge to chemists for over five decades, leading to a series of structural revisions.[1] The definitive structure, confirmed by total synthesis in 2009, revealed a highly modified heptapeptide featuring a unique N-terminal four-amino acid macrocycle formed via an amidine linkage, several C-methylated residues, a D-aspartate, and a C-terminal thiazole.[1][3] This guide will delve into the technical details of how this complex molecular architecture was ultimately pieced together.

A Long and Winding Road: The History of Structure Elucidation

The path to the correct structure of this compound was fraught with challenges, with several incorrect structures being proposed over the years. The initial structural studies in the late 1950s and 1960s correctly identified some of the amino acid components but struggled with the nature of the macrocyclic core and the stereochemistry of its constituents.[1] A significant breakthrough came in 1983 when Schipper proposed the presence of the unusual amidine linkage.[4] However, it was the unambiguous total synthesis by Shimamura and colleagues in 2009 that finally established the correct connectivity and, crucially, the stereochemistry of all chiral centers.[3][5]

structure_elucidation_history cluster_timeline Timeline of this compound Structure Proposals 1957 1957 1960s 1960s 1957->1960s Initial isolation and partial characterization (Waisvisz et al.) 1976 1976 1960s->1976 Further degradation studies and incorrect structural proposals (Nakamura et al.) 1983 1983 1976->1983 Revised structure with incorrect macrocycle (Takahashi et al.) 2009 2009 1983->2009 Proposal of the amidine linkage (Schipper) Correct_Structure Correct Structure of this compound 2009->Correct_Structure Definitive structure and stereochemistry confirmed by total synthesis (Shimamura et al.) total_synthesis_workflow Start Start Fragment_Synthesis Stereoselective Synthesis of Key Building Blocks (β-methylated AAs, Thiazole) Start->Fragment_Synthesis Macrocycle_Formation Construction of the Macrocyclic Precursor Fragment_Synthesis->Macrocycle_Formation Amidine_Formation Mercury-Mediated Amidine Linkage Formation Macrocycle_Formation->Amidine_Formation Peptide_Coupling Coupling of Macrocycle with Linear Peptide Chain Amidine_Formation->Peptide_Coupling Final_Steps Deprotection and Purification Peptide_Coupling->Final_Steps Confirmation Spectroscopic Comparison with Natural this compound Final_Steps->Confirmation biosynthetic_pathway cluster_modifications Enzymatic Cascade Precursor_Peptide Ribosomal Synthesis of Precursor Peptide (BtmD) Aminopeptidase N-Met Removal Precursor_Peptide->Aminopeptidase Post_Translational_Modifications Post-Translational Modifications Methyltransferases C-Methylation Aminopeptidase->Methyltransferases YcaO_Proteins Amidine Cyclization Methyltransferases->YcaO_Proteins Protease Follower Peptide Cleavage YcaO_Proteins->Protease Epimerase L-Asp to D-Asp Protease->Epimerase Thiazole_Synthase Thiazole Formation Epimerase->Thiazole_Synthase O_Methyltransferase O-Methylation of D-Asp Thiazole_Synthase->O_Methyltransferase Mature_Bottromycin_A2 Mature this compound O_Methyltransferase->Mature_Bottromycin_A2

References

The Core of Potency: A Technical Guide to the Bottromycin A2 Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycin A2, a potent ribosomally synthesized and post-translationally modified peptide (RiPP), has garnered significant interest within the scientific community due to its potent antimicrobial activity against multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Its unique mode of action, targeting the A-site of the bacterial 50S ribosome, presents a promising avenue for the development of novel antibiotics.[2] The biosynthesis of this complex natural product is orchestrated by a dedicated biosynthetic gene cluster (btm), which encodes a fascinating array of enzymes responsible for a series of intricate post-translational modifications. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster, detailing the genetic architecture, the enzymatic cascade, and the experimental methodologies employed in its characterization.

The Bottromycin Biosynthetic Gene Cluster: Genetic Organization and Function

The bottromycin biosynthetic gene cluster (btm) is typically organized into two divergently transcribed operons.[3] The cluster houses the precursor peptide gene, btmD (botA in some nomenclatures), which is uniquely characterized by a C-terminal "follower" peptide, as opposed to the more common N-terminal leader peptide found in most RiPPs.[4][5] This follower peptide is crucial for the recognition and recruitment of the modifying enzymes to the N-terminal core peptide that ultimately becomes this compound. The btm cluster also contains genes encoding radical SAM methyltransferases, YcaO-domain proteins, a cytochrome P450 enzyme, an α/β-hydrolase fold epimerase, and other tailoring enzymes, as well as regulatory and transport proteins.

Quantitative Data on the this compound Biosynthetic Gene Cluster

The following table summarizes the genes within the this compound biosynthetic gene cluster from Streptomyces sp. BC16019, their corresponding protein products, and their proposed functions.

GeneProtein ProductSize (amino acids)Proposed Function[6]
botPBotP487M17 family aminopeptidase, removes N-terminal methionine from the precursor peptide.
botRMT1BotRMT1359Radical SAM methyltransferase, responsible for β-methylation of a valine residue.
botABotA (BtmD)43Precursor peptide containing the core peptide (GPVVVFDC) and a C-terminal follower peptide.
botCBotC393YcaO-domain protein, catalyzes the ATP-dependent cyclodehydration of the C-terminal cysteine to a thiazoline ring.
botCDBotCD411YcaO-domain protein, involved in the formation of the unique macrocyclic amidine linkage.
botRMT2BotRMT2643Radical SAM methyltransferase, responsible for β-methylation of proline and phenylalanine residues.
botHBotH239α/β-hydrolase fold enzyme, functions as an aspartate epimerase, converting L-Asp to D-Asp.
botAHBotAH251Amidohydrolase, involved in the processing of the macrocyclic intermediate.
botCYPBotCYP399Cytochrome P450 enzyme, catalyzes the oxidative decarboxylation of the thiazoline to a thiazole.
botOMTBotOMT269O-methyltransferase, responsible for the final O-methylation of the aspartate residue.
botKBotK421MFS-family transporter, likely involved in the export of bottromycin.
botRBotR-Putative regulatory protein.
botGBotG-Hydrolase-like protein.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process involving a cascade of enzymatic modifications to the precursor peptide, BotA. The proposed pathway, elucidated through a combination of genetic, metabolomic, and in vitro biochemical studies, is a remarkable example of nature's ability to generate structural diversity.[7]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

This compound Biosynthetic Pathway Precursor Ribosomal Synthesis (btmA/btmD) BotA BotA (Precursor Peptide) (M-GPVVVFDC-Follower) Precursor->BotA Methionine_Removal BotP BotA->Methionine_Removal Intermediate1 GPVVVFDC-Follower Methionine_Removal->Intermediate1 Methylation1 BotRMT1 Intermediate1->Methylation1 Intermediate2 GPV(β-Me)VVFDC-Follower Methylation1->Intermediate2 Methylation2 BotRMT2 Intermediate2->Methylation2 Intermediate3 G(β-Me)PV(β-Me)V(β-Me)FDC-Follower Methylation2->Intermediate3 Thiazoline_Formation BotC Intermediate3->Thiazoline_Formation Intermediate4 G(β-Me)PV(β-Me)V(β-Me)FD-Thiazoline-Follower Thiazoline_Formation->Intermediate4 Macrocyclization BotCD / BotAH Intermediate4->Macrocyclization Intermediate5 Macrocyclic-Thiazoline-Follower Macrocyclization->Intermediate5 Follower_Cleavage Protease(s) Intermediate5->Follower_Cleavage Intermediate6 Macrocyclic-Thiazoline Follower_Cleavage->Intermediate6 Epimerization BotH Intermediate6->Epimerization Intermediate7 Macrocyclic-D-Asp-Thiazoline Epimerization->Intermediate7 Thiazole_Formation BotCYP Intermediate7->Thiazole_Formation Intermediate8 Macrocyclic-D-Asp-Thiazole Thiazole_Formation->Intermediate8 O_Methylation BotOMT Intermediate8->O_Methylation Bottromycin_A2 This compound O_Methylation->Bottromycin_A2

Caption: Proposed biosynthetic pathway of this compound.

Regulation of the Bottromycin Biosynthetic Gene Cluster

The expression of the bottromycin gene cluster is tightly regulated to ensure efficient production of the antibiotic. A key regulatory feature is the presence of an internal transcriptional start site (TSS) that specifically enhances the transcription of the precursor peptide gene, btmD.[2][8] This mechanism allows for a higher stoichiometric production of the precursor peptide substrate relative to the catalytic enzymes, a common strategy in RiPP biosynthesis. Additionally, a cluster-situated modulator, BtmL, has been identified, which specifically affects the expression of btmD.[2]

The following diagram illustrates the regulatory logic of the bottromycin gene cluster.

Bottromycin Gene Cluster Regulation cluster_operon btm Operon btmC btmC btmD btmD (Precursor Peptide) btm_downstream Downstream Genes Main_Promoter Main Promoter (P_btmC) Main_Promoter->btmC drives expression of operon Transcription_btmC Transcription Internal_TSS Internal TSS (TSS_btmD) Internal_TSS->btmD Transcription_btmD Enhanced Transcription BtmL BtmL (Modulator) BtmL->Internal_TSS modulates

Caption: Regulatory elements of the bottromycin gene cluster.

Experimental Protocols

The elucidation of the bottromycin biosynthetic pathway has been made possible through a variety of sophisticated experimental techniques. This section provides an overview of the key methodologies.

Gene Deletion and Complementation in Streptomyces

Objective: To investigate the function of individual genes within the btm cluster.

Methodology:

  • Construct Design: A gene replacement cassette is constructed containing flanking regions of the target gene and a selectable marker (e.g., an apramycin resistance cassette).

  • Vector Construction: The cassette is cloned into a conjugative E. coli-Streptomyces shuttle vector (e.g., pKC1139).

  • Conjugation: The resulting plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to the recipient Streptomyces strain via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Double-crossover mutants, where the target gene has been replaced by the resistance cassette, are identified by screening for the desired antibiotic resistance and sensitivity to the vector's antibiotic marker.

  • Verification: Gene deletion is confirmed by PCR analysis of genomic DNA from the mutant strain.

  • Complementation: For complementation studies, the wild-type gene is cloned into an integrative vector (e.g., pSET152) and introduced into the mutant strain.

Heterologous Expression and Production Analysis

Objective: To produce bottromycin and its analogs in a heterologous host and to analyze the produced metabolites.

Methodology:

  • Host Strain: A suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, is chosen.

  • Vector Construction: The entire btm gene cluster is cloned into an integrative expression vector.

  • Transformation: The expression vector is introduced into the heterologous host.

  • Fermentation: The recombinant strain is cultivated in a suitable production medium.

  • Metabolite Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate or butanol).

  • LC-MS Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) to detect and quantify bottromycin production. Comparison with an authentic standard of this compound is used for confirmation.

In Vitro Enzymatic Assays

Objective: To characterize the function and substrate specificity of individual biosynthetic enzymes.

Methodology:

  • Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector (e.g., pET-28a) and expressed in E. coli. The recombinant protein, often with a His-tag, is purified using affinity chromatography.

  • Substrate Synthesis: The peptide substrate (e.g., the BotA precursor peptide or a modified intermediate) is chemically synthesized or produced recombinantly.

  • Enzyme Reaction: The purified enzyme and substrate are incubated in a suitable reaction buffer containing any necessary cofactors (e.g., ATP, S-adenosylmethionine, metal ions).

  • Reaction Quenching: The reaction is stopped at various time points by adding an acid or organic solvent.

  • Product Analysis: The reaction mixture is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or LC-MS to detect the formation of the product by observing the expected mass shift.

The following diagram illustrates a general workflow for the in vitro characterization of a bottromycin biosynthetic enzyme.

In Vitro Enzyme Assay Workflow Cloning Gene Cloning (pET vector) Expression Protein Expression (E. coli) Cloning->Expression Purification Affinity Chromatography (His-tag) Expression->Purification Enzyme Purified Enzyme Purification->Enzyme Reaction Enzymatic Reaction (Incubation with cofactors) Enzyme->Reaction Substrate_Prep Substrate Preparation (Peptide Synthesis) Substrate Peptide Substrate Substrate_Prep->Substrate Substrate->Reaction Analysis Product Analysis (MALDI-TOF MS / LC-MS) Reaction->Analysis Results Characterization of Enzyme Function Analysis->Results

Caption: General workflow for in vitro enzyme characterization.

Conclusion

The biosynthetic gene cluster of this compound represents a rich source of novel enzymatic machinery and a testament to the intricate chemistry of natural product biosynthesis. A thorough understanding of this gene cluster, from its genetic organization and regulation to the function of its encoded enzymes, is paramount for harnessing its potential. The detailed methodologies provided in this guide offer a framework for researchers to further explore and engineer this fascinating biosynthetic pathway, with the ultimate goal of developing new and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

In-Depth Technical Guide: Antibacterial Spectrum of Bottromycin A2 against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Bottromycin A2, a potent macrocyclic peptide antibiotic, against a range of clinically significant Gram-positive bacteria. This compound demonstrates notable efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), making it a compound of significant interest for further drug development.[1][2][3][4] This document details its antibacterial spectrum through quantitative data, outlines the experimental protocols for determining its activity, and visualizes its mechanism of action.

Quantitative Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against various Gram-positive bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureus FDA209P2[1]
Staphylococcus aureus Smith1[1]
Staphylococcus aureus MRSA HH-1Methicillin-Resistant2[1]
Staphylococcus aureus MRSA 92-1191Methicillin-Resistant1[1]
Enterococcus faecalis NCTC12201Vancomycin-Resistant1[1]
Enterococcus faecalis NCTC12203Vancomycin-Resistant0.5[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess the antibacterial activity of this compound is crucial for the replication and validation of experimental findings.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[5][6][7][8]

Materials:

  • This compound stock solution (e.g., 20 mM in 50% DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial inoculum suspension (adjusted to a 0.5 McFarland standard)

  • Sterile diluent (e.g., broth medium)

  • Incubator (37°C)

  • Microplate reader (for measuring optical density at 600 nm, OD₆₀₀)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a working solution of this compound by diluting the stock solution in the broth medium.

    • In a 96-well plate, perform two-fold serial dilutions of the this compound working solution to achieve a range of desired concentrations. Typically, this involves adding a volume of the antibiotic to the first well and then transferring half of that volume to subsequent wells containing fresh broth.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium, prepare a suspension in the broth medium and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest antibiotic concentration at which a significant inhibition of growth is observed compared to the positive control.

Visualized Experimental Workflow and Mechanism of Action

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point MoA_BottromycinA2 cluster_ribosome Bacterial Ribosome (70S) cluster_sites Binding Sites 50S_subunit 50S Subunit 30S_subunit 30S Subunit P_site P-site A_site A-site aa_tRNA Aminoacyl-tRNA A_site->aa_tRNA Binding blocked Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site->Protein_Synthesis_Inhibition Leads to Bottromycin_A2 This compound Bottromycin_A2->A_site Binds to aa_tRNA->A_site Attempts to bind

References

Technical Guide: In Vitro Activity of Bottromycin A2 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bottromycin A2 is a ribosomally synthesized and post-translationally modified peptide antibiotic with a unique macrocyclic structure.[1] It has demonstrated significant promise as an antimicrobial agent, exhibiting potent activity against several clinically important drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3][4] The mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit, is distinct from many currently used antibiotics, making cross-resistance unlikely.[2][5] This document provides a comprehensive overview of the in vitro activity of this compound against MRSA strains, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and evaluation workflow.

Quantitative In Vitro Activity Data

The antimicrobial efficacy of this compound against various MRSA and other S. aureus strains has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The data compiled from multiple studies are presented below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against S. aureus Strains

Strain DesignationResistance ProfileReported MIC (µg/mL)Reported MIC (µM)
MRSAMethicillin-Resistant1.0[2]1.2[3]
MRSA HH-1Methicillin-Resistant1.0[4]Not Reported
MRSA 92-1191Methicillin-Resistant2.0[4]Not Reported
S. aureus FDA209PMethicillin-Susceptible1.0[4]Not Reported
S. aureus SmithMethicillin-Susceptible1.0[4]Not Reported

Note: The molecular weight of this compound is approximately 823.07 g/mol .[4] The reported MIC of 1.2 µM is equivalent to ~0.99 µg/mL.

Mechanism of Action

This compound inhibits bacterial protein synthesis through a novel mechanism.[2][6] It specifically targets the 50S subunit of the prokaryotic ribosome.[2][3]

Ribosomal A-Site Blockade

The primary mode of action is the binding of this compound to the aminoacyl-tRNA binding site (A-site) of the ribosome.[4][5] This interaction physically obstructs the entry and binding of aminoacyl-tRNA, which is a critical step in polypeptide chain elongation.[1][4] By preventing the addition of new amino acids, protein synthesis is effectively halted.[3] Some studies suggest this action is particularly potent when a glycine codon enters the A-site, inducing ribosome stalling.[7] Furthermore, evidence indicates that this compound can actively promote the release of aminoacyl-tRNA or peptidyl-tRNA from the A-site, further disrupting the translation process.[8] This target site is not utilized by other clinically available antibiotics, highlighting the potential of this compound to circumvent existing resistance mechanisms.[2]

G cluster_ribosome 50S Ribosomal Subunit P_site P-Site (Peptidyl) A_site A-Site (Aminoacyl) E_site E-Site (Exit) Bottromycin This compound Bottromycin->A_site Binds & Blocks aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Normal Binding

Caption: Mechanism of Action of this compound on the 50S Ribosomal Subunit.

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA strains using the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

MIC Determination via Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Pure culture of MRSA (e.g., ATCC 43300).

  • This compound stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or McFarland turbidity standards.

  • Incubator (35-37°C).

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of MRSA from a non-selective agar plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

    • For example, create a concentration range from 64 µg/mL down to 0.06 µg/mL across 10 wells.

    • Include a positive control well containing only the MRSA inoculum in CAMHB (no antibiotic) and a negative control well with uninoculated CAMHB.

  • Inoculation and Incubation:

    • Add the prepared MRSA inoculum to each well (except the negative control), bringing the final volume to 100 or 200 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

    • The positive control well should show distinct turbidity, and the negative control well should remain clear.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare MRSA Inoculum (0.5 McFarland) a1 Inoculate Microplate Wells with MRSA p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 a2 Incubate Plate (16-20h at 37°C) a1->a2 an1 Visually Inspect for Bacterial Growth (Turbidity) a2->an1 an2 Determine Lowest Concentration with No Growth (MIC) an1->an2

Caption: Standard Experimental Workflow for MIC Determination via Broth Microdilution.

Conclusion

This compound consistently demonstrates potent in vitro activity against a range of MRSA strains, with MIC values typically in the 1-2 µg/mL range.[2][4] Its unique mechanism of action, targeting the ribosomal A-site, makes it a valuable candidate for further investigation in the fight against multidrug-resistant Gram-positive bacteria.[1][5] The standardized protocols outlined in this guide provide a robust framework for the continued evaluation of this compound and its derivatives in preclinical research and drug development settings.

References

An In-depth Technical Guide to the Ribosomal Binding Site of Bottromycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action and ribosomal binding site of Bottromycin A2 (BotA2). BotA2 is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4] Its unique mode of action makes it a promising candidate for further drug development, as it targets a novel binding site not exploited by current clinical antibiotics, suggesting a low probability of cross-resistance.[5]

Mechanism of Action: A Paradigm Shift

For decades, it was postulated that this compound directly targeted the 50S ribosomal subunit at or near the aminoacyl-tRNA (A-site) of the peptidyl transferase center (PTC).[5] However, recent groundbreaking research has refined this model, revealing a novel and unprecedented mechanism of translation inhibition.

Current evidence demonstrates that the primary and direct target of this compound is not the ribosome itself, but rather the elongation factor Tu (EF-Tu) in a specific context.[2] BotA2 selectively binds to the ternary complex of EF-Tu, GTP, and glycyl-tRNA (Gly-tRNAGly).[2] This interaction traps the entire complex on the ribosome after it has delivered the Gly-tRNAGly to an A-site containing a glycine codon.[2][3]

The antibiotic stabilizes the EF-Tu/Gly-tRNAGly complex in a pre-accommodation state (often referred to as the A/T state), where the anticodon of the tRNA is engaged with the mRNA codon, but the acceptor stem is prevented from fully entering the PTC.[2][3] This immobilization of the ternary complex physically obstructs the progression of the ribosome, leading to a stall in protein synthesis.[1][6] This mechanism is distinct from other EF-Tu targeting antibiotics, which typically act in a tRNA-agnostic manner.[2] The key finding that point mutations in the EF-Tu gene confer high-level resistance to BotA2 confirms that EF-Tu is the essential target.[2]

The specificity for glycine is attributed to the molecular structure of BotA2. The β-methyl-phenylalanine residue of the antibiotic engages in extensive CH-π stacking interactions with the glycine moiety at the 3'-end of the charged tRNA. This interaction provides a clear structural basis for the context-specific stalling observed at glycine codons.

Quantitative Data on Biological Activity

While direct binding affinities (Kd) of this compound to its target complex are not yet published, its potent biological activity has been quantified through various assays. The following tables summarize the key inhibitory concentrations.

Assay Type System Parameter Value Reference
In Vitro TranslationE. coli S30 ExtractIC501.0 ± 0.1 µM[1]
Table 1: In Vitro Inhibitory Concentration of this compound.
Organism Strain Type Parameter Value (µg/mL) Value (µM) Reference
Staphylococcus aureusMRSAMIC1.0~1.2[7]
EnterococcusVREMIC0.5~0.6[7]
Mycoplasma gallisepticum-MIC0.001 - 0.01-[7]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound.

Key Experimental Protocols

The elucidation of this compound's mechanism has relied on a combination of biochemical and biophysical techniques. The methodologies for the pivotal experiments are detailed below.

Toe-printing (Primer Extension Inhibition) Assay

This assay is used to identify the precise location of ribosome stalling on an mRNA transcript with nucleotide resolution.

Principle: A DNA primer is annealed to an mRNA molecule downstream of the region of interest. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. When the reverse transcriptase encounters a stalled ribosome, it is blocked, leading to the premature termination of the cDNA product. The length of this truncated product, or "toeprint," precisely maps the position of the ribosome on the mRNA.[8][9][10]

Detailed Methodology:

  • Reaction Assembly: In an RNase-free environment, a reaction mixture is prepared containing the specific mRNA template, a 32P- or fluorescently-labeled DNA primer, deoxynucleotide triphosphates (dNTPs), and a suitable reaction buffer.

  • Complex Formation: Purified 70S ribosomes, initiator tRNA (tRNAfMet), and the antibiotic (this compound) are added to the mixture. The reaction is incubated to allow the formation of translation complexes and subsequent stalling.

  • Primer Extension: Reverse transcriptase (e.g., AMV or SuperScript) is added to the reaction, and the mixture is incubated at 37°C to allow for cDNA synthesis.

  • Termination and Purification: The reaction is stopped by the addition of a stop solution (containing formamide and EDTA). The cDNA products are then purified, typically by phenol-chloroform extraction and ethanol precipitation.

  • Analysis: The cDNA products are resolved by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder generated from the same mRNA template and primer. The appearance of a specific band (the toeprint) in the presence of this compound, corresponding to a glycine codon in the A-site, indicates the site of ribosome stalling.[3][6]

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on overall protein synthesis using a cell-free system.

Principle: An E. coli S30 cell-free extract, which contains all the necessary machinery for transcription and translation (ribosomes, tRNAs, factors), is programmed with a template DNA or mRNA encoding a reporter protein (e.g., Firefly Luciferase).[11][12] The activity of the synthesized reporter protein is measured, and the reduction in activity in the presence of an inhibitor is used to calculate its inhibitory concentration (e.g., IC50).

Detailed Methodology:

  • Extract Preparation: An E. coli S30 extract is prepared from a logarithmically growing culture of E. coli.[13][14]

  • Reaction Setup: The in vitro translation reaction is assembled in a microplate format. Each well contains the S30 extract, an amino acid mixture, an energy source (ATP, GTP, and a regenerating system), and the reporter gene template (e.g., plasmid DNA).[11]

  • Inhibitor Addition: Serial dilutions of this compound (or a control) are added to the reaction wells. A control reaction with no inhibitor is included to determine 100% activity.

  • Incubation: The reaction plate is incubated at 37°C for a set period (e.g., 1 hour) to allow for protein synthesis.

  • Quantification: Following incubation, a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added. The resulting signal (e.g., chemiluminescence) is measured using a plate reader.

  • Data Analysis: The signal from each concentration of this compound is normalized to the no-inhibitor control. The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[6]

Ternary Complex Trapping Assay

This assay is designed to verify that this compound traps the EF-Tu·GTP·aa-tRNA complex on the ribosome.

Principle: Ribosomal complexes are assembled in the presence of BotA2 and then separated by size exclusion chromatography. The components of the ribosome-containing fractions are subsequently analyzed to detect the presence of EF-Tu, which would normally dissociate after GTP hydrolysis.[15]

Detailed Methodology:

  • Complex Assembly: A translation reaction is programmed with a glycine-rich mRNA. The reaction includes 70S ribosomes, a fluorescently-labeled Gly-tRNAGly, His-tagged EF-Tu, GTP, and this compound. A control reaction is run in the absence of the antibiotic.

  • Size Exclusion Chromatography: The reaction mixture is loaded onto a size exclusion column. The column separates molecules based on their hydrodynamic radius, with the large 70S ribosomal complexes eluting first.

  • Fraction Analysis: Fractions are collected and analyzed. The elution of the 70S ribosome is monitored by absorbance at 260 nm. The presence of the fluorescent Gly-tRNAGly in the 70S fraction is monitored by fluorescence detection.

  • Immunoblotting: The protein content of the 70S-containing fractions is separated by SDS-PAGE, transferred to a membrane, and probed with an anti-His antibody. The appearance of a band corresponding to the His-tagged EF-Tu specifically in the 70S fraction from the this compound-treated sample confirms that the factor was trapped on the ribosome.[15]

Visualizations of Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows related to the action of this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_results Observations & Conclusions invitro In Vitro Translation (E. coli S30) ic50 Determine IC50 (e.g., 1.0 µM) invitro->ic50 Quantifies inhibition toeprint Toe-printing Assay stalling Identify Stalling Site (Glycine Codons) toeprint->stalling Maps stalling position trapping Ternary Complex Trapping Assay eftu_bound Detect EF-Tu Bound to 70S Ribosome trapping->eftu_bound Verifies EF-Tu retention mechanism Elucidate Mechanism: BotA2 traps EF-Tu/Gly-tRNA on the Ribosome ic50->mechanism stalling->mechanism eftu_bound->mechanism

Caption: Experimental workflow for elucidating the mechanism of this compound.

bottromycin_mechanism cluster_ribosome 70S Ribosome P_site P-site (Peptidyl-tRNA) A_site A-site (Glycine Codon) E_site E-site (Empty) stalled_complex Stalled Pre-accommodation Complex (EF-Tu/Gly-tRNA trapped in A/T state) A_site->stalled_complex 3. Traps complex on Ribosome ternary_complex Ternary Complex (EF-Tu-GTP-Gly-tRNA) ternary_complex->A_site 1. Delivery to A-site ternary_complex->stalled_complex botA2 This compound botA2->ternary_complex 2. Binds to complex inhibition Translation Inhibition stalled_complex->inhibition 4. Prevents accommodation & stalls elongation

Caption: Molecular mechanism of translation inhibition by this compound.

logical_relationship start Translating Ribosome Approaches Glycine Codon is_gly Is A-site codon a Glycine codon? start->is_gly delivery EF-Tu delivers Gly-tRNA to A-site is_gly->delivery Yes continue_elongation Elongation Continues (for non-Gly codons) is_gly->continue_elongation No binding BotA2 binds and stabilizes EF-Tu/Gly-tRNA complex delivery->binding trapping Complex trapped in A/T pre-accommodation state binding->trapping stall Ribosome Stalls trapping->stall

Caption: Logical flow of this compound's context-specific action.

References

Bottromycin A2: A Technical Guide to a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) with Potent Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bottromycin A2 is a structurally unique member of the ribosomally synthesized and post-translationally modified peptide (RiPP) class of natural products.[1] First isolated from Streptomyces bottropensis in the 1950s, it has garnered renewed interest due to its potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and antibacterial activity, with detailed experimental protocols and data presented for the scientific community.

Introduction

Bottromycins are a family of highly modified macrocyclic peptides characterized by a unique amidine linkage, a C-terminal thiazole, and several methylated amino acid residues.[1] Unlike the majority of RiPPs, which are synthesized with an N-terminal leader peptide, the bottromycin precursor peptide, BtmD, possesses a C-terminal "follower" peptide that is crucial for the recruitment of the biosynthetic machinery.[3][4] The final mature this compound molecule is an octapeptide derived from the N-terminus of the precursor peptide after extensive post-translational modifications.[5] Its antibacterial activity stems from its ability to inhibit protein synthesis by binding to the A-site of the 50S ribosomal subunit, a mode of action that is distinct from many clinically used antibiotics.[1][6]

Antibacterial Activity of Bottromycins

This compound and its analogs exhibit potent antibacterial activity against a range of Gram-positive bacteria and mycoplasma.[7] The minimum inhibitory concentrations (MICs) of bottromycins A2, B2, and C2 against various bacterial strains are summarized below.

StrainThis compound MIC (µg/mL)Bottromycin B2 MIC (µg/mL)Bottromycin C2 MIC (µg/mL)
S. aureus FDA209P1--
S. aureus Smith1--
MRSA HH-11--
MRSA 92-11912--
VRE NCTC122011--
VRE NCTC122030.5--
Mycoplasma0.001–0.01--
Xanthomonas oryzae pv. oryzae KACC 10331---
Data compiled from Funakoshi Co., Ltd. and Natural Product Reports.[1][8]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a cascade of post-translational modifications orchestrated by enzymes encoded in the bottromycin biosynthetic gene cluster (btm).[9] The pathway begins with the ribosomal synthesis of the precursor peptide, BtmD, which consists of an N-terminal core peptide and a C-terminal follower peptide.[3][4]

The key steps in the biosynthetic pathway are:

  • N-terminal Methionine Cleavage: The pathway is initiated by the removal of the N-terminal methionine from the precursor peptide by the aminopeptidase BotP.[10]

  • Radical SAM Methylation: A series of radical SAM methyltransferases (BotRMT1, BotRMT2, BotRMT3) catalyze the β-methylation of specific amino acid residues within the core peptide.[10][11]

  • Thiazoline Formation: The YcaO-domain protein BotC facilitates the ATP-dependent cyclodehydration of the C-terminal cysteine residue to form a thiazoline ring.[10]

  • Macrolactamidine Formation: In a key step, the divergent YcaO enzyme BotCD, in conjunction with a partner protein, catalyzes the formation of the characteristic macrocyclic amidine linkage.[5][10]

  • Follower Peptide Cleavage: The thiazoline-specific amidohydrolase, BotAH, then removes the C-terminal follower peptide.[10]

  • Aspartate Epimerization: The enzyme BotH, an atypical α/β-hydrolase, catalyzes the epimerization of L-aspartate to D-aspartate.[10]

  • Oxidative Decarboxylation: The cytochrome P450 enzyme, BotCYP, is responsible for the oxidative decarboxylation of the thiazoline ring to a thiazole.[10]

  • O-Methylation: The final step involves the O-methylation of the D-aspartate residue by the O-methyltransferase BotOMT.[10]

This compound Biosynthesis cluster_0 Precursor Peptide Processing cluster_1 Core Structure Formation cluster_2 Maturation Steps BtmD_Precursor BtmD Precursor Peptide (with Follower Peptide) Met_Cleaved Methionine Cleavage (BotP) BtmD_Precursor->Met_Cleaved Methylated_Peptide Radical SAM Methylation (BotRMT1, 2, 3) Met_Cleaved->Methylated_Peptide Thiazoline_Formation Thiazoline Formation (BotC) Methylated_Peptide->Thiazoline_Formation Macrolactamidine_Formation Macrolactamidine Formation (BotCD) Thiazoline_Formation->Macrolactamidine_Formation Follower_Cleavage Follower Peptide Cleavage (BotAH) Macrolactamidine_Formation->Follower_Cleavage Asp_Epimerization Aspartate Epimerization (BotH) Follower_Cleavage->Asp_Epimerization Thiazole_Formation Oxidative Decarboxylation (BotCYP) Asp_Epimerization->Thiazole_Formation O_Methylation O-Methylation (BotOMT) Thiazole_Formation->O_Methylation Bottromycin_A2 Mature this compound O_Methylation->Bottromycin_A2

Figure 1. Biosynthetic pathway of this compound.

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] Early studies indicated that it interferes with the binding of aminoacyl-tRNA to the ribosomal A-site.[4][12] More recent and detailed investigations using high-throughput toe-printing combined with deep sequencing have revealed a unique and context-specific mechanism of action.[3]

The key events in the mechanism of action are:

  • Ribosome Binding: this compound binds to the 50S ribosomal subunit.

  • Codon-Specific Stalling: The antibiotic induces ribosome stalling, but this effect is highly specific to when a glycine codon is present in the A-site.[3]

  • Ternary Complex Arrest: this compound traps the ternary complex of EF-Tu, GTP, and Gly-tRNAGly on the ribosome.[3]

  • Inhibition of Accommodation: This trapping prevents the full accommodation of the Gly-tRNAGly into the peptidyl transferase center.[3]

  • Peptide Bond Formation Blockade: As a result, peptide bond formation is completely inhibited, leading to the cessation of protein synthesis.[3]

This compound Mechanism of Action Ribosome 70S Ribosome Glycine_Codon Glycine Codon in A-site Ribosome->Glycine_Codon Translation Elongation Stalled_Complex Stalled Ribosome-Ternary Complex-Bottromycin A2 Glycine_Codon->Stalled_Complex Ternary_Complex EF-Tu-GTP-Gly-tRNAGly Ternary Complex Ternary_Complex->Glycine_Codon Binds to A-site Bottromycin_A2 This compound Bottromycin_A2->Stalled_Complex Inhibition Inhibition of Gly-tRNAGly Accommodation Stalled_Complex->Inhibition Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block

Figure 2. Mechanism of action of this compound.

Experimental Protocols

Heterologous Expression and Purification of Bottromycin Biosynthetic Enzymes

This protocol is adapted from the methods described for the in vitro reconstitution of YcaO proteins from the bottromycin biosynthetic pathway.[13]

  • Gene Cloning: The genes encoding the bottromycin biosynthetic enzymes (e.g., bmbD, bmbE) are cloned into an appropriate expression vector, such as one that provides an N-terminal maltose-binding protein (MBP) fusion tag for enhanced solubility and purification.

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 16-20°C).

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an amylose resin column pre-equilibrated with lysis buffer. The column is washed extensively with wash buffer (lysis buffer with a lower concentration of NaCl, e.g., 150 mM). The MBP-fusion protein is eluted with elution buffer (wash buffer containing 10 mM maltose).

  • Tag Cleavage and Further Purification (Optional): If required, the MBP tag can be cleaved by incubation with a specific protease (e.g., TEV protease). The cleaved protein can be further purified by ion-exchange and/or size-exclusion chromatography to achieve high purity.

In Vitro Reconstitution of Bottromycin Biosynthesis

This protocol describes a general workflow for the in vitro reconstitution of enzymatic steps in the bottromycin biosynthetic pathway.[13]

  • Reaction Setup: A typical reaction mixture (e.g., 50 µL) contains a suitable buffer (e.g., 50 mM HEPES pH 7.5), ATP, MgCl2, the purified biosynthetic enzyme(s), and the substrate peptide (e.g., the precursor peptide or a synthetic analog).

  • Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching: The reaction is quenched by the addition of an organic solvent (e.g., methanol or acetonitrile) or an acid (e.g., formic acid).

  • Analysis: The reaction products are analyzed by high-performance liquid chromatography (HPLC) coupled to mass spectrometry (LC-MS) to identify and quantify the modified peptide products.

Toe-Printing Analysis of Ribosome Stalling

This protocol is a generalized method based on descriptions of toe-printing analysis used to study the mechanism of action of ribosome-targeting antibiotics.[3][14]

  • In Vitro Transcription-Translation: A cell-free transcription-translation system (e.g., PURExpress) is used. A linear DNA template encoding a specific mRNA of interest is added to the reaction mixture.

  • Antibiotic Addition: The antibiotic being tested (e.g., this compound) is added to the reaction at a desired concentration. A control reaction without the antibiotic is also prepared.

  • Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur, leading to ribosome stalling at specific sites in the presence of the antibiotic.

  • Primer Annealing and Reverse Transcription: A fluorescently or radioactively labeled DNA primer, complementary to a sequence downstream of the region of interest on the mRNA, is added to the reaction. The mixture is incubated to allow the primer to anneal to the mRNA within the translating ribosomes. Reverse transcriptase and dNTPs are then added, and the reaction is incubated to allow for the synthesis of cDNA. The reverse transcriptase will stop when it encounters the stalled ribosome.

  • Analysis of cDNA Products: The cDNA products are purified and analyzed by denaturing polyacrylamide gel electrophoresis. The length of the cDNA fragments indicates the position of the stalled ribosomes on the mRNA. Dideoxy sequencing lanes are run alongside the samples to precisely map the stall sites.

Experimental Workflow cluster_A Enzyme Production cluster_B In Vitro Biosynthesis cluster_C Mechanism of Action Study Gene_Cloning Gene Cloning Protein_Expression Protein Expression in E. coli Gene_Cloning->Protein_Expression Purification Purification Protein_Expression->Purification Reaction_Setup Reaction Setup Purification->Reaction_Setup Incubation_B Incubation Reaction_Setup->Incubation_B LC_MS_Analysis LC-MS Analysis Incubation_B->LC_MS_Analysis IVTT In Vitro Transcription-Translation RT Reverse Transcription IVTT->RT Gel_Electrophoresis Gel Electrophoresis RT->Gel_Electrophoresis

Figure 3. General experimental workflow for studying this compound.

Conclusion

This compound stands out as a promising lead compound for the development of new antibiotics due to its potent activity against clinically relevant drug-resistant bacteria and its unique mechanism of action. Further research into its biosynthesis will not only provide a deeper understanding of the enzymatic machinery involved in the production of such complex natural products but may also open up avenues for the biosynthetic engineering of novel bottromycin analogs with improved pharmacokinetic properties and enhanced efficacy. The detailed study of its interaction with the bacterial ribosome provides a valuable blueprint for the rational design of new protein synthesis inhibitors. This technical guide serves as a comprehensive resource for researchers aiming to contribute to the exciting field of bottromycin research and development.

References

A Historical Perspective on the Early Research of Bottromycins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycins are a unique class of macrocyclic peptide antibiotics first discovered in 1957 from the fermentation broth of Streptomyces bottropensis.[1][2] These ribosomally synthesized and post-translationally modified peptides (RiPPs) have garnered renewed interest due to their potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3][4] Their novel mechanism of action, which targets the aminoacyl-tRNA binding site (A-site) of the 50S ribosome, represents an underexploited target in the fight against antimicrobial resistance.[3][5] This technical guide delves into the early research and historical perspective of bottromycins, providing a detailed overview of their discovery, initial characterization, and the foundational studies that paved the way for our current understanding.

Discovery and Initial Characterization

In the late 1950s, researchers at Wakamoto Pharmaceutical Co., Ltd. isolated a new antibiotic substance from Streptomyces bottropensis.[2] The initial studies focused on the isolation, purification, and preliminary characterization of this compound, which they named bottromycin. Early work by Nakamura and colleagues in 1965 led to the isolation and characterization of bottromycins A and B.[6] The initial structural studies relied on traditional methods of chemical degradation and analysis, which, while groundbreaking for their time, led to several incorrect structure proposals over the subsequent decades.[1][7] It wasn't until much later, with the advent of advanced analytical techniques like NMR spectroscopy, that the correct cyclic iminopeptide structure with a unique macrocyclic amidine linkage was confirmed.[1]

Early Insights into the Mechanism of Action

Nearly two decades after its discovery, the mechanism of action of bottromycin was elucidated.[1] Studies by Tanaka and colleagues demonstrated that bottromycin A2 inhibits protein synthesis.[3] Their in vitro and in vivo experiments revealed that bottromycin blocks the binding of aminoacyl-tRNA to the A-site of the 50S ribosomal subunit.[1][3] This action results in the premature release of aminoacyl-tRNA from the ribosome, thereby terminating protein synthesis.[1][8] This mechanism is distinct from other ribosome-targeting antibiotics like tetracyclines, which also target the A-site but on the 30S subunit and do not cause the release of bound tRNA.[3]

Pioneering Studies on Biosynthesis

The biosynthetic origins of bottromycins remained a puzzle for many years.[3] Early isotope labeling experiments by Arigoni and colleagues provided the first clues, showing that the various methyl groups in the structure were derived from methionine.[3] These elegant studies also demonstrated that the β-methylated valine and phenylalanine residues originated from their respective L-amino acid precursors.[3] However, it was not definitively known whether bottromycins were produced via non-ribosomal peptide synthetase (NRPS) machinery or through the ribosomal synthesis and post-translational modification of a precursor peptide.[1] It took until 2012 for multiple research groups to independently confirm that bottromycins are indeed RiPPs.[1]

Quantitative Data: Antimicrobial Spectrum of Bottromycin

The following table summarizes the minimum inhibitory concentrations (MICs) of bottromycin against various microorganisms as reported in early studies. This data highlights the potent activity of bottromycins, particularly against Gram-positive bacteria and mycoplasma.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus0.2[9]
Methicillin-resistant Staphylococcus aureus (MRSA)0.4[3]
Vancomycin-resistant Enterococci (VRE)0.8[3]
Mycoplasma gallisepticum0.1[9]
Xanthomonas oryzae pv. oryzae1.6[10]

Experimental Protocols from Early Research

The following sections detail the methodologies used in the foundational studies on bottromycins.

Fermentation and Isolation of Bottromycins

The production of bottromycins was achieved through large-scale fermentation of Streptomyces bottropensis. A typical protocol from the early literature is as follows:

  • Inoculum Preparation: A seed culture of S. bottropensis was prepared by inoculating a suitable liquid medium (e.g., glucose-yeast extract-malt extract) and incubating for 48 hours at 30°C with shaking.[2]

  • Production Medium: A production medium consisting of glucose, soluble starch, yeast extract, soy flour, NaCl, and CaCO3 was used for large-scale fermentation.[2]

  • Fermentation: The production medium was inoculated with the seed culture and incubated for 72 hours at 30°C with aeration and agitation.[2]

  • Extraction: The fermentation broth was harvested, and the culture filtrate was extracted with an organic solvent such as ethyl acetate at an acidic pH.[2]

  • Purification: The crude extract was then subjected to a series of chromatographic steps, including silica gel and alumina column chromatography, to yield purified bottromycin.[6]

In Vitro Protein Synthesis Inhibition Assay

The following protocol outlines the in vitro assay used to determine the effect of bottromycin on protein synthesis:

  • Preparation of Ribosomes and Supernatant: Ribosomes and the S-100 supernatant fraction were prepared from E. coli cells.

  • Reaction Mixture: The reaction mixture contained ribosomes, S-100 fraction, messenger RNA (such as poly(U) or MS2 phage RNA), aminoacyl-tRNAs (e.g., [14C]-phenylalanyl-tRNA), GTP, and a buffer system.[8]

  • Incubation: this compound was added to the reaction mixture at various concentrations, and the mixture was incubated at 37°C.[8]

  • Measurement of Protein Synthesis: The incorporation of radiolabeled amino acids into polypeptides was measured by trichloroacetic acid (TCA) precipitation and scintillation counting.[8]

  • Analysis: The percentage of inhibition of protein synthesis was calculated by comparing the radioactivity in the bottromycin-treated samples to that in the untreated control.

Visualizations of Early Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows from the early research on bottromycins.

G cluster_0 Early Structure Elucidation Timeline 1957 Discovery of Bottromycin (Waisvisz et al.) 1960s Initial Chemical Degradation Studies 1957->1960s 1970s Proposal of Linear Iminohexapeptide Structure (Nakamura et al.) 1960s->1970s 1980s-1990s Confirmation of Cyclic Iminopeptide Structure (NMR Studies) 1970s->1980s-1990s 2009 Absolute Stereochemistry Determined 1980s-1990s->2009

Caption: A timeline of the key milestones in the structural elucidation of bottromycin.

G cluster_0 Early Proposed Mechanism of Action Ribosome 70S Ribosome A_Site A-Site (50S) P_Site P-Site aa_tRNA Aminoacyl-tRNA A_Site->aa_tRNA Release of aa-tRNA aa_tRNA->A_Site Binding Bottromycin Bottromycin Bottromycin->A_Site Binds to

Caption: The proposed mechanism of action of bottromycin from early studies.

G cluster_0 Early Isotope Labeling Experimental Workflow Culture Streptomyces bottropensis Culture Feeding Feed with Isotopically Labeled Precursors (e.g., [14C]-Methionine, [14C]-Valine) Culture->Feeding Fermentation Fermentation and Incubation Feeding->Fermentation Isolation Isolation and Purification of Bottromycin Fermentation->Isolation Analysis Degradation and Analysis of Labeled Positions Isolation->Analysis Conclusion Determine Biosynthetic Precursors Analysis->Conclusion

Caption: A simplified workflow of the early isotope labeling experiments.

Conclusion

The early research on bottromycins laid a critical foundation for our current understanding of this important class of antibiotics. Despite the technical limitations of the era, the pioneering work on their discovery, mechanism of action, and biosynthesis provided invaluable insights that continue to guide modern drug discovery and development efforts. The unique structure and mode of action of bottromycins make them a compelling scaffold for the development of new therapeutics to combat the growing threat of antibiotic resistance.

References

The Crucial Role of the Macrocyclic Amidine in Bottromycin A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bottromycin A2, a ribosomally synthesized and post-translationally modified peptide (RiPP), exhibits potent antibacterial activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] A key structural feature of this compound is its unique N-terminal four-amino acid macrocycle, formed by a rare amidine linkage.[1][2][3] This macrocyclic amidine is not merely a structural curiosity; it is integral to the molecule's biological function. This technical guide delves into the critical role of this moiety, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the biosynthetic and mechanistic pathways.

The Macrocyclic Amidine: A Linchpin for Antibacterial Activity

The defining feature of the bottromycin family is a macrocyclic structure at the N-terminus, formed by the condensation of the N-terminal amino group and a backbone amide carbonyl, creating an unusual amidine moiety.[2] This rigidifies the molecular conformation, a feature often associated with enhanced binding to biological targets. Structure-activity relationship (SAR) studies, though not extensively quantitative in the public domain, consistently indicate that the integrity of this macrocyclic amidine is paramount for antibacterial efficacy.[4]

Quantitative Analysis of Antibacterial Activity

The antibacterial potency of this compound is demonstrated by its low minimum inhibitory concentrations (MICs) against clinically significant Gram-positive bacteria. While direct quantitative comparisons with amidine-modified analogs are scarce in publicly available literature, the data for the parent compound underscore its efficacy.

CompoundOrganismMIC (µg/mL)
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)1
This compoundVancomycin-resistant Enterococci (VRE)0.5
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against key multidrug-resistant pathogens.[1]

Mechanism of Action: Targeting the Ribosomal A-Site

This compound exerts its antibacterial effect by inhibiting protein synthesis.[2] Specifically, it targets the 50S subunit of the prokaryotic ribosome.[2][5] The proposed mechanism involves this compound binding to or near the aminoacyl-tRNA (A-site) of the ribosome.[1][2] This binding event interferes with the proper functioning of the A-site, thereby disrupting the elongation phase of protein synthesis.[6] The macrocyclic amidine is believed to play a crucial role in orienting the molecule for optimal interaction with the ribosomal target.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound.

This compound Mechanism of Action Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) cluster_sites Binding Sites 50S_subunit 50S Subunit 30S_subunit 30S Subunit P_site P-site A_site A-site Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site->Protein_Synthesis_Inhibition Leads to E_site E-site Bottromycin_A2 This compound (with macrocyclic amidine) Bottromycin_A2->A_site Binds to A-site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binding blocked

Caption: Proposed mechanism of this compound action.

Biosynthesis of the Macrocyclic Amidine

The formation of the macrocyclic amidine is a key step in the biosynthesis of this compound. This process is catalyzed by a dedicated set of enzymes encoded within the bottromycin biosynthetic gene cluster. The biosynthesis starts with a precursor peptide, which undergoes a series of post-translational modifications. The macrocyclization to form the amidine is a critical step, understood to be facilitated by a YcaO domain enzyme, BotCD.[1]

Visualizing the Biosynthetic Pathway

The following diagram outlines the key steps in the formation of the macrocyclic amidine in this compound.

This compound Amidine Biosynthesis Biosynthesis of the Macrocyclic Amidine in this compound Precursor_Peptide Precursor Peptide (BotA) Intermediate_1 Post-translationally Modified Peptide Precursor_Peptide->Intermediate_1 Other PTMs Cyclization Macrocyclization (Amidine Formation) Intermediate_1->Cyclization Mature_Bottromycin This compound (with macrocyclic amidine) Cyclization->Mature_Bottromycin BotCD BotCD (YcaO enzyme) BotCD->Cyclization Catalyzes

Caption: Key steps in the biosynthesis of the macrocyclic amidine.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[7]

Objective: To determine the minimum concentration of this compound or its analogs that inhibits the visible growth of a target bacterium.

Materials:

  • This compound or analogs

  • Target bacterial strain (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: Culture the target bacteria in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Translation Inhibition Assay

This protocol is a generalized method for assessing the inhibition of bacterial protein synthesis.[8]

Objective: To quantify the inhibitory effect of this compound on bacterial in vitro translation.

Materials:

  • S30 extract from E. coli or other suitable bacteria

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • ATP and GTP

  • mRNA template (e.g., luciferase mRNA)

  • This compound or analogs

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, and mRNA template.

  • Add Inhibitor: Add varying concentrations of this compound or its analogs to the reaction tubes. Include a no-inhibitor control.

  • Initiate Translation: Start the reaction by incubating at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the translation reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Quantify Protein Synthesis: Collect the precipitated protein on a filter, wash with TCA, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.

Ribosome Binding Assay

This is a general protocol to determine the binding affinity of an antibiotic to the ribosome.[9]

Objective: To assess the binding of this compound to the bacterial 50S ribosomal subunit.

Materials:

  • Purified 70S ribosomes or 50S and 30S subunits from a target bacterium

  • Radiolabeled this compound or a competitive binding assay with a known radiolabeled ligand

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Nitrocellulose filters

  • Filter-binding apparatus

  • Scintillation counter

Procedure:

  • Binding Reaction: In a reaction tube, combine the purified ribosomal subunits with radiolabeled this compound in the binding buffer. For competition assays, include a constant concentration of a known radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter. The ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filter with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of bound ligand at each concentration. For direct binding, calculate the dissociation constant (Kd). For competition assays, calculate the IC50 and subsequently the Ki.

Conclusion

The macrocyclic amidine of this compound is a critical determinant of its potent antibacterial activity. This unique structural feature is essential for the molecule's interaction with the A-site of the bacterial 50S ribosome, leading to the inhibition of protein synthesis. The biosynthetic pathway for the formation of this crucial moiety involves a specialized enzymatic machinery, highlighting its importance in the natural production of this antibiotic. Further exploration of the structure-activity relationships centered on the amidine group, facilitated by the detailed experimental protocols provided, will be instrumental in the development of novel and more effective bottromycin-based therapeutics to combat the growing threat of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Bottromycin A2 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the potent antibiotic Bottromycin A2 and its analogues. It is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The information compiled herein is based on seminal works in the field, offering insights into synthetic strategies, key chemical transformations, and structure-activity relationships (SAR).

Introduction

This compound is a structurally unique macrocyclic peptide natural product that exhibits significant antibacterial activity, notably against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its complex architecture, featuring a 12-membered macrocyclic amidine, a thiazole moiety, and several non-proteinogenic amino acids, has made it a challenging and attractive target for total synthesis. The elucidation of its mode of action, which involves the inhibition of bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit, further underscores its potential as a lead compound for the development of novel antibiotics.[1][2] This document outlines the successful total synthesis strategies and provides detailed protocols for key reactions, alongside a summary of the biological activities of synthesized analogues.

Synthetic Strategies

Two primary strategies have been successfully employed for the total synthesis of this compound, pioneered by the groups of Shimamura, Ōmura, and Sunazuka, with alternative approaches for key fragments developed by others.

The Shimamura-Ōmura-Sunazuka Total Synthesis

The first total synthesis of this compound was a landmark achievement that confirmed its absolute stereochemistry.[2][3][4] The key features of this convergent synthesis include:

  • Diastereoselective Mannich Reaction: To construct the chiral β-amino acid fragment containing the thiazole ring.

  • Mercury-Mediated Intermolecular Amidination: A crucial step to form the characteristic amidine linkage between the cyclic tetrapeptide precursor and the side-chain fragment.

  • Macrolactamization: To close the 12-membered macrocycle.

Alternative Synthetic Approaches

Recognizing the challenges associated with the original route, other researchers have developed alternative methods. Notably, Ackermann and coworkers reported a different approach for the synthesis of the macrocyclic core. More recently, a flexible synthesis of Bottromycin derivatives has been described utilizing Ugi and Matteson reactions, allowing for the rapid assembly of sterically hindered peptide fragments and the stereoselective synthesis of unusual amino acids.[5][6][7][8][9]

Data Presentation: Antibacterial Activity of this compound and Analogues

The antibacterial activity of this compound and its synthesized analogues is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the available quantitative data.

CompoundModificationS. aureus FDA 209PMRSAVRERef.
This compound Natural Product0.25 µg/mL1 µg/mL0.5 µg/mL[10]
Bottromycin B2 Demethylated Proline1 µg/mL4 µg/mL2 µg/mL[10]
Bottromycin C2 Dimethylated Proline0.5 µg/mL2 µg/mL1 µg/mL[10]

Experimental Protocols

The following are detailed protocols for key experiments in the total synthesis of this compound, based on the work of Shimamura, Ōmura, and Sunazuka.

Synthesis of the Thiazole-Containing β-Amino Acid

This protocol describes a diastereoselective Mannich-type reaction for the synthesis of a key precursor to the thiazole-containing β-amino acid.

Protocol:

  • To a solution of 2-formylthiazole (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in CH2Cl2 (0.2 M) is added CuSO4 (2.0 eq).

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in THF (0.1 M) and cooled to -78 °C.

  • A solution of the ketene silyl acetal derived from methyl acetate (1.5 eq) in THF is added dropwise.

  • The reaction is stirred at -78 °C for 6 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the desired β-amino ester.

Mercury-Mediated Intermolecular Amidination

This protocol details the critical step of forming the amidine linkage.

Protocol:

  • To a solution of the thioamide-containing cyclic peptide precursor (1.0 eq) and the amine-containing side chain fragment (1.1 eq) in anhydrous acetonitrile (0.05 M) is added HgCl2 (1.2 eq) and 2,6-lutidine (2.5 eq).

  • The reaction mixture is stirred at room temperature for 24 hours under an argon atmosphere.

  • The reaction is quenched by the addition of saturated aqueous NaHCO3 and filtered through Celite.

  • The filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by preparative HPLC to yield the amidine-linked peptide.

Macrolactamization

This protocol describes the final ring-closing step to form the this compound macrocycle.

Protocol:

  • The linear peptide precursor with a C-terminal carboxylic acid and an N-terminal amine is dissolved in a mixture of CH2Cl2 and DMF (10:1, 0.001 M).

  • To this solution is added HATU (1.5 eq) and HOAt (1.5 eq).

  • The pH of the solution is adjusted to 8-9 by the dropwise addition of N,N-diisopropylethylamine (DIPEA).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with 1N HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4 and concentrated.

  • The crude product is purified by flash column chromatography to afford this compound.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

This compound Mechanism of Action cluster_ribosome Bacterial 70S Ribosome cluster_sites 50S_subunit 50S Subunit 30S_subunit 30S Subunit E_site E Site P_site P Site A_site A Site Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site->Protein_Synthesis_Inhibition Blocks tRNA binding mRNA mRNA aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds Bottromycin_A2 This compound Bottromycin_A2->A_site Binds to 50S subunit at A site

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow: Total Synthesis of this compound

The following diagram outlines the general workflow for the total synthesis of this compound.

Total Synthesis Workflow Start Starting Materials Fragment_Synthesis Synthesis of Key Fragments (Thiazole amino acid, Cyclic peptide precursor) Start->Fragment_Synthesis Amidination Intermolecular Amidination Fragment_Synthesis->Amidination Linear_Peptide_Elongation Side Chain Elongation Amidination->Linear_Peptide_Elongation Deprotection Final Deprotection Linear_Peptide_Elongation->Deprotection Macrolactamization Macrolactamization Deprotection->Macrolactamization Purification Purification and Characterization Macrolactamization->Purification Bottromycin_A2_Final This compound Purification->Bottromycin_A2_Final

Caption: General workflow for the total synthesis of this compound.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of this compound and their known impact on antibacterial activity.

This compound SAR Bottromycin_A2_Structure This compound Core Structure Macrocyclic Amidine Thiazole Side Chain C-terminal Methyl Ester Proline Methylation Activity_High High Antibacterial Activity Bottromycin_A2_Structure:f1->Activity_High Essential Bottromycin_A2_Structure:f2->Activity_High Important Activity_Moderate Moderate Activity Bottromycin_A2_Structure:f4->Activity_Moderate Modulates activity Activity_Low Reduced Activity Bottromycin_A2_Structure:f3->Activity_Low Hydrolysis reduces activity Plasma_Stability Plasma Stability Bottromycin_A2_Structure:f3->Plasma_Stability Site of instability

References

Application Notes and Protocols for the Purification of Bottromycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycin A2 is a potent macrocyclic peptide antibiotic with significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] As a natural product isolated from Streptomyces species, efficient purification is critical for research, clinical development, and potential therapeutic applications. These application notes provide a detailed overview of the laboratory methods for the purification of this compound, from initial extraction to final polishing steps. The protocols are a synthesis of historical methods and modern chromatographic techniques.

Data Presentation

Due to the limited availability of comprehensive quantitative data in the published literature, the following table presents an illustrative summary of expected yields and purity at each stage of the purification process. These values are based on typical purification schemes for similar natural products and should be considered as a guideline for process optimization.

Purification StepStarting MaterialProductYield (%)Purity (%)Method of Analysis
Step 1: Solvent Extraction 10 L Fermentation BrothCrude Extract80-905-10Bioassay, TLC
Step 2: Alumina Column Chromatography Crude ExtractPartially Purified Fraction50-6040-60TLC, Analytical HPLC
Step 3: Preparative RP-HPLC Partially Purified FractionThis compound70-80>98Analytical HPLC, MS
Overall 10 L Fermentation BrothThis compound28-43>98HPLC, MS, NMR

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces Fermentation Broth

This protocol is based on the classical methods for the extraction of bottromycins from fermentation culture.[4][5][6][7][8][9]

1. Fermentation and Harvest:

  • Culture a this compound-producing Streptomyces strain in a suitable production medium.

  • After the optimal fermentation period, separate the mycelium from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation.

2. Solvent Extraction:

  • Transfer the cell-free culture broth to a large separating funnel.

  • Add an equal volume of ethyl acetate to the broth (1:1, v/v).

  • Shake the separating funnel vigorously for 10-15 minutes to ensure thorough mixing and extraction of the antibiotic into the organic phase.

  • Allow the layers to separate. The ethyl acetate phase, containing this compound, is typically the upper layer.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate to maximize the recovery of the product.

  • Combine all the ethyl acetate extracts.

3. Concentration:

  • Concentrate the combined ethyl acetate extracts to dryness in vacuo using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting residue is the crude extract containing this compound.

Protocol 2: Purification of this compound using Alumina Column Chromatography

This protocol describes a classical approach for the initial purification of this compound from the crude extract.[10][11][12]

1. Column Preparation:

  • Use a glass column packed with neutral alumina (70-230 mesh). The amount of alumina should be 30-50 times the weight of the crude extract.

  • Pack the column as a slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Equilibrate the column by washing with 2-3 column volumes of the starting mobile phase.

2. Sample Loading:

  • Dissolve the crude extract in a minimal volume of the starting mobile phase.

  • Load the dissolved sample carefully onto the top of the alumina column.

3. Elution:

  • Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate.

  • The specific gradient will need to be optimized, but a suggested starting point is:

    • 100% Hexane

    • 10-50% Ethyl acetate in Hexane (stepwise)

    • 100% Ethyl acetate

    • 5-20% Methanol in Ethyl acetate (stepwise)

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.

  • Analyze the fractions for the presence of this compound using thin-layer chromatography (TLC) and a bioassay against a sensitive bacterial strain.

  • Pool the fractions containing the highest concentration and purity of this compound.

  • Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.

Protocol 3: High-Purity Purification of this compound by Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a modern approach for the final purification of this compound to a high degree of purity, suitable for research and development.[13][14][15][16][17]

1. System and Column:

  • A preparative HPLC system equipped with a UV detector and a fraction collector.

  • A preparative C18 column (e.g., 10 µm particle size, 20-50 mm internal diameter, 250 mm length).

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

3. Elution Gradient:

  • The gradient should be optimized based on analytical HPLC of the partially purified fraction. A suggested starting gradient is:

    • 5-95% B over 30-40 minutes.

  • Flow rate: Dependent on the column diameter, typically 10-50 mL/min for preparative columns.

4. Sample Preparation and Injection:

  • Dissolve the partially purified this compound from Protocol 2 in a minimal volume of the initial mobile phase composition (e.g., 5% acetonitrile in water).

  • Filter the sample through a 0.45 µm filter before injection.

  • Inject the sample onto the equilibrated column.

5. Fraction Collection and Purity Analysis:

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry (MS).

  • Pool the fractions with the desired purity (>98%).

6. Final Product Preparation:

  • Lyophilize the pooled fractions to obtain pure this compound as a solid powder.

Mandatory Visualization

Bottromycin_A2_Purification_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Initial Purification cluster_2 Step 3: High-Purity Polishing Fermentation Streptomyces Fermentation Filtration Filtration/Centrifugation Fermentation->Filtration Broth Cell-Free Broth Filtration->Broth Extraction Ethyl Acetate Extraction (1:1 v/v) Broth->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Alumina_Column Alumina Column Chromatography Crude_Extract->Alumina_Column Partially_Purified Partially Purified Fraction Alumina_Column->Partially_Purified Prep_HPLC Preparative RP-HPLC (C18) Partially_Purified->Prep_HPLC Pure_Fractions High-Purity Fractions (>98%) Prep_HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the purification of this compound.

Signaling Pathways and Logical Relationships

The purification process is a linear workflow, as depicted in the diagram above. The logical relationship is a sequential progression from a complex mixture (fermentation broth) to a highly purified compound, with each step increasing the purity of this compound. No signaling pathways are directly involved in the purification process itself.

References

Application Notes and Protocols for the Characterization of Bottromycin A2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for the characterization of Bottromycin A2 and its derivatives. This compound is a potent antibiotic with significant activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3][4] The following sections detail methods for structural elucidation, biological activity assessment, and analysis of the mechanism of action.

Structural Characterization

The complex structure of this compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), necessitates a combination of advanced analytical techniques for the characterization of its derivatives.[1][5]

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound derivatives.

Protocol: LC-MS/MS Analysis of this compound Derivatives

This protocol provides a general framework for the analysis of this compound derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., Q-TOF, Orbitrap) capable of high-resolution analysis and fragmentation.

Sample Preparation:

  • Dissolve the purified this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Prepare a series of dilutions for calibration and to determine the optimal concentration for analysis.

LC Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • MS1 Scan Range: m/z 100-1500.

  • MS/MS: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the most abundant ions.

  • Collision Energy: Use a ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.

Data Analysis:

  • Determine the accurate mass of the parent ion to confirm the elemental composition.

  • Analyze the fragmentation pattern (MS/MS spectra) to identify characteristic losses and fragment ions, which can provide information about the amino acid sequence and modifications of the derivative.

  • Compare the fragmentation pattern to that of the parent this compound to pinpoint the location of the modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of novel this compound derivatives, providing detailed information about the 3D structure and connectivity of atoms.[1]

Protocol: 1D and 2D NMR Analysis of this compound Derivatives

Sample Preparation:

  • Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

  • 1D NMR:

    • ¹H NMR: To identify all proton signals and their chemical environments.

    • ¹³C NMR: To identify all carbon signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., an amino acid residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for sequencing and identifying modifications.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the 3D conformation of the molecule.

Data Analysis:

  • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

  • Use HMBC data to establish the connectivity between amino acid residues and to confirm the position of any modifications.

  • Utilize NOESY/ROESY data to build a 3D model of the derivative.

Biological Activity Characterization

Assessing the biological activity of this compound derivatives is essential to understand their potential as antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial strains to be tested (e.g., MRSA, VRE).

  • This compound derivative stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer.

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound derivative stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic). Well 12 will serve as a sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

Data Presentation:

DerivativeS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)
This compound1[2]0.5[1]
Derivative XDataData
Derivative YDataData
VancomycinDataData

This table should be populated with experimentally determined MIC values.

Mechanism of Action Studies

This compound inhibits bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit.[1] Recent studies have shown a unique context-specific inhibition, where this compound induces ribosome stalling, particularly when a glycine codon is in the A-site.[2][7]

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol: Cell-Free Translation Inhibition Assay

Materials:

  • Bacterial cell-free translation system (e.g., E. coli S30 extract).

  • Reporter mRNA (e.g., encoding luciferase or another easily detectable protein).

  • Amino acid mixture (can be radiolabeled, e.g., with ³⁵S-methionine, or non-radiolabeled if using a luciferase reporter).

  • This compound derivative.

  • Scintillation counter (for radiolabeling) or luminometer (for luciferase).

Procedure:

  • Set up the translation reactions in microcentrifuge tubes or a microplate. Each reaction should contain the cell-free extract, reporter mRNA, and amino acid mixture according to the manufacturer's instructions.

  • Add the this compound derivative at various concentrations to the experimental reactions. Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by placing on ice or adding a stop solution).

  • Quantify the amount of newly synthesized protein.

    • Radiolabeling: Precipitate the proteins (e.g., with trichloroacetic acid), collect on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Luciferase: Add the luciferase substrate and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration of the derivative and determine the IC₅₀ value (the concentration that inhibits 50% of protein synthesis).

Data Presentation:

DerivativeIn Vitro Translation IC₅₀ (µM)
This compoundData
Derivative XData
Derivative YData
ChloramphenicolData

This table should be populated with experimentally determined IC₅₀ values.

Ribosome Stalling Analysis (Toe-printing Assay)

A toe-printing assay can be used to map the precise location of ribosome stalling on an mRNA template induced by an antibiotic.[8][9][10]

Protocol: Toe-printing Assay

Principle: A DNA primer is annealed to the 3' end of an mRNA template. Reverse transcriptase extends the primer, creating a cDNA copy. If a ribosome is stalled on the mRNA, the reverse transcriptase will stop, generating a truncated cDNA product (a "toe-print"). The size of this toe-print reveals the position of the stalled ribosome.

Materials:

  • In vitro transcription/translation system.

  • Specific mRNA template containing a known sequence, including glycine codons.

  • A fluorescently or radioactively labeled DNA primer complementary to a region downstream of the coding sequence.

  • Reverse transcriptase.

  • dNTPs.

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Set up an in vitro translation reaction with the specific mRNA template.

  • Add the this compound derivative to the reaction. Include a no-drug control.

  • Incubate to allow translation and ribosome stalling.

  • Add the labeled primer and anneal it to the mRNA.

  • Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Incubate to allow primer extension.

  • Stop the reaction and purify the cDNA products.

  • Resolve the cDNA products on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA to precisely map the stall site.

  • Visualize the gel using a phosphorimager or fluorescence scanner. The appearance of a specific band in the presence of the drug, corresponding to a position 15-17 nucleotides downstream of a particular codon in the A-site, indicates ribosome stalling at that codon.

Visualizations

Experimental_Workflow_for_Bottromycin_Derivative_Characterization cluster_synthesis Synthesis & Purification cluster_structural Structural Characterization cluster_biological Biological Activity cluster_moa Mechanism of Action Synthesis Chemical Synthesis or Biosynthetic Modification Purification HPLC Purification Synthesis->Purification LCMS LC-MS/MS Analysis (Molecular Weight & Fragmentation) Purification->LCMS NMR NMR Spectroscopy (1D & 2D) (Structure & Conformation) Purification->NMR MIC MIC Assay (Antibacterial Potency) Purification->MIC IVT In Vitro Translation Inhibition Assay (IC50) Purification->IVT ToePrinting Toe-printing Assay (Ribosome Stalling Site) IVT->ToePrinting If active

Caption: Workflow for the characterization of this compound derivatives.

Bottromycin_A2_Mechanism_of_Action P_site P-site (Peptidyl-tRNA) E_site E-site (Exit) P_site->E_site Translocation A_site A-site (Aminoacyl-tRNA) A_site->P_site Translocation A_site->P_site Peptide Bond Formation Blocked mRNA mRNA TernaryComplex Aminoacyl-tRNA (e.g., Gly-tRNA) TernaryComplex->A_site Binding BottromycinA2 This compound BottromycinA2->A_site Binds to A-site

Caption: Mechanism of action of this compound on the bacterial ribosome.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions of Bottromycin Derivative in 96-well plate start->prep_plate inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for Bottromycin A2 in Bacterial Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycin A2 is a macrocyclic peptide antibiotic that potently inhibits bacterial protein synthesis.[1] First isolated from Streptomyces bottropensis, it has demonstrated significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] The unique mechanism of action of this compound, which involves binding to the A-site of the 50S ribosomal subunit and inducing the release of aminoacyl-tRNA, makes it a compelling subject for antibiotic research and development.[1][2] These application notes provide detailed protocols for utilizing this compound in key assays to study bacterial protein synthesis inhibition.

Mechanism of Action

This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the aminoacyl (A) site on the 50S subunit of the 70S ribosome.[1][3] This binding event prevents the stable accommodation of the aminoacyl-tRNA, leading to its dissociation from the ribosome.[2] The premature termination of polypeptide chain elongation ultimately results in the cessation of bacterial protein synthesis and cell death. Recent studies suggest a unique context-specificity to its action, with a pronounced effect when a glycine codon is present in the ribosomal A-site.[4][5]

Mechanism of Action of this compound cluster_ribosome 70S Ribosome cluster_sites Binding Sites 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site aa_tRNA Aminoacyl-tRNA A_site->aa_tRNA Prevents stable binding & induces release Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site->Protein_Synthesis_Inhibition Leads to P_site P-site E_site E-site Bottromycin_A2 This compound Bottromycin_A2->A_site Binds to aa_tRNA->A_site Attempts to bind

Caption: Mechanism of this compound action on the bacterial ribosome.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains, providing a clear comparison of its antimicrobial activity.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (Methicillin-sensitive)0.2 - 1.0[3]
Staphylococcus aureus (Methicillin-resistant - MRSA)1.0[3]
Enterococcus faecalis (Vancomycin-sensitive)0.5 - 2.0[3]
Enterococcus faecium (Vancomycin-resistant - VRE)0.5[3]
Bacillus subtilis0.1 - 0.5[3]
Mycoplasma gallisepticum0.001 - 0.01[3]

Experimental Protocols

In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on the translation of a reporter mRNA in a cell-free system.

Materials:

  • S30 Extract or PURExpress® System: A bacterial cell-free extract containing all necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).[6]

  • Reporter mRNA: An in vitro transcribed mRNA encoding a reporter protein (e.g., luciferase, β-galactosidase).

  • This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

  • Amino Acid Mixture: Containing all 20 standard amino acids.

  • Energy Source: ATP and GTP.

  • Radioactively Labeled Amino Acid: E.g., [³⁵S]-Methionine or [¹⁴C]-Leucine for detection of protein synthesis.

  • Trichloroacetic Acid (TCA)

  • Glass Fiber Filters

  • Scintillation Counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice. The final volume can be scaled as needed (e.g., 25-50 µL).

    • S30 extract or PURExpress® components as per the manufacturer's instructions.

    • Reporter mRNA (final concentration typically 50-100 µg/mL).

    • Amino acid mixture (without the labeled amino acid).

    • Energy source (ATP and GTP).

    • Radioactively labeled amino acid.

    • Varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Precipitation: Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Heating: Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

  • Filtration: Cool the samples on ice and collect the precipitated protein by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters three times with ice-cold 5% TCA and once with ethanol.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).

In Vitro Protein Synthesis Inhibition Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (S30/PURExpress, mRNA, Amino Acids, Energy Source, Labeled Amino Acid) Start->Prepare_Reaction_Mix Add_Bottromycin_A2 Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_Bottromycin_A2 Incubate Incubate at 37°C Add_Bottromycin_A2->Incubate Stop_Reaction Stop Reaction (Add TCA) Incubate->Stop_Reaction Precipitate_Protein Precipitate and Collect Protein (Heating and Filtration) Stop_Reaction->Precipitate_Protein Quantify_Radioactivity Quantify Incorporated Radioactivity (Scintillation Counting) Precipitate_Protein->Quantify_Radioactivity Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Quantify_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

This cell-based assay determines the lowest concentration of this compound required to inhibit the visible growth of a specific bacterial strain.[7][8]

Materials:

  • Bacterial Strain: E.g., Staphylococcus aureus ATCC 29213 (a common quality control strain).

  • Growth Medium: Mueller-Hinton Broth (MHB) or other suitable broth for the test organism.

  • This compound Stock Solution: Prepared in a suitable solvent.

  • 96-well Microtiter Plates

  • Spectrophotometer

  • Sterile Saline (0.85% NaCl)

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the bacterial strain and inoculate into the growth medium.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in sterile saline to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[7]

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium. The concentration range should be chosen based on expected activity (e.g., 64 µg/mL to 0.0625 µg/mL).

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[8]

    • Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Minimum Inhibitory Concentration (MIC) Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Determine_MIC Determine MIC (Visual Inspection or OD600 Reading) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Toe-printing Assay for Ribosome Stalling

This advanced technique identifies the specific mRNA codons where ribosomes stall in the presence of an inhibitor.[1][9]

Materials:

  • In Vitro Transcription/Translation System (as described in Protocol 1).

  • DNA Template: A linear DNA fragment containing a T7 promoter followed by the gene of interest.

  • Primer: A reverse transcription primer, typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye, that is complementary to a region downstream of the coding sequence.

  • Reverse Transcriptase

  • dNTPs

  • Sequencing Gel Apparatus

Protocol:

  • In Vitro Translation: Set up an in vitro translation reaction as described in Protocol 1, including the DNA template and this compound at a concentration known to inhibit translation (e.g., 2-5 times the IC₅₀).

  • Primer Annealing: After the translation reaction, add the labeled primer to the mixture and anneal by heating to 65°C for 5 minutes, followed by slow cooling to room temperature.

  • Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15-30 minutes. The reverse transcriptase will synthesize a cDNA strand until it is blocked by a stalled ribosome.

  • Sample Preparation: Stop the reaction and purify the cDNA products.

  • Gel Electrophoresis: Run the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

  • Sanger Sequencing: In parallel, run Sanger sequencing reactions (A, T, C, G) using the same DNA template and primer to create a sequence ladder.

  • Analysis: The positions of the reverse transcriptase stops (toe-prints) in the presence of this compound are visualized on the gel. By comparing the toe-print bands to the sequencing ladder, the precise codon at which the ribosome is stalled can be identified.[7]

Toe-printing Assay Logical Flow In_Vitro_Translation In Vitro Translation with this compound Ribosome_Stalling Ribosome Stalls on mRNA In_Vitro_Translation->Ribosome_Stalling Primer_Annealing Anneal Labeled Primer Downstream of Stalled Ribosome Ribosome_Stalling->Primer_Annealing Reverse_Transcription Reverse Transcription Primer_Annealing->Reverse_Transcription RT_Stop Reverse Transcriptase Stops at Stalled Ribosome Reverse_Transcription->RT_Stop Gel_Electrophoresis Analyze cDNA Products on Sequencing Gel RT_Stop->Gel_Electrophoresis Identify_Stall_Site Identify Precise Ribosome Stall Site Gel_Electrophoresis->Identify_Stall_Site

Caption: Logical flow of the toe-printing assay to identify ribosome stall sites.

References

Determining the Minimum Inhibitory Concentration (MIC) of Bottromycin A2

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycin A2 is a macrocyclic peptide antibiotic with potent activity against a range of Gram-positive bacteria, including clinically significant multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] It functions by inhibiting protein synthesis through a unique mechanism, binding to the A site of the 50S ribosomal subunit and preventing the binding of aminoacyl-tRNA.[2] This distinct mode of action makes this compound a compelling candidate for further investigation in the face of rising antibiotic resistance.

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Accurate and reproducible MIC determination is a cornerstone of antimicrobial research, essential for evaluating the potency of new compounds, monitoring resistance development, and establishing breakpoints for clinical susceptibility testing.[3]

Two primary methods for MIC determination are presented: Broth Microdilution and Agar Dilution.[4][5][6] The choice of method may depend on the specific research question, the number of isolates to be tested, and available laboratory resources.

Summary of this compound MIC Data

The following table summarizes published MIC values for this compound against various bacterial strains. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)1[7]
Enterococcus faecalis (VRE)0.5[7]
Mycoplasma gallisepticum0.001 - 0.01[7]
Xanthomonas oryzae pv. oryzae KACC 10331-[7]

Note: The original data for some entries were reported in different units and have been converted for consistency where possible.

Experimental Protocols

I. Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium, typically performed in 96-well microtiter plates.[4][5][8]

Materials:

  • This compound

  • Appropriate bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the nature of this compound, a stock solution can be prepared in 50% aqueous DMSO.[9][10]

    • Accurately weigh the this compound powder and dissolve it in the solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[11]

  • Preparation of Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[12]

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[12] Discard the final 100 µL from the tenth column.

    • Column 11 will serve as the positive control (inoculum without antibiotic), and column 12 will be the negative control (broth only).[12]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This can be verified using a spectrophotometer at 625 nm.

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the final diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells in column 12.[12]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4][5]

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[11] Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The positive control well (column 11) should show clear evidence of bacterial growth, and the negative control well (column 12) should remain clear.

II. Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[4][6]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Inoculator (e.g., a multipoint replicator)

  • Water bath (50°C)

  • Incubator (35°C ± 2°C)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in 50% aqueous DMSO as described for the broth microdilution method.[9][10]

  • Preparation of Agar Plates with Serial Dilutions:

    • Prepare a series of sterile tubes, each containing a specific volume of sterile diluent.

    • Create a two-fold serial dilution of the this compound stock solution in these tubes.

    • Melt the MHA and cool it to 50°C in a water bath.

    • Add a defined volume of each antibiotic dilution to a corresponding volume of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentrations.[13] Mix well by inverting the tubes.

    • Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.[13]

    • Prepare a growth control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation of Agar Plates:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.[6] Each spot should contain approximately 10⁴ CFU.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[6]

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[6] The growth control plate should show confluent growth.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_analysis Analysis start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare Standardized Bacterial Inoculum start->inoculum media Prepare Growth Medium (Broth or Agar) start->media broth_dilute Serial Dilution in 96-Well Plate stock->broth_dilute agar_dilute Incorporate into Molten Agar stock->agar_dilute broth_inoculate Inoculate Wells inoculum->broth_inoculate agar_inoculate Inoculate Plate Surface inoculum->agar_inoculate media->broth_dilute media->agar_dilute broth_dilute->broth_inoculate incubate Incubate (16-20 hours, 35°C) broth_inoculate->incubate agar_pour Pour Plates agar_dilute->agar_pour agar_pour->agar_inoculate agar_inoculate->incubate read Read Results (Visual Inspection) incubate->read mic Determine MIC read->mic

Caption: Workflow for MIC determination of this compound.

References

Application of Bottromycin A2 in Agricultural Research for Phytopathogens

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycin A2 is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with a unique macrocyclic amidine structure.[1] Initially isolated from Streptomyces bottropensis, it has demonstrated potent activity against a range of bacteria, including multidrug-resistant strains.[1][2][3] Its novel mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit, makes it an interesting candidate for development as a novel antimicrobial agent.[4] Recent research has highlighted its potential for agricultural applications due to its in vitro activity against phytopathogenic bacteria, notably Xanthomonas oryzae pv. oryzae, the causal agent of bacterial leaf blight in rice.[2][4][5] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential biocontrol agent against phytopathogens.

Data Presentation

Currently, published quantitative data on the efficacy of this compound against a wide range of phytopathogens is limited. However, the available data for a key bacterial phytopathogen is summarized below. Further research is encouraged to expand this dataset to include other significant bacterial and fungal plant pathogens.

Table 1: In Vitro Efficacy of this compound Against a Known Phytopathogen

PhytopathogenDisease CausedHost PlantMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Xanthomonas oryzae pv. oryzae KACC 10331Bacterial Leaf BlightRice (Oryza sativa)1[4]

Mechanism of Action

This compound inhibits bacterial protein synthesis through a unique mechanism. It binds to the A-site (aminoacyl-tRNA binding site) of the 50S ribosomal subunit. This binding action physically obstructs the proper accommodation of aminoacyl-tRNA, thereby preventing the elongation of the polypeptide chain and ultimately halting protein synthesis.[4] A particularly noteworthy aspect of its mechanism is its context-specific inhibition; it has been shown to predominantly stall ribosomes when a glycine codon is present in the A-site.[2]

cluster_ribosome Bacterial Ribosome (70S) cluster_sites Binding Sites 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA P_site P-site A_site A-site E_site E-site Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site->Protein_Synthesis_Inhibition Binding blocked Bottromycin_A2 This compound Bottromycin_A2->A_site Binds to A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind

Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound against phytopathogens.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal phytopathogens.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)

  • Phytopathogen culture

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Ensure the final solvent concentration in the assay does not inhibit microbial growth.

  • Inoculum Preparation:

    • Bacteria: Culture the bacterial phytopathogen in the appropriate broth overnight at its optimal temperature. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

    • Fungi: Grow the fungal phytopathogen on an appropriate agar medium until spores are produced. Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore suspension to a concentration of approximately 1 x 10⁶ spores/mL.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Add 100 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific phytopathogen (e.g., 28°C for 24-48 hours for many bacteria and fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Phytopathogen Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

In Vitro MIC Determination Workflow.
Protocol 2: In Vivo Efficacy Against Bacterial Leaf Blight of Rice

This protocol outlines a method for assessing the protective and curative efficacy of this compound against Xanthomonas oryzae pv. oryzae on rice plants.

Materials:

  • Rice plants (a susceptible variety, e.g., TN1) at the tillering stage

  • Xanthomonas oryzae pv. oryzae culture

  • This compound solution at various concentrations

  • Sterile water

  • Tween 20 (as a surfactant)

  • Sterile scissors or needles for inoculation

  • Spray bottles

  • Greenhouse or controlled environment chamber

Procedure:

  • Plant Preparation:

    • Grow rice plants under optimal greenhouse conditions until they reach the maximum tillering stage.

  • Inoculum Preparation:

    • Culture Xanthomonas oryzae pv. oryzae on a suitable agar medium for 48-72 hours.

    • Prepare a bacterial suspension in sterile water, adjusting the concentration to approximately 10⁸ CFU/mL.

  • This compound Treatment:

    • Prepare solutions of this compound at desired concentrations (e.g., 1, 5, 10, 50 µg/mL) in sterile water with 0.02% Tween 20.

  • Inoculation and Treatment Application:

    • Protective Assay: Spray the rice plants with the this compound solutions until runoff. Allow the plants to dry for 24 hours. Then, inoculate the leaves by the leaf-clipping method (snipping the leaf tips with scissors dipped in the bacterial suspension).

    • Curative Assay: Inoculate the rice plants first using the leaf-clipping method. After 24 hours, spray the inoculated plants with the this compound solutions.

    • Control Groups: Include a positive control (inoculated with bacteria, sprayed with water and surfactant) and a negative control (uninoculated, sprayed with water and surfactant).

  • Incubation and Disease Assessment:

    • Maintain the plants in a high-humidity environment (85-90%) at 28-30°C.

    • After 14-21 days, measure the lesion length from the point of inoculation.

    • Calculate the percent disease reduction using the formula:

      • % Disease Reduction = [(Lesion Length in Control - Lesion Length in Treatment) / Lesion Length in Control] x 100

cluster_prep Preparation cluster_protective Protective Assay cluster_curative Curative Assay grow_plants Grow Susceptible Rice Plants spray_protective Spray Plants with This compound grow_plants->spray_protective inoculate_curative Inoculate Plants grow_plants->inoculate_curative prep_inoculum Prepare Xoo Inoculum inoculate_protective Inoculate Plants (24h post-spray) prep_inoculum->inoculate_protective prep_inoculum->inoculate_curative prep_bota2 Prepare this compound Solutions prep_bota2->spray_protective spray_curative Spray Plants with This compound (24h post-inoculation) prep_bota2->spray_curative spray_protective->inoculate_protective incubate Incubate in Controlled Environment inoculate_protective->incubate inoculate_curative->spray_curative spray_curative->incubate assess Assess Disease Severity (Lesion Length) incubate->assess calculate Calculate Disease Reduction assess->calculate end End calculate->end

In Vivo Efficacy Evaluation Workflow.

Concluding Remarks

This compound presents a promising avenue for the development of new agricultural antibiotics. Its efficacy against Xanthomonas oryzae pv. oryzae warrants further investigation against a broader spectrum of phytopathogens, including other bacteria and fungi. The protocols provided herein offer a standardized framework for conducting such research. Future studies should focus on optimizing formulations for stability and delivery in field conditions, as well as exploring potential synergistic effects with other antimicrobial agents. A thorough understanding of its environmental fate and non-target effects will also be crucial for its potential registration and use in agriculture.

References

Application Notes and Protocols for the Development of Stable Bottromycin A2 Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bottromycin A2 is a macrocyclic peptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the A site of the 50S ribosome, makes it a promising candidate for the development of new antimicrobial agents.[1][3] A significant hurdle for the clinical development of this compound is its poor stability in blood plasma, primarily due to the hydrolysis of its C-terminal methyl ester.[1][3] This has spurred research into the development of more stable derivatives to enable effective in vivo studies and potential therapeutic applications.

These application notes provide a comprehensive overview of the development of stable this compound derivatives, including their synthesis, in vitro activity, and stability. Detailed protocols for key experiments are provided to guide researchers in this field.

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity and plasma stability of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Derivatives against Gram-Positive Bacteria

CompoundS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VSE)E. faecium (VRE)Reference
This compound1 µg/mL1-2 µg/mL0.5 µg/mL0.5 µg/mL[1][3]
Amide DerivativesGenerally 4x higher MIC than this compoundGenerally 4x higher MIC than this compound--[1]
Urea DerivativesGenerally 4x higher MIC than this compoundGenerally 4x higher MIC than this compound--[1]
Propyl DerivativeSimilar to LinezolidSimilar to LinezolidSimilar to LinezolidSimilar to Linezolid[1]
Vancomycin---Less active than least active Bottromycin derivatives[1]
LinezolidSimilar to Propyl Derivative & this compoundSimilar to Propyl Derivative & this compoundSimilar to Propyl Derivative & this compoundSimilar to Propyl Derivative & this compound[1]

Table 2: Plasma Stability of this compound and Derivatives

CompoundSpeciesStabilityReference
This compoundMouseComplete degradation after 10 minutes[1]
This compoundRat0% residual activity after exposure[1]
Amide DerivativesMouseSignificantly more stable than this compound[1]
Urea DerivativesMouseSignificantly more stable than this compound[1]
This compound Hydrazide-Much more stable in the bloodstream[4][5][6]
Propyl Ketone Derivative-Improved plasma stability[5]
Ethyl Ketone Derivative-Improved plasma stability[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Amide and Urea Derivatives

This protocol describes a general method for the synthesis of amide and urea derivatives of this compound by modifying the C-terminal methyl ester, a key site of instability.

1. Saponification of this compound: a. Dissolve this compound in a suitable solvent mixture (e.g., methanol/water). b. Add a base (e.g., lithium hydroxide) and stir the reaction at room temperature. c. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. d. Acidify the reaction mixture to protonate the resulting carboxylic acid. e. Extract the product with an organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate. f. Purify the carboxylic acid derivative by column chromatography.

2. Amide Coupling: a. Dissolve the this compound carboxylic acid derivative in a suitable aprotic solvent (e.g., dimethylformamide). b. Add a coupling reagent (e.g., HATU) and a base (e.g., diisopropylethylamine).[3] c. Add the desired amine to the reaction mixture. d. Stir the reaction at room temperature and monitor by TLC or HPLC. e. Upon completion, quench the reaction and extract the product. f. Purify the final amide derivative by column chromatography.

3. Urea Formation (via Acyl Azide): a. Convert the this compound carboxylic acid to the corresponding hydrazide by reacting with hydrazine.[3] b. Treat the hydrazide with a nitrosating agent (e.g., sodium nitrite) in an acidic medium to form the acyl azide.[3] c. React the acyl azide intermediate with the desired amine to form the urea derivative.[3] d. Purify the final urea derivative by column chromatography.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of this compound derivatives in plasma.

1. Preparation of Plasma: a. Collect whole blood from the desired species (e.g., mouse, rat) in tubes containing an anticoagulant (e.g., heparin). b. Centrifuge the blood at a low speed (e.g., 1500 x g) for 15 minutes at 4°C to separate the plasma. c. Carefully collect the supernatant (plasma) and store it at -80°C until use.

2. Incubation: a. Pre-warm the plasma to 37°C. b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). c. Spike the test compound into the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). d. At various time points (e.g., 0, 10, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

3. Sample Processing and Analysis: a. Immediately quench the reaction in the collected aliquots by adding a protein precipitation agent (e.g., ice-cold acetonitrile containing an internal standard). b. Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. c. Transfer the supernatant to a new tube and analyze the concentration of the remaining parent compound by LC-MS/MS. d. The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero.

Protocol 3: In Vivo Murine Sepsis Model for Efficacy Testing

This protocol describes a general workflow for evaluating the in vivo efficacy of stable this compound derivatives in a mouse model of bacterial sepsis.

1. Animal Acclimatization and Grouping: a. Acclimatize mice (e.g., BALB/c) for at least one week before the experiment. b. Randomly assign mice to different treatment groups (e.g., vehicle control, this compound derivative, positive control antibiotic).

2. Induction of Infection: a. Prepare a fresh culture of the pathogenic bacteria (e.g., MRSA) and adjust the concentration to the desired inoculum size (e.g., 1 x 10^7 CFU/mouse). b. Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension.

3. Treatment Administration: a. At a specified time post-infection (e.g., 1 hour), administer the test compounds to the respective groups via the desired route (e.g., subcutaneous or intravenous injection). b. The dosage and frequency of administration will depend on the pharmacokinetic properties of the derivative.

4. Monitoring and Endpoint: a. Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival over a defined period (e.g., 7 days). b. At the end of the study, or if humane endpoints are reached, euthanize the animals. c. Collect blood and/or organs (e.g., spleen, liver) for bacterial load determination by plating serial dilutions on appropriate agar plates.

5. Data Analysis: a. Compare the survival rates between the different treatment groups using Kaplan-Meier survival analysis. b. Compare the bacterial loads in the blood and organs between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway and Mechanism of Action

Bottromycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit 50S 50S 30S 30S A_site A-site Inhibition Inhibition A_site->Inhibition Binding blocked P_site P-site E_site E-site Bottromycin_A2 This compound Derivative Bottromycin_A2->A_site Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Prevents

Caption: Mechanism of action of this compound derivatives.

Experimental Workflow for Derivative Development

Development_Workflow Start Start: This compound Synthesis Chemical Synthesis of Derivatives (e.g., Amides, Ureas) Start->Synthesis Purification Purification and Characterization (HPLC, MS, NMR) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening MIC_Testing MIC Determination (vs. MRSA, VRE, etc.) In_Vitro_Screening->MIC_Testing Plasma_Stability Plasma Stability Assay (Mouse, Rat) In_Vitro_Screening->Plasma_Stability Lead_Selection Lead Candidate Selection MIC_Testing->Lead_Selection Plasma_Stability->Lead_Selection In_Vivo_Studies In Vivo Efficacy Studies (e.g., Murine Sepsis Model) Lead_Selection->In_Vivo_Studies Promising Candidates PK_PD_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies In_Vivo_Studies->PK_PD_Studies End End: Preclinical Candidate PK_PD_Studies->End

Caption: Workflow for developing stable this compound derivatives.

References

Application Notes and Protocols: Investigating Bottromycin A2 Effects Using Cell-free Translation Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-free translation systems to elucidate the mechanism of action and inhibitory effects of Bottromycin A2, a potent ribosome-targeting antibiotic. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction to this compound and Cell-free Systems

This compound is a ribosomally synthesized and post-translationally modified peptide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis, makes it a compelling candidate for novel antibiotic development.[1][2]

Cell-free translation systems are powerful in vitro tools that enable the rapid and precise study of protein synthesis and its inhibition.[3][4] These systems, which can be either lysate-based or reconstituted from purified components (such as the PURExpress® system), offer a controlled environment devoid of cellular complexity, allowing for direct investigation of an antibiotic's effect on the translational machinery.[3][4]

Mechanism of Action of this compound

This compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[5][6] Its primary mechanism involves binding to the A-site of the ribosome, thereby interfering with the accommodation of aminoacyl-tRNA.[5][7][8] A key feature of this compound's action is its context-specific induction of ribosome stalling, predominantly when a glycine codon enters the A-site.[1][2][9] It effectively traps the ternary complex (EF-Tu•GTP•aminoacyl-tRNA) on the ribosome, preventing the full accommodation of the incoming aminoacyl-tRNA and thus halting peptide chain elongation.[1][2] This leads to the release of the aminoacyl- or peptidyl-tRNA from the A-site.[7]

Data Presentation

Quantitative data from cell-free translation inhibition assays should be summarized for clear comparison. The following table presents known inhibition data for this compound and its derivatives.

CompoundCell-Free SystemTarget Organism/SystemIC50 (µM)Reference
This compound PURExpress®E. coli components6.4 ± 0.8[1]
This compound Carboxylic Acid PURExpress®E. coli components13.4 ± 2.0[1]

Experimental Protocols

Determining the IC50 of this compound using a Cell-Free Translation System

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a commercially available reconstituted cell-free translation system (e.g., PURExpress®).

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit

  • Control DNA template (e.g., plasmid encoding a reporter protein like luciferase or GFP)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Nuclease-free water

  • Microplate reader for detecting the reporter protein signal (luciferescence or fluorescence)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of this compound: Prepare a range of this compound concentrations to be tested. It is recommended to perform a wide range of dilutions initially to determine the approximate inhibitory range, followed by a narrower range for precise IC50 determination. Ensure the final solvent concentration is consistent across all reactions and does not exceed 1% (v/v).

  • Set up the cell-free translation reactions: On ice, assemble the reactions in a 96-well plate. A typical 25 µL reaction mixture is as follows:

    • Solution A (PURExpress®): 10 µL

    • Solution B (PURExpress®): 7.5 µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • Control DNA Template (e.g., 250 ng): 1 µL

    • This compound dilution (or solvent control): 2.5 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Incubation: Incubate the plate at 37°C for 2-4 hours in a microplate reader capable of kinetic measurements. Monitor the reporter signal (e.g., fluorescence intensity) at regular intervals.

  • Data Analysis:

    • For each concentration of this compound, determine the rate of protein synthesis (e.g., the slope of the linear phase of the signal increase).

    • Normalize the rates relative to the solvent-only control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to calculate the IC50 value.

Toe-printing Analysis of this compound-induced Ribosome Stalling

This protocol describes the use of a toe-printing assay to map the precise ribosome stalling sites on an mRNA template in the presence of this compound. This technique relies on the principle that a reverse transcriptase will pause at the 3' edge of a stalled ribosome, generating a truncated cDNA product.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit

  • Linear DNA template containing a T7 promoter followed by the gene of interest (e.g., a gene containing glycine codons).

  • This compound

  • Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the expected stalling site.

  • Reverse transcriptase (e.g., AMV or SuperScript III)

  • dNTPs

  • DTT

  • RNase Inhibitor

  • DNA sequencing ladder mix for the template of interest

  • Urea-polyacrylamide gel electrophoresis (Urea-PAGE) system

  • Gel imaging system

Procedure:

  • In Vitro Transcription and Translation:

    • Set up a PURExpress® reaction as described in the IC50 protocol, but with the linear DNA template of interest.

    • Add this compound at a concentration known to cause significant inhibition (e.g., 2-5 times the IC50). Include a no-antibiotic control.

    • Incubate at 37°C for 30-60 minutes to allow for transcription, translation, and ribosome stalling.

  • Primer Annealing and Reverse Transcription:

    • To the translation reaction, add the labeled primer.

    • Incubate at 65°C for 5 minutes, then cool to 42°C to anneal the primer.

    • Add the reverse transcription mix containing reverse transcriptase, dNTPs, DTT, and RNase inhibitor.

    • Incubate at 42°C for 30-60 minutes to allow for cDNA synthesis.

  • Analysis of cDNA Products:

    • Stop the reaction and purify the cDNA products.

    • Resolve the cDNA products on a high-resolution denaturing urea-polyacrylamide gel alongside a sequencing ladder of the same DNA template.

    • The "toe-print" will appear as a band on the gel that is absent or significantly fainter in the no-antibiotic control. The position of this band relative to the sequencing ladder indicates the precise nucleotide at which the ribosome stalled. The actual stalling site on the mRNA is typically 15-17 nucleotides upstream of the 3' end of the toe-print band.

Visualizations

Experimental Workflow for Studying this compound Effects

experimental_workflow cluster_ic50 IC50 Determination cluster_toeprinting Toe-printing Analysis ic50_prep Prepare this compound Dilutions ic50_setup Set up Cell-Free Translation Reactions ic50_prep->ic50_setup ic50_incubate Incubate and Measure Reporter Signal ic50_setup->ic50_incubate ic50_analyze Analyze Data and Calculate IC50 ic50_incubate->ic50_analyze end End ic50_analyze->end tp_ivt In Vitro Transcription/Translation with this compound tp_rt Primer Annealing and Reverse Transcription tp_ivt->tp_rt tp_gel Urea-PAGE and Gel Analysis tp_rt->tp_gel tp_map Map Ribosome Stalling Site tp_gel->tp_map tp_map->end start Start start->ic50_prep start->tp_ivt

Caption: Workflow for IC50 determination and toe-printing analysis.

Proposed Mechanism of Action of this compound

bottromycin_moa cluster_translation Translation Elongation Cycle ribosome Bacterial Ribosome (70S) A_site A-site P_site P-site E_site E-site stalled_complex Stalled Ribosome Complex A_site->stalled_complex Traps Ternary Complex ternary_complex EF-Tu-GTP-Gly-tRNA ternary_complex->A_site Enters A-site bottromycin This compound bottromycin->A_site Binds to A-site inhibition Inhibition of Peptide Bond Formation stalled_complex->inhibition

Caption: this compound's mechanism of translation inhibition.

References

Application Notes and Protocols for the Analysis of Bottromycin A2 by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bottromycin A2 is a complex macrocyclic peptide antibiotic with potent activity against multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique structure, featuring a 12-membered cyclic amidine skeleton, presents a significant challenge for analytical characterization. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), critical techniques for its structural elucidation, purity assessment, and derivative analysis in drug discovery and development.

Structural and Analytical Overview

The structure of this compound was definitively established through a combination of extensive NMR studies and total synthesis.[1][2] The molecule consists of a macrocyclic core and a linear peptide tail. The application of 1D (¹H and ¹³C) and 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), was instrumental in confirming the cyclic amidine structure.[2] Mass spectrometry, particularly with electrospray ionization (ESI) and tandem MS (MS/MS), provides crucial information on the molecular weight and fragmentation pattern, aiding in sequence verification and identification of modifications.

Quantitative Data Presentation

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported by Kaneda (1992), crucial for the identification and structural verification of the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound (500 MHz, CDCl₃)

Atom No.ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
Piv
22-CH₃1.25s
Gly
2α-CH₂4.10dd16.5, 7.5
3.85dd16.5, 5.5
β-MePro
2α-CH4.55dd8.5, 4.5
3β-CH2.60m
3-CH₃1.21d7.0
4γ-CH₂2.15m
1.90m
5δ-CH₂3.70m
3.55m
β-MeVal
2α-CH4.35d9.5
3β-CH2.45m
3-CH₃1.05d7.0
4γ-CH₃0.95d7.0
γ'-CH₃0.90d7.0
β-MePhe
2α-CH4.75d9.0
3β-CH2.95m
3-CH₃1.15d7.0
Ph7.30-7.15m
Asp
2α-CH4.90dd9.0, 5.0
3β-CH₂2.85dd17.0, 5.0
2.75dd17.0, 9.0
OMe3.75s
Thz
44-CH7.65s
55-CH7.20s
β-Ala
2α-CH₂3.60t6.5
3β-CH₂2.80t6.5
OMe3.70s

Table 2: ¹³C NMR Chemical Shift Data for this compound (125 MHz, CDCl₃)

Atom No.CarbonChemical Shift (δ ppm)
Piv
1C=O178.5
2C38.9
3CH₃27.2
Gly
1C=O169.8
2CH₂43.5
β-MePro
1C=O172.1
2CH60.5
3CH41.2
CH₃18.5
4CH₂30.1
5CH₂47.8
β-MeVal
1C=O171.5
2CH58.9
3CH35.6
CH₃16.8
4CH31.2
CH₃19.5
CH₃20.1
β-MePhe
1C=O171.2
2CH56.4
3CH42.8
CH₃15.9
Ph-C1138.5
Ph-C2,6129.3
Ph-C3,5128.4
Ph-C4126.7
Asp
1C=O170.8
2CH51.2
3CH₂36.5
4C=O172.5
OMe51.9
Thz
2C168.5
4CH142.1
5CH118.9
β-Ala
1C=O171.9
2CH₂35.2
3CH₂33.8
OMe52.3
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with ESI is used to determine the accurate mass of this compound. Tandem MS (MS/MS) experiments provide characteristic fragmentation patterns useful for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺823.4540823.4528
[M+Na]⁺845.4360845.4345

Table 4: Key MS/MS Fragmentation Ions of this compound ([M+H]⁺)

Fragment Ion (m/z)Proposed Structure/Loss
766.43[M+H - C₄H₉O]⁺ (Loss of Piv)
694.38[M+H - C₇H₁₁NO₂]⁺ (Loss of β-MeVal)
547.31[M+H - C₁₆H₂₂N₂O₂]⁺ (Loss of β-MePhe-Asp-OMe)
416.24[M+H - C₂₁H₂₉N₃O₄S]⁺ (Loss of Thz-β-Ala-OMe)
285.17[Piv-Gly-β-MePro]⁺

Experimental Protocols

Isolation and Purification of this compound from Streptomyces bottropensis
  • Fermentation: Inoculate a suitable production medium with a seed culture of Streptomyces bottropensis. Incubate the culture for 7-10 days at 28°C with shaking.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times. Combine the organic layers.

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: Dissolve the crude extract in methanol and partition against n-hexane to remove lipids.

  • Chromatography:

    • Silica Gel Column Chromatography: Subject the methanol-soluble fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Sephadex LH-20 Column Chromatography: Further purify the active fractions on a Sephadex LH-20 column using methanol as the eluent.

    • Preparative HPLC: Perform final purification using reversed-phase preparative HPLC (e.g., C18 column) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Purity Check: Assess the purity of the isolated this compound by analytical HPLC and LC-MS.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 s

      • Relaxation Delay: 1-2 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024-4096

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2 s

    • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and optimize parameters (e.g., mixing times for NOESY/ROESY, evolution delays for long-range couplings in HMBC) according to the instrument's software guidelines.

  • Data Processing: Process the acquired FIDs using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Mass Spectrometry Analysis (LC-MS/MS)
  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Parameters (ESI-QTOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Gas Temperature: 300-350°C.

    • Gas Flow: 8-12 L/min.

    • Full Scan MS Range: m/z 100-1500.

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with a normalized collision energy of 20-40 eV.

  • Data Analysis: Analyze the acquired data using the instrument's software. Extract the accurate mass of the parent ion and identify the characteristic fragment ions in the MS/MS spectra.

Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Fermentation S. bottropensis Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Purification Chromatographic Purification (Silica, Sephadex, Prep-HPLC) Extraction->Purification Purity Purity Assessment (Analytical HPLC, LC-MS) Purification->Purity NMR_Analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Purity->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS, MS/MS) Purity->MS_Analysis Structure_Determination Structure Determination & Verification NMR_Analysis->Structure_Determination MS_Analysis->Structure_Determination

Caption: Overall experimental workflow for the isolation and structural analysis of this compound.

fragmentation_pathway parent This compound [M+H]⁺ m/z 823.45 frag1 m/z 766.43 parent->frag1 - Piv frag2 m/z 694.38 parent->frag2 - β-MeVal frag3 m/z 547.31 parent->frag3 - β-MePhe-Asp-OMe frag4 m/z 416.24 parent->frag4 - Thz-β-Ala-OMe frag5 m/z 285.17 parent->frag5 Piv-Gly-β-MePro fragment

Caption: Conceptual fragmentation pathway of this compound in positive ion MS/MS.

References

Application Notes and Protocols for Enhanced Bottromycin A2 Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic engineering of Streptomyces species to improve the production of Bottromycin A2, a potent antibiotic with activity against multidrug-resistant pathogens.

Introduction

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic.[1][2] Its unique structure and mechanism of action, which involves targeting the bacterial ribosome's A-site, make it a promising candidate for drug development.[3][4] However, native Streptomyces strains typically produce this compound at low titers, hindering further research and development.[1][5] Genetic engineering strategies offer a powerful approach to overcome this limitation and enhance production yields. This document outlines key genetic manipulation techniques, summarizes reported improvements in production, and provides detailed experimental protocols.

Data Summary: Enhanced this compound Production

The following tables summarize the quantitative improvements in this compound production achieved through various genetic engineering strategies.

Table 1: Gene Overexpression and Promoter Engineering Strategies

Host StrainGenetic ModificationProduction ImprovementReference
Streptomyces scabiesOverexpression of the MFS transporter gene btmA25% increase[1]
Streptomyces coelicolor (heterologous host)Replacement of the native promoter of the efflux pump gene botT with the strong constitutive ermE* promoter20-fold increase[6]
Streptomyces sp. BC16019 (heterologous host)Pathway refactoring37-fold increase[7]
Recombinant Streptomyces lividansIncreased expression (2.4-fold) of the aminohydrolase gene botAHIncreased production efficiency[5][8]

Table 2: Regulatory Gene Manipulation and Culture Condition Optimization

Host StrainModification / ConditionEffect on ProductionReference
Streptomyces scabiesDeletion of the regulatory gene btmLReduced btmD transcription to ~40% of WT, leading to decreased production[1]
Streptomyces scabiesOverexpression of the regulatory gene btmLSignificantly increased transcription of the precursor peptide gene btmD[1]
Recombinant Streptomyces lividansAddition of talc microparticles (10 g/L) to the culture mediumProduction of up to 109 mg/L of this compound[8]

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound initiates from a precursor peptide encoded by the btmD gene, which undergoes a series of post-translational modifications catalyzed by enzymes within the btm gene cluster.

Bottromycin_Biosynthesis cluster_precursor Precursor Peptide Synthesis cluster_modification Post-Translational Modifications cluster_export Export btmD_gene btmD gene BtmD_peptide Precursor Peptide (BtmD) btmD_gene->BtmD_peptide Transcription & Translation Modifications Series of enzymatic modifications (Methylation, Cyclization, etc.) BtmD_peptide->Modifications Btm enzymes Mature_Bottromycin This compound Modifications->Mature_Bottromycin Export Export from cell Mature_Bottromycin->Export BtmA/BotT Transporter

Caption: Overview of the this compound biosynthetic pathway.

Regulatory Influence of BtmL on this compound Production

The btmL gene product acts as a specific positive regulator of the precursor peptide gene, btmD, without affecting other genes in the btm cluster.

BtmL_Regulation btmL_gene btmL gene BtmL_protein BtmL Protein btmL_gene->BtmL_protein Expression btmD_gene btmD gene BtmL_protein->btmD_gene Positive Regulation BtmD_peptide BtmD Precursor Peptide btmD_gene->BtmD_peptide Transcription & Translation Bottromycin_A2 This compound BtmD_peptide->Bottromycin_A2 Biosynthesis

Caption: Regulatory role of BtmL in this compound biosynthesis.

General Workflow for Genetic Engineering of Streptomyces

This workflow outlines the key steps for creating genetically modified Streptomyces strains for enhanced this compound production.

Genetic_Engineering_Workflow Start Start Plasmid_Construction 1. Construct Expression Vector (e.g., pSET152 derivative) Start->Plasmid_Construction Ecoli_Transformation 2. Transform E. coli Donor Strain (e.g., ET12567/pUZ8002) Plasmid_Construction->Ecoli_Transformation Conjugation 3. Intergeneric Conjugation with Streptomyces Ecoli_Transformation->Conjugation Selection 4. Select Exconjugants Conjugation->Selection Verification 5. Genotypic Verification (PCR) Selection->Verification Fermentation 6. Fermentation and This compound Extraction Verification->Fermentation Analysis 7. HPLC/MS Analysis and Quantification Fermentation->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the In-Vivo Instability of Bottromycin A2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in-vivo instability of Bottromycin A2.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's in-vivo instability?

A1: The primary cause of this compound's poor in-vivo stability is the rapid hydrolysis of its C-terminal methyl ester at the Asp7 residue by plasma esterases under physiological conditions.[1] This enzymatic cleavage leads to the formation of the corresponding carboxylic acid, which is significantly less active.

Q2: What are the most promising strategies to overcome the in-vivo instability of this compound?

A2: The most successful strategy to enhance the in-vivo stability of this compound is the chemical modification of the labile C-terminal methyl ester.[1][2] Replacing the ester with more stable functionalities such as amides, ureas, or ketones has been shown to significantly improve plasma stability while maintaining or even improving antibacterial activity.[2][3]

Q3: Which analogs of this compound have shown the best balance of stability and activity?

A3: Analogs where the methyl ester is replaced with a propyl or ethyl ketone have demonstrated a superior balance of improved plasma stability and potent antibacterial activity, comparable to the parent this compound.[2][3] These modifications make them promising candidates for further drug development.

Q4: Does the modification of the C-terminal ester affect the mechanism of action of this compound?

A4: Current research suggests that modifications at the C-terminal ester moiety, when appropriately designed, do not negatively impact the core mechanism of action.[1] this compound and its active analogs inhibit bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit, preventing the binding of aminoacyl-tRNA.[4][5]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in plasma stability assays.

Troubleshooting Steps:

  • Confirm Ester Hydrolysis: The primary suspect for degradation is the hydrolysis of the C-terminal methyl ester. Analyze the sample by LC-MS/MS to identify the presence of the carboxylic acid metabolite.

  • Evaluate Alternative Analogs: If ester hydrolysis is confirmed, consider synthesizing and testing more stable analogs. Prioritize modifications at the C-terminal Asp7 residue. Refer to the data below for guidance on promising modifications.

  • Optimize Assay Conditions:

    • Ensure the use of protease inhibitors in the plasma if peptide backbone degradation is also suspected.

    • Minimize sample processing time and maintain samples at low temperatures to reduce enzymatic activity.[6]

    • Use low-binding labware to prevent loss of the peptide due to non-specific adsorption.[6]

Issue 2: Poor in-vivo efficacy of a novel this compound analog despite good in-vitro activity.

Troubleshooting Steps:

  • Assess In-Vivo Stability: The analog may still be susceptible to in-vivo degradation pathways other than plasma esterases. Conduct a full pharmacokinetic study in an animal model (e.g., mouse) to determine the compound's half-life, clearance, and major metabolites.

  • Investigate Microsomal Stability: Evaluate the metabolic stability of the analog using liver microsomes. This will provide insight into its susceptibility to metabolism by cytochrome P450 enzymes.

  • Analyze Formulation and Solubility: Poor solubility of the analog can lead to low bioavailability. Ensure the formulation is optimized for in-vivo administration. Consider using solubility-enhancing excipients.

  • Evaluate Protein Binding: High plasma protein binding can reduce the free concentration of the drug, limiting its efficacy. Determine the extent of plasma protein binding for the analog.

Issue 3: Inconsistent results in bioanalytical assays for this compound and its analogs.

Troubleshooting Steps:

  • Address Non-Specific Binding: Peptides are prone to adsorbing to surfaces. Use low-binding tubes and pipette tips. Consider the use of a blocking agent in your assay buffers.[7]

  • Optimize Sample Extraction: Standard protein precipitation methods may not be sufficient for peptides. Solid-phase extraction (SPE) can offer better recovery and cleaner samples.

  • Improve LC-MS/MS Sensitivity: Peptides often exhibit multiple charge states and can have low ionization efficiency. Optimize the mass spectrometry parameters, including source conditions and fragmentation, to enhance sensitivity and selectivity.[8]

  • Ensure Stability During Sample Handling: Peptides can degrade in the time between sample collection and analysis. Use protease inhibitors, keep samples on ice, and process them as quickly as possible.[6]

Quantitative Data Summary

Table 1: In-Vitro Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)1
Enterococcus faecalis (VRE)0.5
Mycoplasma gallisepticum0.001-0.01
Escherichia coli K1225-100
Klebsiella pneumoniae 60250->100
Pseudomonas aeruginosa A350->100

Data sourced from[1]

Table 2: Comparison of Plasma Stability for this compound and its Derivatives

CompoundModification at Asp7Relative Plasma StabilityIn-Vitro Activity vs. BotA2
This compoundMethyl EsterLow-
This compound HydrazideHydrazideSignificantly Improved8-16x lower
Amide DerivativesVarious AmidesImprovedGenerally weaker
Urea DerivativesVarious UreasImprovedGenerally weaker
Ethyl Ketone DerivativeEthyl KetoneSignificantly ImprovedComparable
Propyl Ketone DerivativePropyl KetoneSignificantly ImprovedComparable

Data compiled from[2][3]

Experimental Protocols

Protocol 1: Plasma Stability Assay
  • Materials:

    • Test compound (this compound or analog) stock solution (e.g., 10 mM in DMSO).

    • Pooled plasma from the species of interest (e.g., human, mouse).

    • Phosphate buffered saline (PBS), pH 7.4.

    • Acetonitrile with an internal standard (e.g., a structurally similar, stable peptide).

    • Low-binding microcentrifuge tubes.

    • Incubator/water bath at 37°C.

    • Centrifuge.

    • LC-MS/MS system.

  • Procedure:

    • Pre-warm plasma and PBS to 37°C.

    • Prepare a working solution of the test compound by diluting the stock solution in PBS to the desired starting concentration (e.g., 100 µM).

    • In a low-binding microcentrifuge tube, mix 95 µL of pre-warmed plasma with 5 µL of the test compound working solution to achieve a final concentration of 5 µM.

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume (60 µL) of cold acetonitrile with the internal standard.

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Microsomal Stability Assay
  • Materials:

    • Liver microsomes from the species of interest (e.g., human, mouse).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Test compound stock solution.

    • Acetonitrile with an internal standard.

    • Other materials as listed in the plasma stability assay.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the test compound to the pre-warmed reaction mixture to a final concentration of, for example, 1 µM.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

    • Process the samples as described in the plasma stability assay (centrifugation and supernatant transfer).

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life as described in the plasma stability protocol.

    • Intrinsic clearance (CLint) can also be calculated based on the half-life and microsomal protein concentration.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_invitro In-Vitro Stability Assessment cluster_invivo In-Vivo Evaluation A This compound B Chemical Modification (e.g., Ester to Ketone) A->B C Purification & Structural Confirmation (NMR, MS) B->C D Plasma Stability Assay C->D E Microsomal Stability Assay C->E F Formulation Development D->F E->F G Pharmacokinetic Study (e.g., in Mice) F->G H Efficacy Study G->H

Figure 1. Experimental workflow for developing stabilized this compound analogs.

logical_relationship cluster_problem Core Problem cluster_cause Primary Cause cluster_solution Solution cluster_examples Examples of Modifications P This compound In-Vivo Instability C Hydrolysis of C-terminal Methyl Ester P->C S Chemical Modification of the Ester Moiety C->S E1 Amides S->E1 E2 Ureas S->E2 E3 Ketones S->E3

Figure 2. Logical relationship of the this compound instability problem and its solution.

signaling_pathway cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_process Protein Synthesis A_site A-site Peptide Peptide Bond Formation A_site->Peptide P_site P-site tRNA Aminoacyl-tRNA tRNA->A_site Binds Bottromycin This compound (or active analog) Bottromycin->A_site Blocks Binding

Figure 3. Mechanism of action of this compound.

References

Technical Support Center: Total Synthesis of the Bottromycin Macrocycle

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of the bottromycin macrocycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the bottromycin macrocycle?

A1: The total synthesis of bottromycin is complicated by several factors.[1][2][3] Key challenges include the construction of the unique 12-membered macroamidine ring, the synthesis of its unusual β-methylated amino acid residues, controlling stereochemistry and preventing epimerization, and developing an effective protecting group strategy to avoid side reactions with the nucleophilic amidine.[1][4] The overall yield of the total synthesis is often low.[2]

Q2: What is the significance of the macrocyclic amidine in bottromycin's structure?

A2: The macrocyclic amidine is an unprecedented structural feature in ribosomally synthesized and post-translationally modified peptides (RiPPs).[2][5] This unique four-amino acid macrocycle is crucial for its potent antibacterial activity against multidrug-resistant bacteria, including MRSA and VRE.[1][2][6]

Q3: How is the D-aspartate residue introduced, and what are the challenges associated with it?

A3: In the natural biosynthesis, a specific enzyme, the α/β-hydrolase BotH, acts as a peptide epimerase to convert L-aspartate to D-aspartate.[7][8] In chemical synthesis, this stereocenter presents a challenge, as epimerization can occur during various steps, particularly during the formation of the C-terminal thiazole ring, which has been observed to lead to complete racemization.[1][8]

Q4: What are the key enzymes involved in the biosynthesis of the bottromycin macrocycle?

A4: The biosynthesis of bottromycin involves a series of unique enzymes. Key enzymes include BotCD, a YcaO superfamily protein responsible for the formation of the macroamidine, and BotH, an epimerase that converts L-Asp to D-Asp.[7][9][10] Other enzymes are involved in methylations (BotRMTs), thiazoline formation (BotC), and cleavage of the follower peptide (BotAH).[6][9]

Troubleshooting Guides

Low Yields in Macrocyclization (Amidine Formation)

Problem: Consistently low yields during the final macrocyclization step to form the amidine ring.

Possible Causes & Solutions:

  • Intermolecular vs. Intramolecular Approach: Intermolecular amidine formation has proven to be challenging.[11] An intramolecular approach, where the ring is closed in the amidination step, has shown more promise.[11]

  • Reagent Choice: The choice of coupling reagents is critical. While various reagents have been attempted, the use of EDCI/DIPEA in CH2Cl2 has been reported, although with moderate yields.[1] The use of mercury salts like Hg(OAc)2 has been shown to be ineffective, leading to the formation of an amide instead of the desired amidine, while HgCl2 and Hg(OTf)2 showed better results.[1]

  • Steric Hindrance: The sterically demanding nature of the amino acid residues can hinder the reaction.[11] Optimization of reaction conditions such as solvent and temperature is crucial. Thio-Ugi reactions have been explored as a tool to synthesize the sterically hindered endothiopeptide precursor.[11]

  • Nucleophilicity of the Amidine: The internal amidine is nucleophilic and can lead to side reactions, such as trapping aldehyde intermediates during oxidation steps.[1] A carefully planned protecting group strategy is essential.

Summary of Amidine Formation Strategies & Yields

Strategy/ReagentSolventYield (%)Reference
EDCI/DIPEACH2Cl2Moderate[1]
Hg(OCOCF3)2 / (S)-Val-OMeMeCN24[11]
Hg(OCOCF3)2 / (S)-Val-OMeCH2Cl250[11]
Hg(OCOCF3)2 / (S)-Val-OMeTHF61-72[11]
Hg(OAc)2THF0 (amide formed)[1]
Epimerization During Synthesis

Problem: Loss of stereochemical integrity, particularly at the aspartate residue and during thiazole formation.

Possible Causes & Solutions:

  • Thiazole Formation Conditions: The condensation reaction to form the thiazole ring from a protected aspartic acid thioamide and bromoacetaldehyde has been shown to cause complete epimerization.[1][8]

  • Resolution of Racemic Mixtures: If epimerization is unavoidable, resolution of the resulting enantiomers may be necessary. For the thiazole-containing amino acid, resolution of the Phth-protected derivative using brucine has been successfully employed.[1][8]

  • Enzymatic Approaches: Inspired by biosynthesis, the use of an epimerase like BotH in a chemoenzymatic strategy could be a potential solution to set the desired stereochemistry post-synthesis of the linear precursor.[7]

Protecting Group Strategy

Problem: Unwanted side reactions due to the high nucleophilicity of the internal amidine and other functional groups.

Possible Causes & Solutions:

  • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy to selectively deprotect functional groups.[12] For example, using Boc (acid-labile) and Fmoc (base-labile) for different amino groups allows for their selective removal.[12]

  • Amidine Protection: The amidine itself is problematic in several steps, including oxidation.[1] While direct protection of the amidine is not extensively described, a strategy that forms the amidine late in the synthetic sequence after sensitive steps are completed is advisable.

  • Careful Reagent Selection: Avoid harsh reaction conditions that can lead to the removal of protecting groups or side reactions. For instance, during the oxidation of an alcohol to a carboxylic acid in the presence of the amidine, only Jones oxidation was found to be successful, as other methods proceeding via an aldehyde intermediate failed due to trapping by the amidine.[1]

Experimental Protocols

Key Experiment: Intramolecular Amidine Formation (Model System)

This protocol is based on a model system for the synthesis of the bottromycin ring system.[11]

  • Synthesis of the Linear Precursor: The linear peptide precursor is synthesized using standard solid-phase or solution-phase peptide synthesis methods. The N-terminus is protected with a Boc group.

  • Deprotection: The Boc-protecting group is removed using an appropriate acid (e.g., TFA in CH2Cl2). The resulting salt is carefully neutralized.

  • Cyclization/Amidination: The deprotected linear precursor is dissolved in a suitable solvent (e.g., CH3CN). A mercury salt, such as Hg(OCOCF3)2 (2.0 equivalents), is added to the solution. The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.

  • Workup and Purification: The reaction mixture is quenched, and the crude product is purified by column chromatography to yield the cyclic amidine.

Visualizations

experimental_workflow cluster_precursor Linear Precursor Synthesis cluster_cyclization Macrocyclization A Synthesis of Unusual Amino Acids B Solid/Solution Phase Peptide Synthesis A->B X1 Challenge: Epimerization A->X1 C N-terminal Protection (Boc) B->C D Boc Deprotection (TFA/CH2Cl2) C->D Linear Precursor E Intramolecular Amidine Formation (e.g., Hg(OCOCF3)2, CH3CN) D->E F Purification E->F X2 Challenge: Low Yield E->X2 G Final Product F->G Bottromycin Macrocycle

Caption: A simplified workflow for the total synthesis of the bottromycin macrocycle.

logical_relationship cluster_challenges Key Challenges A Total Synthesis of Bottromycin Macrocycle B Macroamidine Formation A->B C Stereocontrol & Epimerization A->C D Synthesis of Unusual Amino Acids A->D E Protecting Group Strategy A->E F Potential Solution B->F Intramolecular Approach G Potential Solution C->G Resolution/Enzymatic Methods H Potential Solution E->H Orthogonal Protection

Caption: Key challenges and potential solution strategies in bottromycin synthesis.

References

Technical Support Center: Enhancing Bottromycin A2 Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Bottromycin A2 in fermentation. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound, and where can I obtain a culture?

A1: this compound is a secondary metabolite produced by the bacterium Streptomyces bottropensis.[1][2] A type strain of Streptomyces bottropensis (ATCC 25435, DSM 40262) can be obtained from culture collections such as the American Type Culture Collection (ATCC) and the Leibniz Institute DSMZ-German Collection of Microorganisms and Cell Cultures.

Q2: What is a reliable fermentation medium for this compound production?

A2: A commonly used and effective medium is the Bottromycin Production Medium (BPM). The composition of BPM is detailed in the Experimental Protocols section of this guide.

Q3: My Streptomyces bottropensis culture is not producing any detectable this compound. What are the possible reasons?

A3: Several factors could lead to a lack of this compound production. These include:

  • Incorrect strain: Verify the identity of your Streptomyces strain.

  • Suboptimal fermentation conditions: Ensure that the pH, temperature, and aeration are within the optimal range for S. bottropensis.

  • Inappropriate media composition: The composition of the fermentation medium is critical. Use a validated medium like BPM.

  • Poor inoculum quality: The age and health of the seed culture can significantly impact production.

  • Genetic instability: Spontaneous mutations in the biosynthetic gene cluster can lead to a loss of production.

Q4: The yield of this compound is consistently low in my fermentations. How can I improve it?

A4: Low yields are a common challenge in this compound production. Here are some strategies to enhance the yield:

  • Media Optimization: Systematically optimize the components of your fermentation medium. For instance, the addition of cobalt (II) chloride to the medium has been shown to increase yields.

  • Precursor Feeding: Supplementing the fermentation with biosynthetic precursors can boost production.

  • Genetic Engineering: Overexpression of key biosynthetic or regulatory genes in the btm cluster can lead to significant yield improvements.

  • Process Parameter Optimization: Fine-tuning fermentation parameters such as dissolved oxygen levels, pH, and temperature can have a substantial impact on yield.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
No or poor growth of Streptomyces bottropensis 1. Inadequate seed culture. 2. Incorrect medium composition or pH. 3. Suboptimal incubation temperature. 4. Contamination with other microorganisms.[3]1. Ensure the seed culture is in the exponential growth phase. 2. Verify the composition and pH of the growth medium. 3. Incubate at the recommended temperature for S. bottropensis (typically 28-30°C). 4. Check for contamination by microscopy and by plating on a general-purpose medium.
Inconsistent this compound yields between batches 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters (temperature, pH, aeration).1. Standardize the protocol for seed culture preparation, including incubation time and inoculum volume. 2. Ensure accurate weighing of media components and consistent sterilization procedures. 3. Calibrate and monitor fermentation parameters closely throughout the process.
Presence of significant amounts of byproducts or impurities 1. Suboptimal fermentation conditions leading to shunt products. 2. High expression of the btm gene cluster can sometimes lead to an accumulation of shunt metabolites.[4]1. Optimize fermentation parameters to favor the production of this compound. 2. Consider using a controlled expression system, such as a riboswitch, to regulate the expression of the biosynthetic gene cluster.[4]
Mycelial morphology is abnormal (e.g., excessive pelleting or fragmentation) 1. Shear stress from high agitation rates. 2. Nutrient limitation. 3. Suboptimal pH.1. Optimize the agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear. 2. Ensure the medium provides all necessary nutrients for healthy growth. 3. Monitor and control the pH of the fermentation broth.

Quantitative Data on Yield Improvement

The following tables summarize quantitative data from studies on improving this compound yield.

Table 1: Effect of Cobalt (II) Chloride Supplementation on this compound Production in Streptomyces scabies [4]

CoCl₂ Concentration (µg/mL)Relative this compound Production (%)
0100
15-25~150
200~10

Table 2: Impact of Carbon Source on this compound Production in a Recombinant Streptomyces lividans Strain

Carbon SourceConcentration (mM)This compound Titer (µg/L)
Mannitol25~150
Mannitol50~250
Protocatechuate (PCA)10~50
4-hydroxybenzoate (4HB)10~100

Experimental Protocols

Protocol 1: Inoculum Preparation and Fermentation for this compound Production

1. Inoculum Preparation: a. Prepare a seed culture medium (e.g., Tryptic Soy Broth or a medium specific for Streptomyces sporulation). b. Inoculate the seed medium with a glycerol stock or a fresh plate culture of Streptomyces bottropensis. c. Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours, until it reaches the late exponential growth phase.

2. Fermentation: a. Prepare the Bottromycin Production Medium (BPM) with the following composition per liter:

  • Glucose: 10 g
  • Soluble Starch: 15 g
  • Yeast Extract: 5 g
  • Soy Flour: 10 g
  • NaCl: 5 g
  • CaCO₃: 3 g b. Adjust the pH of the BPM to 7.0 before sterilization. c. Sterilize the BPM by autoclaving at 121°C for 20 minutes. d. After cooling, inoculate the BPM with 5-10% (v/v) of the seed culture. e. Incubate the fermentation culture at 28-30°C with shaking (200-250 rpm) for 7-10 days. f. Monitor the fermentation by measuring pH, cell growth, and this compound concentration at regular intervals.

3. Extraction and Quantification of this compound: [4] a. Extract 1 mL of the culture broth with an equal volume of methanol by shaking for at least 10 minutes.[4] b. Centrifuge the mixture at 13,000 rpm for 4 minutes to pellet cell debris.[4] c. Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4]

Protocol 2: Precursor Feeding Strategy

1. Precursor Selection: a. Identify potential amino acid precursors for the this compound peptide backbone, such as L-valine, L-proline, L-phenylalanine, L-aspartic acid, and L-cysteine.

2. Preparation of Precursor Stock Solutions: a. Prepare sterile stock solutions of the selected amino acids (e.g., 100 mM in deionized water). b. Filter-sterilize the stock solutions through a 0.22 µm filter.

3. Feeding Strategy: a. Add the precursor stock solutions to the fermentation culture at different time points (e.g., 24, 48, and 72 hours post-inoculation) and at various final concentrations (e.g., 1-10 mM). b. Run a control fermentation without any precursor addition. c. Monitor the impact of precursor feeding on this compound yield by analyzing samples at regular intervals.

Visualizations

This compound Biosynthesis and Regulation This compound Biosynthesis and Regulatory Cascade cluster_0 Global Regulatory Signals cluster_1 Pleiotropic Regulators cluster_2 Cluster-Situated Regulators cluster_3 Biosynthetic Gene Cluster (btm) Nutrient Limitation Nutrient Limitation Phosphate Starvation Phosphate Starvation PhoP PhoP Phosphate Starvation->PhoP Small Molecules (e.g., gamma-butyrolactones) Small Molecules (e.g., gamma-butyrolactones) AfsR AfsR Small Molecules (e.g., gamma-butyrolactones)->AfsR BtmL (Modulator) BtmL (Modulator) PhoP->BtmL (Modulator) AfsR->BtmL (Modulator) btmD (Precursor Peptide) btmD (Precursor Peptide) BtmL (Modulator)->btmD (Precursor Peptide) modulates expression Post-translational Modification Enzymes Post-translational Modification Enzymes btmD (Precursor Peptide)->Post-translational Modification Enzymes translation This compound This compound Post-translational Modification Enzymes->this compound maturation

Caption: Regulatory cascade for this compound biosynthesis.

Fermentation Workflow Experimental Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing & Analysis Strain Revival Strain Revival Inoculum Development Inoculum Development Bioreactor Setup Bioreactor Setup Inoculum Development->Bioreactor Setup Fermentation Run Fermentation Run Bioreactor Setup->Fermentation Run Process Monitoring Process Monitoring Fermentation Run->Process Monitoring Extraction Extraction Fermentation Run->Extraction Purification Purification Extraction->Purification Quantification (HPLC-MS) Quantification (HPLC-MS) Purification->Quantification (HPLC-MS)

Caption: General workflow for this compound fermentation.

References

Technical Support Center: Enhancing the Plasma Stability of Bottromycin A2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the plasma stability of Bottromycin A2 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's poor plasma stability?

This compound's instability in plasma is mainly due to the hydrolysis of the methyl ester at the C-terminus of the amino acid residue Asp7 under physiological conditions.[1][2][3] This rapid degradation leads to low in vivo efficacy despite promising in vitro antibacterial activity.[1][2]

Q2: What are the most promising strategies to improve the plasma stability of this compound?

The most effective strategy is the chemical modification of the labile methyl ester moiety.[1][2] Replacing the ester with a more stable functional group, such as a ketone, has shown significant success in improving plasma stability while maintaining or even improving antibacterial activity.[2][3]

Q3: Which this compound derivatives have shown the best balance of plasma stability and antibacterial activity?

To date, derivatives where the methyl ester is replaced with a propyl or ethyl ketone have demonstrated both improved plasma stability and antibacterial activity comparable to the parent this compound.[3] The propyl ketone derivative, in particular, has been highlighted as a promising candidate for further drug development.[2]

Q4: Are there other derivatives with improved stability, and what are their properties?

Yes, other derivatives have been synthesized with enhanced stability, but often with a trade-off in antibacterial activity:

  • Hydrazide derivatives: These are significantly more stable in the bloodstream and have shown in vivo activity. However, their in vitro antibacterial activity is reported to be 8 to 16 times lower than that of this compound.[3]

  • Amide and Urea derivatives: These derivatives also exhibit better plasma stability.[2] Unfortunately, this comes at the cost of a 4- to 32-fold reduction in in vitro activity.[2]

  • Thioester derivatives: While these derivatives showed increased antibacterial activity, they were found to be completely unstable in mouse plasma.[2]

Q5: Beyond chemical modification of the ester, what other general strategies can be employed to enhance the stability of peptide-based drugs like this compound derivatives?

Several general formulation and chemical modification strategies can be applied to improve the plasma stability of peptide therapeutics:

  • pH Optimization: Controlling the pH of the formulation can significantly reduce hydrolysis rates.

  • Use of Co-solvents: The addition of co-solvents can improve the stability of peptides in aqueous solutions.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the molecule, protecting it from enzymatic degradation and reducing renal clearance.

  • Formulation in Lipid-Based or Polymeric Delivery Systems: Encapsulating the drug in liposomes, micelles, or polymeric nanoparticles can shield it from plasma enzymes.

  • Structural Modifications: Introducing non-natural amino acids or cyclizing the peptide backbone can enhance resistance to proteases.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Newly synthesized derivative shows rapid degradation in in vitro plasma stability assay. The introduced functional group is also susceptible to hydrolysis or enzymatic cleavage by plasma esterases or proteases.- Consider replacing the ester with a non-hydrolyzable group like a ketone. - Analyze the degradation products to identify the cleavage site and inform further structural modifications. - Evaluate the stability in plasma from different species, as enzymatic activity can vary.
Derivative is stable in plasma but has significantly lower antibacterial activity. The modification at the C-terminus interferes with the binding of the molecule to its ribosomal target.- Explore alternative stable functional groups that are sterically and electronically more similar to the original ester. - Perform molecular modeling studies to understand the structure-activity relationship of the C-terminal modifications. - Synthesize a small library of derivatives with varying stable moieties to identify a lead with a better balance of stability and activity.
Inconsistent results in plasma stability assays between experiments. - Variability in the source and handling of plasma. - Inconsistent incubation conditions (temperature, time points). - Issues with the analytical method (e.g., LC-MS/MS).- Use pooled plasma from a consistent source and handle it according to standardized protocols. - Ensure precise control of incubation temperature and accurate timing of sample collection. - Validate the bioanalytical method for linearity, accuracy, and precision. Include internal standards in all samples.
Derivative appears stable but shows poor in vivo efficacy. - The derivative may have altered pharmacokinetic properties (e.g., poor tissue distribution, rapid clearance). - Potential for off-target effects or toxicity.- Conduct a full pharmacokinetic study to assess absorption, distribution, metabolism, and excretion (ADME) properties. - Perform in vivo toxicology studies to evaluate the safety profile of the new derivative.

Data Presentation

Table 1: Comparison of Plasma Stability and Antibacterial Activity of this compound and its Derivatives

Compound Modification of C-terminal Methyl Ester Plasma Stability Antibacterial Activity (in vitro) Reference
This compound None (Methyl Ester)Completely degraded in mouse plasma after 10 minutesBaseline[2]
Propyl Ketone Derivative Replaced with Propyl Ketone"Perfectly stable" (non-hydrolyzable)Comparable to this compound[2]
Ethyl Ketone Derivative Replaced with Ethyl Ketone"Perfectly stable" (non-hydrolyzable)Comparable to this compound[3]
Hydrazide Derivative Replaced with Hydrazide"Much more stable in the bloodstream"8-16 times lower than this compound[3]
Amide/Urea Derivatives Replaced with various Amides/Ureas"Better stability"4-32 times lower than this compound[2]
Thioester Derivatives Replaced with Thioester"Completely unstable in mouse plasma"Significantly higher than this compound[2]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of this compound derivatives in plasma.

1. Materials:

  • Test compound (this compound derivative) stock solution (e.g., 10 mM in DMSO).
  • Pooled plasma (e.g., human, mouse, rat) stored at -80°C.
  • Phosphate buffered saline (PBS), pH 7.4.
  • Internal standard (IS) solution (a structurally similar compound not expected to be present in the samples).
  • Acetonitrile (ACN) for protein precipitation.
  • Incubator or water bath set to 37°C.
  • LC-MS/MS system.

2. Procedure:

  • Thaw the pooled plasma at 37°C.
  • Prepare the reaction mixture by spiking the test compound into the plasma to a final concentration of 1 µM.
  • Immediately after adding the test compound, take a sample for the 0-minute time point.
  • Incubate the remaining reaction mixture at 37°C with gentle shaking.
  • Collect aliquots at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes).
  • To stop the reaction at each time point, add the aliquot to a tube containing cold acetonitrile (typically 3 volumes of ACN to 1 volume of plasma) and the internal standard.
  • Vortex the samples vigorously to precipitate plasma proteins.
  • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube or 96-well plate for analysis.
  • Analyze the concentration of the test compound in the supernatant using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm of the percentage of compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: LC-MS/MS Bioanalytical Method for Quantification

This protocol provides a general framework for developing an LC-MS/MS method for the quantification of this compound derivatives in plasma samples.

1. Sample Preparation:

  • Perform protein precipitation as described in the in vitro plasma stability assay protocol.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically suitable (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Develop a gradient elution method to separate the analyte from plasma components and the internal standard. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate to the starting conditions.
  • Flow Rate: A flow rate of 0.4 mL/min is common.
  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode for Bottromycin derivatives.
  • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.
  • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the internal standard by infusing the pure compounds into the mass spectrometer.
  • Optimization: Optimize MS parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve the best sensitivity and specificity.

4. Method Validation:

  • Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.

Visualizations

Experimental_Workflow_for_Improving_Plasma_Stability cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Selection cluster_3 Further Development Start This compound Mod Modify Methyl Ester Start->Mod Instability Stability Plasma Stability Assay Mod->Stability Activity Antibacterial Assay Mod->Activity Analyze Analyze Data Stability->Analyze Activity->Analyze Lead Lead Candidate? Analyze->Lead Lead->Mod No (Iterate) PK Pharmacokinetics Lead->PK Yes Tox Toxicology PK->Tox End Preclinical Candidate Tox->End

Caption: Workflow for developing this compound derivatives with enhanced plasma stability.

Potential_Metabolic_Pathways_of_Bottromycin_A2 cluster_0 This compound cluster_1 Metabolism cluster_2 Metabolite BTM_A2 This compound (Active, Unstable) Hydrolysis Esterase-mediated Hydrolysis BTM_A2->Hydrolysis Plasma Inactive_Metabolite Carboxylic Acid Metabolite (Inactive) Hydrolysis->Inactive_Metabolite

Caption: Primary metabolic pathway leading to the inactivation of this compound in plasma.

References

Troubleshooting low bioactivity of synthetic Bottromycin A2 analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Bottromycin A2 analogues.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is an antibiotic that inhibits bacterial protein synthesis.[1] It specifically targets the A-site (aminoacyl-tRNA binding site) of the 50S ribosomal subunit.[1][2] Its mechanism is unique as it can release aminoacyl- or peptidyl-tRNA from the A-site.[3] Recent studies have shown that this compound induces ribosome stalling, particularly when a glycine codon is present in the A-site, by preventing the full accommodation of the incoming Gly-tRNAGly.[4][5][6] This distinct mechanism of action makes cross-resistance with other antibiotics less likely.[1]

Q2: What are the key structural features of this compound that are essential for its bioactivity?

A2: The bioactivity of this compound is largely dependent on its complex and rigid structure. Key features include a unique macrocyclic amidine formed by the N-terminal four amino acids and several C-methylated residues.[1][7] While the core macrocycle is crucial, some modifications to the C-terminal ester and thiazole moieties have been shown to be tolerated, and in some cases, have led to derivatives with improved plasma stability and comparable antibacterial activity.[4]

Q3: Are there known challenges in the total synthesis of this compound and its analogues?

A3: Yes, the total synthesis of this compound is a significant challenge due to its complex stereochemistry and the presence of unusual amino acids.[1][8] The synthesis is often multi-step with low overall yields.[7] These synthetic difficulties can contribute to the low bioactivity of analogues if the correct stereochemistry is not achieved or if crucial structural motifs are altered during synthesis.

Troubleshooting Guides

Issue 1: Low or No Bioactivity of a Synthetic this compound Analogue

Q: My synthetic this compound analogue shows significantly lower or no bioactivity compared to the parent compound. What are the potential causes and how can I troubleshoot this?

A: Low bioactivity is a common challenge. Here are several potential causes and troubleshooting steps:

  • Incorrect Stereochemistry: The complex stereochemistry of this compound is critical for its interaction with the ribosome. Even minor changes in the stereochemistry of the amino acid residues can lead to a significant loss of activity.

    • Recommendation: Verify the stereochemistry of all chiral centers in your synthetic analogue using advanced analytical techniques such as 2D NMR spectroscopy and chiral chromatography. Compare the spectral data with that of the natural product if available.

  • Analogue Instability: this compound is known to be unstable in plasma, and synthetic analogues may also exhibit poor stability in biological media.[4]

    • Recommendation: Assess the stability of your analogue in the assay medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and quantifying the amount of intact compound using LC-MS.

  • Modification of Essential Moieties: Structure-activity relationship (SAR) studies have shown that the core macrocycle of this compound is essential for its activity.[4]

    • Recommendation: If your analogue design involved modification of the macrocycle, consider synthesizing a new set of analogues with modifications limited to the C-terminal ester and thiazole moieties, as these regions are more tolerant to changes.[4]

  • Suboptimal Assay Conditions: The unique mechanism of this compound, which involves glycine-specific ribosome stalling, may not be effectively captured by all standard antibacterial assays.[4][5][6]

    • Recommendation: Consider using a cell-free translation assay with a template enriched in glycine codons to see if this enhances the inhibitory activity of your analogue. Additionally, ensure your chosen bacterial strains are susceptible to this compound.

Issue 2: Inconsistent Bioactivity Results Across Experiments

Q: I am observing high variability in the bioactivity of my this compound analogue between different experimental runs. What could be the reason for this inconsistency?

A: Inconsistent results can be frustrating. Here are some factors to consider:

  • Compound Solubility: Poor solubility of the analogue in the assay medium can lead to inconsistent effective concentrations.

    • Recommendation: Determine the solubility of your compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect bacterial growth or the assay itself. Always use the same final concentration of the co-solvent in all experiments.

  • Bacterial Growth Phase: The susceptibility of bacteria to antibiotics can vary depending on their growth phase.

    • Recommendation: Standardize your bacterial culture preparation. Always initiate your assays with bacteria from the same growth phase (e.g., mid-logarithmic phase) and ensure a consistent inoculum size.

  • Assay Plate and Reagent Variability: Inconsistencies can arise from variations in assay plates, media batches, or reagent preparations.

    • Recommendation: Use high-quality, sterile consumables. Prepare fresh batches of media and reagents for each set of experiments or use a single large batch for a series of related experiments to minimize variability. Include appropriate positive and negative controls in every assay plate.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and some of its derivatives against various bacterial strains.

CompoundS. aureus (MRSA)E. faecium (VRE)Reference
This compound1 µg/mL0.5 µg/mL[1]
Propyl Ketone AnalogueComparable to this compoundComparable to this compound[4]
Ethyl Ketone AnalogueComparable to this compoundComparable to this compound[4]
This compound Hydrazide8-16 times lower activityNot Reported[4]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of this compound analogues.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 of ~0.5).

    • Dilute the bacterial culture to a final concentration of 5 x 105 CFU/mL in fresh broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Cell-Free Translation Inhibition Assay

This assay directly measures the effect of the compound on protein synthesis.

  • Preparation of S30 Extract:

    • Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).

  • Assay Reaction:

    • Set up a reaction mixture containing the S30 extract, a suitable buffer, amino acids, an energy source (ATP, GTP), and a reporter mRNA template (e.g., encoding luciferase or GFP).

    • Add varying concentrations of the this compound analogue to the reaction mixtures.

    • Include a positive control (no compound) and a negative control (e.g., a known translation inhibitor like chloramphenicol).

  • Incubation and Measurement:

    • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

    • Measure the amount of protein synthesized by detecting the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis:

    • Calculate the percentage of inhibition of translation for each compound concentration relative to the positive control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits translation by 50%.

Visualizations

Bottromycin_A2_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_sites Binding Sites 50S 50S Subunit 30S 30S Subunit E_site E Site P_site P Site A_site A Site Stalled_Complex Stalled Ribosome Complex A_site->Stalled_Complex Prevents accommodation tRNA_complex Aminoacyl-tRNA (e.g., Gly-tRNA) tRNA_complex->A_site Enters A-site Bottromycin_A2 This compound Bottromycin_A2->A_site Binds to A-site Inhibition Protein Synthesis Inhibition Stalled_Complex->Inhibition

Caption: Mechanism of action of this compound at the bacterial ribosome.

Troubleshooting_Workflow Start Low/No Bioactivity Observed Check_Purity Verify Compound Purity and Identity (NMR, MS) Start->Check_Purity Check_Stereochem Confirm Stereochemistry (Chiral Chromatography, 2D NMR) Check_Purity->Check_Stereochem Assess_Stability Assess Compound Stability in Assay Medium (LC-MS) Check_Stereochem->Assess_Stability Optimize_Assay Optimize Assay Conditions (Solubility, Bacterial Growth Phase) Assess_Stability->Optimize_Assay Cell_Free_Assay Perform Cell-Free Translation Assay Optimize_Assay->Cell_Free_Assay Redesign_Analogue Redesign Analogue Based on SAR Data Cell_Free_Assay->Redesign_Analogue If still low activity End Bioactivity Issue Resolved Cell_Free_Assay->End If activity is restored Redesign_Analogue->End

Caption: Workflow for troubleshooting low bioactivity of synthetic analogues.

SAR_Decision_Tree Start Analogue Design Strategy Modification_Target Target for Modification? Start->Modification_Target Macrocycle Macrocycle/Core Structure Modification_Target->Macrocycle Core C_Terminus C-Terminus (Ester/Thiazole) Modification_Target->C_Terminus Periphery High_Risk High Risk of Activity Loss. Avoid if possible. Macrocycle->High_Risk Tolerated Modifications are generally tolerated. Good target for improving pharmacokinetic properties. C_Terminus->Tolerated

Caption: Decision tree for this compound analogue design based on SAR.

References

Methods to prevent hydrolysis of the Bottromycin A2 methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bottromycin A2. The primary focus is on preventing the hydrolysis of the C-terminal methyl ester of the aspartate-7 residue, a critical modification for its biological activity.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Loss of Antibacterial Activity Hydrolysis of the methyl ester to the inactive carboxylic acid.Verify storage and handling procedures. Use aprotic solvents for stock solutions and prepare aqueous working solutions immediately before use. Maintain a slightly acidic to neutral pH (below 7.4).
Variability in Experimental Results Partial hydrolysis of the methyl ester due to inconsistent sample preparation or handling.Standardize protocols for solution preparation, including solvent type, pH of aqueous buffers, and incubation times. Minimize the time the compound is in aqueous solution.
Precipitation of the Compound Poor solubility in aqueous buffers, which can be exacerbated by changes in pH or temperature.Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO). For aqueous solutions, use a minimal amount of organic co-solvent and ensure the final concentration is within the solubility limit.
Degradation After Freeze-Thaw Cycles Repeated freezing and thawing of aqueous solutions can accelerate degradation.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of this compound instability is the hydrolysis of the methyl ester at the Asp7 residue.[1][2][3][4] This reaction is particularly problematic under physiological or mild alkaline conditions and results in the formation of the biologically inactive carboxylic acid derivative.[5]

Q2: How should I store powdered this compound?

A2: Lyophilized (powdered) this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for extended periods.

Q3: What is the best way to prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO). One study mentions dissolving this compound in a 50% aqueous DMSO solution to create a 20 mM stock.[6] Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can I prepare aqueous solutions of this compound?

A4: Aqueous solutions of this compound are not recommended for long-term storage due to the risk of hydrolysis. If an aqueous buffer is necessary for your experiment, prepare the working solution immediately before use from your organic stock solution. The final concentration of the organic solvent in your assay should be kept to a minimum to avoid off-target effects.

Q5: What pH range is optimal for maintaining the stability of the methyl ester?

A5: While specific quantitative data for this compound is limited, ester hydrolysis is generally accelerated by alkaline conditions. Therefore, it is crucial to maintain a pH below 7.4. For experimental purposes, slightly acidic to neutral buffers (pH 6.0-7.2) are preferable. Some in vitro studies have utilized Tris-HCl based buffers at pH 7.5, suggesting short-term stability in this range.[1][3]

Q6: Are there any buffer systems you recommend?

A6: While direct comparative studies on this compound are not available, non-nucleophilic buffers are generally preferred for sensitive compounds. Buffers such as MES, HEPES, or Tris can be used. It is advisable to avoid phosphate buffers if there is a potential for precipitation with divalent cations that might be present in your experimental setup. Always prepare buffers with high-purity water and adjust the pH carefully.

Q7: My experiment requires incubation at 37°C. How will this affect the stability?

A7: Elevated temperatures will accelerate the rate of hydrolysis. If incubation at 37°C is necessary, the duration should be kept as short as possible. It is advisable to run a control experiment to assess the extent of degradation over the experimental timeframe.

Q8: I suspect my sample has hydrolyzed. Is there a way to confirm this and potentially reverse it?

A8: Hydrolysis can be confirmed using analytical techniques such as HPLC or mass spectrometry, which will show a shift in retention time and a change in mass corresponding to the carboxylic acid. Early studies have shown that the inactive, hydrolyzed form can be re-esterified to the active methyl ester using a methanolic HCl solution, though this is a chemical modification step that would need to be performed post-hydrolysis.[5]

Quantitative Data Summary

ConditionParameterRecommended Range/ValueRationale
pH Optimal Range6.0 - 7.2Minimizes base-catalyzed hydrolysis.
Avoid> 7.4Alkaline conditions significantly accelerate hydrolysis.
Temperature Long-term Storage (Powder)≤ -20°CEnsures long-term stability of the solid compound.
Stock Solution (in aprotic solvent)≤ -20°CPreserves the integrity of the stock solution.
Short-term Incubation (Aqueous)2 - 8°CSlows the rate of hydrolysis in aqueous solutions.
Experimental TemperatureKeep as low as feasibleHigher temperatures increase the rate of hydrolysis.
Solvent Stock SolutionDry, aprotic (e.g., DMSO)Prevents premature hydrolysis.
Working SolutionAqueous buffer (prepare fresh)Necessary for many biological assays, but stability is limited.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Lyophilized this compound

    • Anhydrous (dry) Dimethyl Sulfoxide (DMSO)

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under sterile conditions (e.g., in a laminar flow hood), add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-20 mM).

    • Gently vortex or sonicate at room temperature until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solution
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous buffer of choice (pH ≤ 7.2)

    • Sterile pipette tips and tubes

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Immediately before starting your experiment, perform a serial dilution of the stock solution into the pre-chilled (4°C) aqueous buffer to achieve the final desired concentration.

    • Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

    • Use the freshly prepared working solution without delay. Do not store aqueous solutions of this compound.

Visualizations

Experimental_Workflow storage Store Lyophilized This compound (<= -20°C, dry, dark) prep_stock Prepare Stock Solution in Anhydrous DMSO (e.g., 20 mM) storage->prep_stock Equilibrate to RT aliquot Aliquot into Single-Use Volumes prep_stock->aliquot store_stock Store Stock Aliquots (<= -20°C) aliquot->store_stock prep_working Prepare Fresh Working Solution in Aqueous Buffer (pH <= 7.2) store_stock->prep_working Thaw one aliquot experiment Immediate Use in Experiment prep_working->experiment hydrolysis Hydrolysis (Inactive Form) prep_working->hydrolysis Time, Temp, pH > 7.4

Caption: Recommended workflow for handling this compound to minimize methyl ester hydrolysis.

Hydrolysis_Pathway bottromycin This compound (Active) -COOCH3 hydrolyzed This compound Carboxylic Acid (Inactive) -COOH bottromycin->hydrolyzed Hydrolysis (+H2O) conditions Conditions Promoting Hydrolysis: - Aqueous Solution - Alkaline pH (>7.4) - Elevated Temperature - Presence of Esterases conditions->hydrolyzed

Caption: The hydrolysis pathway of this compound methyl ester leading to its inactive form.

References

Technical Support Center: Optimizing Fermentation Conditions for Streptomyces bottropensis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Streptomyces bottropensis.

Frequently Asked Questions (FAQs)

Q1: What are the basic culture conditions for growing Streptomyces bottropensis?

A1: Streptomyces bottropensis is a mesophilic bacterium that can be routinely cultivated on GYM Streptomyces Medium (DSMZ Medium 65) at a temperature of around 28-30°C. For the production of secondary metabolites like bottromycin, specific production media and conditions are required.

Q2: What is a suitable medium for bottromycin production by Streptomyces bottropensis?

A2: A commonly used medium for bottromycin production is Bottromycin Production Medium (BPM). The composition of BPM is as follows: 1% glucose, 1.5% soluble starch, 0.5% yeast extract, 1.0% soy flour, 0.5% NaCl, and 0.3% CaCO₃, dissolved in distilled water.[1]

Q3: What are the key fermentation parameters to optimize for secondary metabolite production?

A3: The critical parameters that significantly influence the yield of secondary metabolites in Streptomyces fermentation include medium composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate.

Q4: How does the carbon and nitrogen source affect production?

A4: The type and concentration of carbon and nitrogen sources are crucial for both biomass growth and secondary metabolite synthesis. Glucose is a commonly used carbon source, while soy flour and yeast extract are effective nitrogen sources for bottromycin production.[1] The optimal concentrations will need to be determined empirically for your specific strain and fermentation setup.

Q5: What is the optimal pH for fermentation?

A5: Most Streptomyces species show optimal secondary metabolite production at a neutral to slightly alkaline pH, typically between 6.5 and 7.5.[2][3] It is recommended to monitor and, if possible, control the pH during fermentation, as the metabolic activity of the bacteria can cause pH shifts in the medium.

Q6: What is the optimal temperature for fermentation?

A6: While S. bottropensis grows well at 28-30°C, the optimal temperature for secondary metabolite production may be slightly different. For many Streptomyces species, the optimal temperature for antibiotic production is in the range of 30-37°C.[2][4]

Q7: How do aeration and agitation affect fermentation?

A7: Streptomyces are aerobic bacteria, so sufficient oxygen supply is critical for growth and antibiotic production. Aeration and agitation rates directly impact the dissolved oxygen (DO) concentration in the fermentation broth. Insufficient DO can limit production, while excessive agitation can cause shear stress, damaging the mycelia. Optimal agitation and aeration rates need to be determined for each specific fermentor setup to ensure adequate oxygen transfer without causing excessive cell damage.[5][6]

Troubleshooting Guide

Problem 1: Low or no yield of the desired secondary metabolite.

  • Possible Cause: Suboptimal fermentation conditions.

    • Solution: Systematically optimize key parameters such as pH, temperature, and aeration/agitation. Refer to the quantitative data tables below for guidance on the potential impact of these parameters. Ensure the correct medium composition is being used. For bottromycin, consider using the specialized Bottromycin Production Medium (BPM).[1]

  • Possible Cause: Incorrect incubation time.

    • Solution: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Perform a time-course study to determine the optimal harvest time for your specific strain and conditions. For some Streptomyces species, maximum production is reached after 7 to 10 days of incubation.[7]

  • Possible Cause: Strain viability or mutation.

    • Solution: Ensure your culture is pure and has not lost its production capabilities through repeated subculturing. It is advisable to use fresh cultures from glycerol stocks stored at -80°C for inoculating your seed culture.[8]

Problem 2: Contamination of the fermentation culture.

  • Possible Cause: Inadequate sterile technique.

    • Solution: Streptomyces have a slower doubling time (4-6 hours) compared to common contaminants like Bacillus or E. coli.[8] Therefore, strict aseptic techniques are paramount. Ensure all media, flasks, and instruments are properly sterilized. Work in a laminar flow hood during all inoculation and sampling procedures.[8][9]

  • Possible Cause: Contaminated inoculum.

    • Solution: Before starting a large-scale fermentation, streak a sample of your seed culture onto an agar plate to check for purity.[10]

  • Possible Cause: Issues with the fermentor/bioreactor.

    • Solution: Ensure all seals, O-rings, and connections on your bioreactor are intact and properly sterilized. Check for any potential entry points for contaminants.[10]

Problem 3: Poor or inconsistent growth (e.g., clumping or pellet formation).

  • Possible Cause: Mycelial nature of Streptomyces.

    • Solution: The filamentous growth of Streptomyces can lead to the formation of pellets or clumps in submerged cultures, which can affect nutrient and oxygen transfer. The morphology of the mycelia can be influenced by the medium composition and agitation speed. Using baffled flasks can improve mixing and oxygenation. In some cases, specific genes like ssgA can be engineered to control mycelial fragmentation.[11]

  • Possible Cause: Suboptimal agitation.

    • Solution: Adjust the agitation speed. While higher speeds can break up large clumps, excessive shear can damage the mycelia. Finding the right balance is key.[6]

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data from studies on Streptomyces species, illustrating the impact of key fermentation parameters on secondary metabolite production. While not specific to S. bottropensis, these provide a valuable starting point for optimization experiments.

Table 1: Effect of Temperature on Antibiotic Production by Streptomyces sp.

Temperature (°C)Antibiotic Yield (Inhibition Zone Diameter in mm)
2015
3032
3532
4025
4519
500

(Data adapted from a study on Streptomyces sp. MS-266 Dm4)[12]

Table 2: Effect of Initial pH on Antibiotic Production by Streptomyces sp.

Initial pHAntibiotic Yield (Inhibition Zone Diameter in mm)
5.018.3
6.024.0
7.026.5
8.023.3
9.020.0
10.018.6

(Data adapted from a study on Streptomyces sp. LHR 9)[2]

Table 3: Effect of Agitation and Aeration on Glycoprotein GP-1 Production by Streptomyces kanasenisi

Agitation Speed (rpm)Aeration Rate (vvm)Final GP-1 Production (mg/L)
1501.02.69
2001.02.96
2501.02.36
3001.01.87
2000.52.50
2001.02.96
2001.53.41
2002.03.85

(Data adapted from a study on Streptomyces kanasenisi ZX01)[5]

Experimental Protocols

Protocol 1: Two-Stage Fermentation for Bottromycin Production

This protocol is adapted from a study on bottromycin production in Streptomyces scabies and can be used as a starting point for S. bottropensis.[1]

1. Seed Culture Preparation: a. Inoculate 30 µL of a concentrated spore suspension of S. bottropensis into a 50 mL flask containing 10 mL of GYM medium (0.4% glucose, 0.4% yeast extract, 1.0% malt extract). b. Incubate for 48 hours at 30°C with shaking at 250 rpm.

2. Production Culture: a. Inoculate 250 µL of the seed culture into a 50 mL tube containing 10 mL of Bottromycin Production Medium (BPM). b. Cover the tube with a foam bung to ensure adequate aeration. c. Incubate at 30°C with shaking at 250 rpm for the desired production period (e.g., 7-10 days).

3. Extraction and Analysis: a. Take a 1 mL sample of the production culture. b. Extract with an equal volume of methanol and shake for at least 10 minutes. c. Centrifuge at 13,000 rpm for 4 minutes to pellet cellular debris. d. Analyze the supernatant for bottromycin content using LC-MS.[1]

Protocol 2: Preparation of Spore Stocks for Inoculation

a. Grow S. bottropensis on a suitable solid medium (e.g., Oatmeal agar, MYM agar, or ISP4 agar) at 28°C for 4-6 days, or until sporulation is observed.[8] b. Scrape the spores from the surface of the agar plate into a sterile tube containing sterile water. c. Add an equal volume of 50% glycerol to achieve a final glycerol concentration of 25%. d. Aliquot into cryovials and store at -80°C for long-term use.[8]

Visualizations

Bottromycin_Biosynthesis_Pathway btmD btmD (Precursor Peptide Gene) Precursor_Peptide Precursor Peptide (BtmD) btmD->Precursor_Peptide Transcription & Translation Post_Translational_Modifications Post-Translational Modifications Precursor_Peptide->Post_Translational_Modifications Enzymatic Modifications (BtmC, E, F, G, H, I, J, K) Mature_Bottromycin Mature Bottromycin Post_Translational_Modifications->Mature_Bottromycin Export Export (BtmA Transporter) Mature_Bottromycin->Export

Caption: Overview of the bottromycin biosynthesis pathway.

Experimental_Workflow_Bottromycin Spore_Stock Spore Stock (-80°C) Seed_Culture Seed Culture (GYM Medium, 48h, 30°C) Spore_Stock->Seed_Culture Inoculation Production_Culture Production Culture (BPM, 7-10 days, 30°C) Seed_Culture->Production_Culture Inoculation Extraction Methanol Extraction Production_Culture->Extraction Analysis LC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for bottromycin production.

References

Addressing poor solubility of Bottromycin A2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Bottromycin A2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a macrocyclic peptide with significant hydrophobic character. While it is reported to be soluble in methanol and ether, its solubility in aqueous solutions is limited, which can pose challenges for in vitro and in vivo experiments. It is generally insoluble in non-polar solvents like n-hexane.

Q2: I am seeing precipitation when I try to dissolve this compound in my aqueous buffer. What is happening?

A2: Precipitation of this compound in aqueous buffers is a common issue due to its hydrophobic nature. This can be caused by several factors, including the concentration of the peptide, the pH of the buffer, and the ionic strength of the solution. At higher concentrations, hydrophobic interactions can lead to aggregation and precipitation.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, using a small amount of an organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) is often the first choice for initial solubilization due to its high dissolving power and compatibility with many biological assays at low concentrations. Other options include dimethylformamide (DMF), ethanol, or acetonitrile. However, it is crucial to consider the tolerance of your specific assay to these solvents.

Q4: How does pH affect the solubility of this compound?

Q5: Are there any chemical modifications that can improve the solubility of this compound?

A5: While modifying the core compound may not be feasible for most end-users, it is a strategy used in drug development. For instance, creating derivatives by replacing the ester group with propyl or ethyl ketones has been shown to improve plasma stability and maintain antibacterial activity.[1] Such modifications can also influence solubility.

Troubleshooting Guide for Poor Solubility

If you are encountering solubility issues with this compound, follow this systematic troubleshooting guide.

Step 1: Initial Dissolution in an Organic Co-Solvent

This is the most common starting point for hydrophobic peptides.

Protocol:

  • Start with a small, accurately weighed amount of lyophilized this compound.

  • Add a minimal volume of 100% DMSO to the powder. For example, for 1 mg of peptide, start with 20-50 µL of DMSO.

  • Gently vortex or sonicate the mixture to ensure complete dissolution. The solution should be clear.

  • Once fully dissolved in the organic solvent, slowly add your aqueous buffer of choice to the concentrated stock solution dropwise while vortexing. This gradual dilution is crucial to prevent the peptide from precipitating out.

  • If the solution remains clear at the desired final concentration, you have successfully solubilized this compound. If precipitation occurs, proceed to Step 2.

Note on Co-solvent Concentration: Aim to keep the final concentration of the organic solvent in your working solution as low as possible, ideally below 1% (v/v) for most cell-based assays.

Step 2: pH Adjustment

If direct dilution from an organic stock into a neutral buffer fails, adjusting the pH of the aqueous buffer can improve solubility.

Protocol:

  • Based on the chemical structure of this compound, which contains several nitrogen atoms that can be protonated, it is likely to be more soluble in acidic conditions.

  • Prepare a stock solution of this compound in a minimal amount of DMSO as described in Step 1.

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 5, 6, and 7.4).

  • Slowly dilute the DMSO stock into each of these buffers.

  • Visually inspect for precipitation. If the solution is clearer at a lower pH, this indicates that an acidic buffer is preferable.

  • For basic peptides, an acidic solution (e.g., 10% acetic acid) can be used for initial dissolution before diluting with buffer.

Step 3: Utilizing Sonication and Temperature

Physical methods can aid in the dissolution process, especially when dealing with stubborn aggregates.

Protocol:

  • After adding the solvent to the lyophilized powder, place the vial in a water bath sonicator.

  • Sonicate for short bursts (e.g., 10-15 seconds) to avoid excessive heating, which could degrade the peptide.

  • Gentle warming (e.g., to 30-40°C) can also increase solubility. However, monitor the temperature carefully to prevent degradation.

  • Always centrifuge your final solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use to pellet any remaining undissolved material. Use the supernatant for your experiments.

Data Summary: Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound, which can help in understanding its solubility characteristics.

PropertyValueSource
Molecular FormulaC42H62N8O7SPubChem
Molecular Weight823.1 g/mol PubChem
XLogP34.9PubChem
Hydrogen Bond Donor Count5InvivoChem
Hydrogen Bond Acceptor Count10InvivoChem
Rotatable Bond Count15InvivoChem

XLogP3 is a computed measure of hydrophobicity; a higher value indicates greater hydrophobicity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for solubilizing this compound.

G start Start with lyophilized This compound step1 Add minimal 100% DMSO and vortex/sonicate start->step1 check1 Is the solution clear? step1->check1 check1->start No, try another organic solvent (DMF) step2 Slowly add aqueous buffer while vortexing check1->step2 Yes check2 Does precipitation occur? step2->check2 success Solution is ready for use. (Centrifuge before use) check2->success No troubleshoot_ph Troubleshoot with pH Adjustment: Try acidic buffers (e.g., pH 4-6) check2->troubleshoot_ph Yes re_dissolve Re-dissolve in minimal DMSO troubleshoot_ph->re_dissolve end Consult further literature or consider derivatization troubleshoot_ph->end Still precipitates re_dissolve->step2

Caption: Troubleshooting workflow for solubilizing this compound.

Mechanism of Action and Solubility Considerations

This compound inhibits bacterial protein synthesis by binding to the A-site of the ribosome.[2] Poor solubility leading to aggregation can reduce the effective concentration of the monomeric, active form of the antibiotic, potentially leading to inaccurate experimental results. Ensuring complete dissolution is therefore critical for reliable bioactivity assessment.

G cluster_ribosome Bacterial Ribosome 50S 50S A_site A-Site P_site P-Site E_site E-Site 30S 30S BotA2_mono Soluble this compound (Monomeric) BotA2_mono->A_site Binds and Inhibits BotA2_agg Aggregated this compound (Inactive) BotA2_mono->BotA2_agg Poor Solubility tRNA aminoacyl-tRNA tRNA->A_site Binding Blocked

Caption: Impact of solubility on this compound's mechanism of action.

References

Technical Support Center: Overcoming Cross-Resistance with Ribosome-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome cross-resistance with antibiotics that target the bacterial ribosome.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cross-resistance to ribosome-targeting antibiotics?

A1: Cross-resistance to antibiotics targeting the ribosome primarily arises from three main mechanisms:

  • Target Site Modification: This is one of the most common mechanisms. Bacteria can alter the antibiotic binding site on the ribosome, reducing the drug's affinity. This is often achieved through enzymatic modification of ribosomal RNA (rRNA), such as methylation by Erm methyltransferases, which can confer broad resistance to macrolides, lincosamides, and streptogramins B (MLSB phenotype).[1][2][3][4] Mutations in the rRNA or ribosomal proteins can also lead to resistance.[1]

  • Active Efflux: Bacteria can actively pump antibiotics out of the cell using efflux pumps, preventing the drug from reaching its ribosomal target at a high enough concentration to be effective.[2][3]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic. For example, erythromycin resistance can be mediated by esterases that cleave the macrolactone ring.[2]

Q2: How can I determine if my bacterial strain exhibits cross-resistance to different classes of ribosome-targeting antibiotics?

A2: The "D-test" is a standard laboratory method to detect inducible clindamycin resistance in staphylococci that are resistant to erythromycin. This test can indicate the presence of an erm gene, which can cause resistance to macrolides, lincosamides, and streptogramin B antibiotics. A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk (forming a "D" shape) suggests inducible MLSB resistance. Additionally, performing Minimum Inhibitory Concentration (MIC) testing with a panel of ribosome-targeting antibiotics from different classes can reveal a cross-resistance profile.

Q3: What are some strategies to overcome cross-resistance mediated by Erm methylases?

A3: Several strategies are being explored to combat Erm-mediated resistance:

  • Novel Antibiotics: Developing new antibiotics that can bind effectively to the methylated ribosome is a key strategy. For example, the synthetic oxepanoprolinamide, iboxamycin, has been shown to be effective against bacteria expressing Erm and Cfr ribosomal RNA methyltransferase enzymes.[5] It overcomes resistance by causing a structural rearrangement in the methylated ribosome, allowing both the drug and the modification to coexist.

  • Combination Therapy: Using antibiotics in combination can be highly effective. For instance, a combination of a macrolide with hygromycin A has been shown to act cooperatively against macrolide-resistant bacteria.[6][7][8] Hygromycin A can slow the dissociation of the macrolide from the ribosome, enhancing its activity.[7]

  • Next-Generation Macrolides (Ketolides): Ketolides, such as telithromycin, are semi-synthetic macrolide derivatives designed to have a higher affinity for the ribosome and to be less susceptible to efflux-mediated resistance.[3]

Q4: Can combination therapy lead to synergistic effects against resistant strains?

A4: Yes, combination therapy can result in synergistic, additive, or antagonistic effects. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is particularly desirable.[9] For example, the combination of quinupristin and dalfopristin (Synercid) acts synergistically to inhibit protein synthesis by binding to different sites on the 50S ribosomal subunit.[10][11] A checkerboard assay is a common method to determine the synergistic potential of antibiotic combinations.[9][12][13]

Troubleshooting Guides

Problem 1: My novel compound shows poor activity against a bacterial strain known to be resistant to macrolides.

Possible Cause: The strain may possess an erm gene, leading to methylation of the 23S rRNA at position A2058.[4] This modification can sterically hinder the binding of many macrolides.

Troubleshooting Steps:

  • Confirm the Resistance Mechanism:

    • Perform a D-test to check for inducible MLSB resistance.

    • Sequence the 23S rRNA gene to identify mutations or screen for the presence of erm genes using PCR.

  • Evaluate Compound Binding:

    • Utilize an in vitro translation assay with ribosomes isolated from both the resistant and a susceptible (wild-type) strain. A significant decrease in inhibition in the resistant strain's ribosomes would suggest a target-site modification issue.

  • Consider Combination Therapy:

    • Perform a checkerboard assay to test your compound in combination with an antibiotic that has a different ribosomal binding site or mechanism of action. For example, combining it with an aminoglycoside (targeting the 30S subunit) could be a starting point.

Problem 2: I am not observing the expected synergistic effect in my checkerboard assay.

Possible Cause: The antibiotic concentrations may not be in the optimal range, the calculation of the Fractional Inhibitory Concentration (FIC) index might be incorrect, or the combination may genuinely not be synergistic.

Troubleshooting Steps:

  • Verify MICs: Re-determine the Minimum Inhibitory Concentration (MIC) for each antibiotic individually to ensure accuracy. The concentration ranges in the checkerboard should bracket the individual MICs.

  • Review FIC Calculation: The FIC index is calculated as follows: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[9]

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

  • Check Inoculum Density: Ensure the bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard) as a higher density can lead to apparently higher MICs and mask synergy.[9]

  • Incubation Time and Conditions: Adhere to standardized incubation times and conditions as these can influence antibiotic activity.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Iboxamycin against Listeria monocytogenes Strains.

StrainRelevant GenotypeClindamycin MIC (mg/L)Lincomycin MIC (mg/L)Iboxamycin MIC (mg/L)
WT EDG-eWild-type12-80.125-0.5
Δlmo0919 EDG-eVgaL/Lmo0919 knockout--2-8 fold more susceptible than WT

Data sourced from a study on the activity of iboxamycin against L. monocytogenes.[14][15]

Table 2: In Vitro Activity of Synercid (Quinupristin/Dalfopristin) against Resistant Gram-Positive Cocci.

OrganismResistance ProfileNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)
Staphylococcus aureusMethicillin-Resistant (MRSA)-0.51.0>99
Enterococcus faeciumVancomycin-Resistant (VRE)136--99 (at ≤2 µg/ml)

Data compiled from studies on the efficacy of Synercid.[16][17]

Experimental Protocols

Checkerboard Assay for Antibiotic Synergy

This protocol is a generalized method for determining the synergistic effect of two antibiotics.

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a concentration significantly higher than their MICs.

  • Prepare Microtiter Plate:

    • In a 96-well microtiter plate, add growth medium to all wells.

    • Create a two-fold serial dilution of Antibiotic A along the y-axis (e.g., rows A-G).

    • Create a two-fold serial dilution of Antibiotic B along the x-axis (e.g., columns 1-10).

    • The result is a matrix of wells containing various combinations of the two antibiotics.

    • Include control wells with each antibiotic alone, and a growth control well with no antibiotics.

  • Inoculate: Add a standardized bacterial inoculum (e.g., 5 x 105 CFU/ml) to each well.[9]

  • Incubate: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

  • Determine MICs: The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible growth.[18]

  • Calculate FIC Index: Use the formula provided in the troubleshooting section to determine the nature of the interaction.

In Vitro Translation Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a compound on bacterial protein synthesis.

  • Prepare Cell-Free Extract: Prepare a bacterial S30 cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.). Alternatively, use a commercially available reconstituted in vitro translation system (e.g., PURExpress).[19]

  • Set up Reactions:

    • In a microfuge tube or microplate well, combine the cell-free extract or reconstituted system with a reporter mRNA (e.g., encoding luciferase or GFP).

    • Add the antibiotic compound to be tested at various concentrations. Include a no-antibiotic positive control and a no-mRNA negative control.

  • Incubate: Incubate the reaction at 37°C for a set period (e.g., 60-90 minutes) to allow for protein synthesis.[20]

  • Measure Reporter Activity: Quantify the amount of reporter protein produced. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence.

  • Determine IC50: The IC50 is the concentration of the compound that inhibits protein synthesis by 50%. This can be calculated by plotting the reporter signal against the compound concentration.[21]

Visualizations

experimental_workflow_checkerboard cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions prep_plate Prepare 96-well Plate with Serial Dilutions prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Read MICs of Combinations incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret

Caption: Workflow for a checkerboard assay to test antibiotic synergy.

resistance_mechanisms cluster_cell Bacterial Cell antibiotic Ribosome-Targeting Antibiotic ribosome Ribosome antibiotic->ribosome Inhibits Protein Synthesis efflux Efflux Pump antibiotic->efflux Pumped Out inactivation Enzymatic Inactivation antibiotic->inactivation Degraded target_mod Target Site Modification (e.g., rRNA Methylation) target_mod->ribosome Alters Binding Site

Caption: Major mechanisms of resistance to ribosome-targeting antibiotics.

overcoming_resistance cluster_strategies Overcoming Strategies cross_resistance Cross-Resistance (e.g., Erm-mediated) novel_abx Novel Antibiotics (e.g., Iboxamycin) cross_resistance->novel_abx Binds to Altered Target combo_therapy Combination Therapy (e.g., Synercid) cross_resistance->combo_therapy Synergistic Action at Different Sites modified_abx Modified Antibiotics (e.g., Ketolides) cross_resistance->modified_abx Evades Resistance Mechanism

Caption: Strategies to overcome cross-resistance to ribosomal antibiotics.

References

Validation & Comparative

A Comparative Analysis of Bottromycin A2 and Vancomycin Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Bottromycin A2 and vancomycin against Vancomycin-Resistant Enterococci (VRE). The following sections present quantitative data, experimental methodologies, and visual representations of their mechanisms of action to offer a comprehensive overview for research and drug development purposes.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and vancomycin against VRE strains as reported in the literature. A lower MIC value indicates greater potency.

AntibioticVRE Strain(s)Reported MIC (µg/mL)Citation(s)
This compound VRE0.5[1][2]
VRE (NCTC12203)0.5[2]
VRE (NCTC12201)1.0[2]
VRE~0.49 (converted from 0.6 µM)[3]
Vancomycin VRE (VanA phenotype)≥64 (often >256)[4][5][6]
VRE (VanB phenotype)>8[4]
VRE (general)≥32[5]

Note: The conversion for this compound from µM to µg/mL is approximated based on its molecular weight of 823.067 g/mol .

Mechanisms of Action

This compound: This antibiotic inhibits bacterial protein synthesis.[1] It binds to the A-site of the 50S ribosomal subunit, which is a novel target not utilized by any currently approved antibiotics, making cross-resistance unlikely.[1][3] Recent studies have revealed a unique, context-specific mechanism where this compound induces ribosome stalling, primarily when a glycine codon enters the A-site.[7][8][9] It achieves this by arresting the glycine-containing ternary complex on the ribosome, which prevents the full accommodation of the incoming Gly-tRNAGly in the peptidyl transferase center.[7][8]

Vancomycin: As a glycopeptide antibiotic, vancomycin disrupts bacterial cell wall synthesis.[10] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[11] This binding obstructs the cross-linking of the peptidoglycan layer, compromising the cell wall's integrity and leading to osmotic lysis.[10][11]

VRE Resistance to Vancomycin: VRE has developed a sophisticated resistance mechanism that involves altering the target of vancomycin.[10] This is primarily achieved through a cluster of genes (van genes) that reprogram the synthesis of the cell wall precursor.[4] The terminal D-Ala-D-Ala is replaced with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[11][12] This modification reduces the binding affinity of vancomycin by a factor of up to 1000, rendering the antibiotic ineffective.[11] The expression of these resistance genes is controlled by the VanRS two-component regulatory system, where VanS acts as a sensor for vancomycin and VanR as a transcriptional activator.[12]

Signaling Pathway Diagrams

Vancomycin_Resistance_Signaling_Pathway cluster_membrane Cell Membrane VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR phosphorylates Vancomycin Vancomycin (Extracellular Signal) Vancomycin->VanS activates vanH_vanA_vanX vanH, vanA, vanX Genes VanR->vanH_vanA_vanX activates transcription D_Ala_D_Lac D-Ala-D-Lac Precursor Synthesis vanH_vanA_vanX->D_Ala_D_Lac Resistance Vancomycin Resistance D_Ala_D_Lac->Resistance

Caption: Vancomycin resistance signaling pathway in VRE.

Bottromycin_A2_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosome A_site A-site (Aminoacyl site) Inhibition Inhibition A_site->Inhibition stalls ribosome P_site P-site (Peptidyl site) Bottromycin_A2 This compound Bottromycin_A2->A_site binds to Gly_tRNA Gly-tRNA-GTP complex Gly_tRNA->A_site enters Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a) Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: Prepare serial two-fold dilutions of this compound and vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Culture VRE strains on an appropriate agar plate. Select several colonies to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to the wells of the microtiter plate containing the serially diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

b) Agar Dilution Method:

  • Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of the antibiotics.

  • Inoculum Preparation: Prepare the VRE inoculum as described for the broth microdilution method.

  • Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest antibiotic concentration that inhibits the visible growth of the VRE strain.

c) E-test (Agar Gradient Diffusion Method):

  • Plate Preparation: Inoculate a Mueller-Hinton agar plate with the VRE strain to create a lawn of bacteria.

  • E-test Strip Application: Place an E-test strip, which contains a predefined gradient of the antibiotic, onto the agar surface.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: An elliptical zone of inhibition will form. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.[5]

Molecular Detection of Vancomycin Resistance Genes (e.g., vanA, vanB)

Polymerase Chain Reaction (PCR):

  • DNA Extraction: Isolate genomic DNA from the VRE colonies.

  • PCR Amplification: Perform PCR using specific primers designed to amplify the vanA and vanB genes. The reaction mixture typically includes the extracted DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

  • Thermocycling: Subject the reaction mixture to a series of temperature cycles to amplify the target DNA sequence.

  • Detection: Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates the presence of the respective resistance gene. Real-time PCR can also be used for faster and more quantitative results.[13][14]

Experimental Workflow Diagram

VRE_Efficacy_Testing_Workflow start Start: VRE Isolate culture Culture VRE on Selective Agar start->culture prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->prepare_inoculum molecular_analysis Molecular Analysis culture->molecular_analysis mic_testing MIC Determination prepare_inoculum->mic_testing broth_dilution Broth Microdilution mic_testing->broth_dilution Method 1 agar_dilution Agar Dilution mic_testing->agar_dilution Method 2 etest E-test mic_testing->etest Method 3 read_mic Read & Record MIC broth_dilution->read_mic agar_dilution->read_mic etest->read_mic end End: Efficacy & Resistance Profile read_mic->end dna_extraction DNA Extraction molecular_analysis->dna_extraction pcr PCR for vanA/vanB dna_extraction->pcr gel_electrophoresis Gel Electrophoresis pcr->gel_electrophoresis gene_presence Determine Gene Presence gel_electrophoresis->gene_presence gene_presence->end

References

Comparative Analysis of Bottromycin A2 Derivatives: A Structural Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bottromycin A2, a unique macrocyclic peptide antibiotic, has garnered significant interest for its potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Its novel mechanism of action, targeting the A-site of the 50S ribosomal subunit, presents a promising avenue for combating antibiotic resistance.[2][3] However, the clinical development of this compound has been hampered by its poor stability in blood plasma.[4] This has spurred extensive research into the synthesis and evaluation of this compound derivatives with improved pharmacokinetic properties and retained or enhanced antibacterial efficacy. This guide provides a comparative analysis of key this compound derivatives, summarizing their structure-activity relationships (SAR), presenting quantitative biological data, and detailing relevant experimental protocols.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of this compound and its key derivatives against a panel of Gram-positive bacteria. Modifications have primarily focused on the C-terminal methyl ester, a site of in vivo instability, and on the core macrocycle.

Compound/DerivativeModificationS. aureus Smith (MIC, µg/mL)MRSA N315 (MIC, µg/mL)VRE E. faecium N06-0364 (MIC, µg/mL)Reference
This compound Parent Compound0.2510.5[5]
Bottromycin B2 Desmethyl at Proline484[5]
Bottromycin C2 Different stereochemistry at β-Me-Phe>128>128>128[5]
Amide Derivative (Primary) Ester to CONH2121[2]
Amide Derivative (Secondary) Ester to CONHCH3121[2]
Ketone Derivative (Ethyl) Ester to COCH2CH30.510.5[6]
Ketone Derivative (Propyl) Ester to CO(CH2)2CH30.510.5[6]
Hydrazide Derivative Ester to CONHNH22-44-82-4[7]

Key SAR Insights:

  • C-terminal Methyl Ester: Replacement of the labile methyl ester with more stable amide or ketone functionalities can retain potent antibacterial activity.[2][6] Notably, ethyl and propyl ketone derivatives show activity comparable to the parent compound.[6]

  • Macrocycle Methylation: The methylation pattern on the core macrocycle is crucial for activity. The absence of a methyl group at the proline residue (Bottromycin B2) leads to a significant reduction in potency.[5]

  • Stereochemistry: The stereochemistry of the amino acid residues is critical. As seen with Bottromycin C2, alterations in the stereochemistry of the β-methylphenylalanine residue can lead to a complete loss of activity.[5]

  • β-substituted Phenylalanine: SAR studies indicate that the β-substituted phenylalanine residue is essential for high antibacterial activity.[8][9]

Experimental Protocols

General Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., S. aureus, MRSA, VRE)

  • Test compounds (this compound derivatives) and control antibiotics (e.g., vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and control antibiotics in the microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

General Protocol for Synthesis of Amide Derivatives of this compound

This protocol outlines a general method for modifying the C-terminal methyl ester of this compound to an amide.[2]

Materials:

  • This compound

  • Hydrazine hydrate

  • Sodium nitrite

  • Desired amine (R-NH2)

  • Appropriate solvents (e.g., methanol, dimethylformamide)

  • Reaction vessel and standard laboratory glassware

Procedure:

  • Hydrazide Formation: Treat a solution of this compound in methanol with hydrazine hydrate and heat the mixture to produce the bottromycin hydrazide intermediate.

  • Acyl Azide Formation: Cool the hydrazide solution and treat it with sodium nitrite under acidic conditions to form the acyl azide.

  • Amide Coupling: Add the desired amine to the reaction mixture. The acyl azide will react with the amine to form the corresponding amide derivative.

  • Purification: Purify the resulting amide derivative using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Visualizations

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the A-site (aminoacyl-tRNA binding site) of the 50S ribosomal subunit, which prevents the binding of aminoacyl-tRNA and leads to the premature termination of translation.[4][12][13]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_sites Binding Sites 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_site->Protein_Synthesis_Inhibition Leads to P_site P-site E_site E-site Bottromycin_A2 This compound Bottromycin_A2->A_site Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding Blocked

Caption: Mechanism of action of this compound, inhibiting protein synthesis by blocking the ribosomal A-site.

General Workflow for SAR Studies of this compound Derivatives

The structural activity relationship studies of this compound derivatives typically follow a systematic workflow from design and synthesis to biological evaluation.

SAR_Workflow Lead_Compound Lead Compound (this compound) SAR_Hypothesis SAR Hypothesis (e.g., Improve Stability) Lead_Compound->SAR_Hypothesis Derivative_Design Derivative Design (e.g., Amide/Ketone Analogs) SAR_Hypothesis->Derivative_Design Chemical_Synthesis Chemical Synthesis Derivative_Design->Chemical_Synthesis Biological_Evaluation Biological Evaluation (MIC, Cytotoxicity) Chemical_Synthesis->Biological_Evaluation Data_Analysis Data Analysis & SAR Biological_Evaluation->Data_Analysis Data_Analysis->SAR_Hypothesis Iterative Refinement Optimized_Lead Optimized Lead Candidate Data_Analysis->Optimized_Lead

Caption: General workflow for the structural activity relationship (SAR) studies of this compound derivatives.

References

A Comparative Analysis of Bottromycin A2 and Linezolid Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. This guide provides a detailed comparative analysis of linezolid, an established synthetic antibiotic, and bottromycin A2, a natural peptide antibiotic, in the context of their activity against MRSA. This comparison is based on their mechanisms of action, in vitro and in vivo efficacy, and resistance profiles, supported by experimental data and protocols.

Mechanism of Action: Two Distinct Approaches to Ribosome Inhibition

Both linezolid and this compound target the bacterial ribosome to inhibit protein synthesis, but they do so via unique mechanisms, which has significant implications for cross-resistance.

Linezolid , the first clinically approved oxazolidinone, acts at the very beginning of protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][2][3] This binding prevents the formation of a functional 70S initiation complex, a crucial step involving the 30S and 50S subunits, mRNA, and initiator tRNA.[2][4][] By blocking this assembly, linezolid effectively halts the production of all bacterial proteins before it can even begin.[3]

This compound , a ribosomally synthesized and post-translationally modified peptide (RiPP), interferes with the elongation phase of protein synthesis.[6][7] It binds to the A-site (aminoacyl-tRNA binding site) of the 50S subunit.[6][8][9] This physically obstructs the entry of new aminoacyl-tRNAs, thereby stopping the addition of amino acids to the growing polypeptide chain.[7][10] Recent research further refines this mechanism, suggesting this compound has a unique context-specific action, inducing ribosome stalling primarily when a glycine codon is present in the A-site by trapping the Gly-tRNA ternary complex.[11][12] This novel target site is not utilized by any other antibiotic class currently in clinical use, making cross-resistance with existing drugs unlikely.[6]

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit cluster_linezolid Linezolid Action cluster_bottromycin This compound Action P_Site P-Site A_Site A-Site E_Site E-Site PTC Peptidyl Transferase Center (PTC) Linezolid Linezolid Initiation_Block Prevents 70S Initiation Complex Formation Linezolid->Initiation_Block Binds to PTC in 50S subunit Initiation_Block->PTC Target Site Bottromycin This compound Elongation_Block Blocks aa-tRNA Accommodation Bottromycin->Elongation_Block Binds to A-Site in 50S subunit Elongation_Block->A_Site Target Site

Caption: Comparative ribosomal inhibition mechanisms of Linezolid and this compound.

In Vitro Activity Against MRSA

Both agents demonstrate potent activity against MRSA, but their quantitative performance differs.

ParameterThis compoundLinezolid
MIC Range (µg/mL) 1 - 2[8]0.25 - 4.0[13][14][15]
MIC₅₀ (µg/mL) Not widely reported1.0 - 1.5[13][14]
MIC₉₀ (µg/mL) Not widely reported2.0 - 3.0[13][15][16]
General Activity Potent activity against MRSA and VRE clinical isolates.[12][17][18]Broadly active against MRSA; susceptibility rate of 100% reported in recent surveillance.[14]
Bactericidal/Static Not fully characterizedGenerally considered bacteriostatic against S. aureus.[2]
MIC (Minimum Inhibitory Concentration): Lowest concentration of an antibiotic that prevents visible growth of a bacterium.
MIC₅₀/MIC₉₀: MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Resistance Mechanisms

The development of resistance is a critical factor in the long-term viability of an antibiotic.

Linezolid: Resistance to linezolid in MRSA, while still relatively rare, is well-documented.[4] The primary mechanism involves point mutations in the domain V region of the 23S rRNA gene, which constitutes the drug's binding site.[1] The most frequently observed mutation is G2576T.[4][19] Since S. aureus has multiple copies of the 23S rRNA gene, the level of resistance can correlate with the number of mutated copies.[19] A less common, horizontally transferable resistance mechanism is the acquisition of the cfr gene, which encodes a methyltransferase that modifies an adenosine residue (A2503) at the binding site, reducing drug affinity.[19]

This compound: Due to its unique mechanism of action targeting a novel site on the ribosome, cross-resistance with other antibiotic classes is not expected.[6] While resistance studies are not as extensive as for linezolid, the novelty of its target is a significant theoretical advantage.

Linezolid_Resistance Exposure Prolonged Linezolid Exposure Selection Selective Pressure Exposure->Selection Mutation Point Mutation in 23S rRNA gene (e.g., G2576T) Selection->Mutation CFR Acquisition of cfr gene (Plasmid-mediated) Selection->CFR Alteration Alteration of Linezolid Binding Site on 50S Subunit Mutation->Alteration CFR->Alteration Resistance Reduced Drug Binding & Clinical Resistance Alteration->Resistance MIC_Workflow A Prepare 2-fold serial dilutions of antibiotic in 96-well plate C Dilute inoculum and add to wells (Final ~5x10^5 CFU/mL) A->C B Prepare MRSA inoculum (0.5 McFarland Standard) B->C D Incubate plate (35°C, 16-20h) C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F Time_Kill_Workflow A Prepare exponential phase MRSA inoculum (~5x10^5 CFU/mL) B Add antibiotic at various MIC multiples (1x, 2x, 4x) to test flasks A->B C Incubate at 37°C with shaking B->C D Sample at time points (0, 2, 4, 8, 12, 24h) C->D periodically E Perform serial dilutions and plate aliquots D->E F Incubate plates and count colonies (CFU) E->F G Plot log10 CFU/mL vs. Time to determine kinetics F->G

References

Unraveling a Unique Ribosomal Grip: A Comparative Guide to the Validation of Bottromycin A2's Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the validation of Bottromycin A2's novel ribosomal binding site against other well-characterized ribosome-targeting antibiotics. We delve into the experimental data and methodologies that distinguish this compound as a promising candidate in the fight against antimicrobial resistance.

This compound, a ribosomally synthesized and post-translationally modified peptide, has emerged as a potent inhibitor of bacterial protein synthesis with significant activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves a previously uncharacterized interaction with the ribosome, makes it a compelling subject for antibiotic development. This guide will illuminate the experimental validation of its binding site and compare its mechanism to that of other antibiotics that target the bacterial ribosome.

A Novel Mechanism of Action: Context-Specific Ribosome Stalling

Recent studies have revealed that this compound inhibits bacterial translation through a unique, context-specific mechanism.[1][2] Unlike many antibiotics that broadly halt protein synthesis, this compound induces ribosome stalling predominantly when a glycine codon enters the A-site of the ribosome.[1][2] This specificity is independent of the codons located in the P- and E-sites.[1]

The core of its action lies in its ability to arrest the glycine-containing ternary complex (aminoacyl-tRNA:EF-Tu:GTP) on the ribosome.[1][2] This prevents the full accommodation of the incoming Gly-tRNAGly into the peptidyl transferase center, thereby halting peptide bond formation.[1][2] This novel mechanism of immobilizing a specific ternary complex on an elongating ribosome sets it apart from other known translation inhibitors.[1]

Pinpointing the Binding Site: The 50S Subunit's A-Site

A series of mechanism of action studies have consistently pointed to the A-site of the prokaryotic 50S ribosomal subunit as the binding location for bottromycins.[3][4] Early investigations demonstrated that this compound interferes with the interaction of aminoacyl- or peptidyl-tRNA with the A-site.[3] Further experiments in a cell-free protein synthesizing system, where an excess of either the 30S or 50S subunit was present, showed that an excess of the 50S subunit decreased the inhibitory effect of the antibiotic, confirming its interaction with the large ribosomal subunit.[3]

Crucially, this compound's binding site does not appear to overlap with those of many other 50S-targeting antibiotics. This is evidenced by the lack of cross-resistance with drugs such as erythromycin and chloramphenicol.[5] For instance, mutations in the 23S rRNA that confer resistance to these antibiotics do not affect this compound's activity.[5] Furthermore, Cfr-mediated methylation of A2503 in the 23S rRNA, a mechanism that confers resistance to several classes of antibiotics including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A, does not impact this compound's efficacy.[5] This strongly suggests a unique binding pocket for this compound.[5]

Comparative Analysis with Other Ribosome-Targeting Antibiotics

To appreciate the novelty of this compound's mechanism, it is essential to compare it with other well-established ribosome-targeting antibiotics. The following table summarizes the key differences in their binding sites and mechanisms of action.

Antibiotic ClassRibosomal SubunitPrimary Binding SiteMechanism of Action
This compound 50SA-siteTraps the EF-Tu-GTP-Gly-tRNAGly ternary complex, preventing its full accommodation and causing context-specific ribosome stalling.[1][2]
Tetracyclines 30SA-siteBlock the binding of aminoacyl-tRNA to the A-site.[3]
Aminoglycosides 30SA-site (decoding center)Cause misreading of the mRNA code and inhibit translocation.[6][7]
Macrolides (e.g., Erythromycin) 50SNascent peptide exit tunnelBlock the elongation of the polypeptide chain by obstructing the exit tunnel.[7]
Lincosamides (e.g., Lincomycin) 50SPeptidyl transferase center (A-site)Interfere with peptide bond formation.[8][9]
Oxazolidinones (e.g., Linezolid) 50SPeptidyl transferase center (A-site)Inhibit the formation of the initiation complex and prevent proper positioning of aminoacyl-tRNA.[7][9]
Chloramphenicol 50SPeptidyl transferase center (A-site)Inhibits peptide bond formation by competing with the aminoacyl-tRNA.[6][7]

Experimental Validation Protocols

The validation of this compound's unique binding site and mechanism of action relies on a combination of biochemical and biophysical techniques. Below are the methodologies for key experiments.

High-Throughput Toe-Printing Combined with Deep Sequencing (Toe-Seq Analysis)

This technique is instrumental in identifying the precise locations of ribosome stalling on an mRNA template.

Protocol:

  • In vitro translation reactions: Prepare translation reactions containing ribosomes, mRNA templates, amino acids, and translation factors.

  • Addition of this compound: Introduce this compound at various concentrations to the translation reactions.

  • Primer extension: A radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the coding sequence is annealed to the mRNA. Reverse transcriptase is then used to synthesize cDNA until it encounters the stalled ribosome, creating a "toe-print."

  • Deep sequencing: The resulting cDNA fragments are subjected to high-throughput sequencing to map the exact 3' ends, which correspond to the ribosome stalling positions.

  • Data analysis: The sequencing data is analyzed to identify specific codons at the A-site of the stalled ribosomes, revealing the context-specificity of the antibiotic's action.[1]

In Vitro Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of an antibiotic on overall protein synthesis.

Protocol:

  • Cell-free translation system: Utilize a commercially available or in-house prepared cell-free protein synthesis system (e.g., from E. coli).

  • Reporter template: Use an mRNA template encoding a reporter protein (e.g., luciferase or GFP).

  • Antibiotic titration: Add serial dilutions of this compound and control antibiotics to the reactions.

  • Quantification of protein synthesis: Measure the amount of synthesized reporter protein through its activity (e.g., luminescence for luciferase) or fluorescence (for GFP).

  • IC50 determination: Calculate the half-maximal inhibitory concentration (IC50) for each antibiotic.[10]

Ribosome Binding Assays

These assays determine the affinity of the antibiotic for the ribosome.

Protocol:

  • Preparation of ribosomal subunits: Isolate and purify 30S and 50S ribosomal subunits from a bacterial source.

  • Radioactive labeling or fluorescent tagging: Label the antibiotic with a radioactive isotope or a fluorescent probe.

  • Incubation: Incubate the labeled antibiotic with the ribosomal subunits at various concentrations.

  • Separation of bound and free antibiotic: Use techniques like nitrocellulose filter binding or equilibrium dialysis to separate the ribosome-bound antibiotic from the free antibiotic.

  • Quantification: Measure the amount of bound antibiotic and calculate the dissociation constant (Kd) to determine the binding affinity.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.

BottromycinA2_Mechanism cluster_ribosome 70S Ribosome cluster_ternary_complex Ternary Complex P_site P-site (Peptidyl-tRNA) A_site A-site E_site E-site Stalled Complex Stalled Ribosome: EF-Tu-GTP-Gly-tRNA partially accommodated A_site->Stalled Complex Traps ternary complex Gly_tRNA Gly-tRNA(Gly) Gly_tRNA->A_site Enters A-site with Glycine codon EF_Tu EF-Tu-GTP BotA2 This compound BotA2->A_site Peptide Bond\nFormation Blocked Peptide Bond Formation Blocked Stalled Complex->Peptide Bond\nFormation Blocked

Caption: Mechanism of this compound action on the bacterial ribosome.

Toe_Printing_Workflow cluster_invitro In Vitro Translation cluster_analysis Analysis Translation Mix Ribosomes + mRNA + Translation Factors Add BotA2 Add this compound Translation Mix->Add BotA2 Ribosome Stalling Ribosomes Stall at Specific Codons Add BotA2->Ribosome Stalling Primer Annealing Anneal Labeled Primer Ribosome Stalling->Primer Annealing Reverse Transcription Reverse Transcriptase Extension Primer Annealing->Reverse Transcription cDNA Fragments Generation of cDNA Fragments (Toe-prints) Reverse Transcription->cDNA Fragments Deep Sequencing High-Throughput Sequencing cDNA Fragments->Deep Sequencing Mapping Stalls Map Stalling Positions on mRNA Deep Sequencing->Mapping Stalls

Caption: Experimental workflow for Toe-printing analysis.

Conclusion

The validation of this compound's ribosomal binding site reveals a unique and previously undescribed mechanism of translation inhibition. Its context-specific stalling of the ribosome at glycine codons, mediated by trapping the ternary complex at the A-site of the 50S subunit, distinguishes it from all other known classes of ribosome-targeting antibiotics. This novel mode of action, coupled with its efficacy against multidrug-resistant bacteria, underscores the potential of this compound as a lead compound for the development of new antimicrobials. The lack of cross-resistance with existing drugs further enhances its clinical prospects, making it a critical area for ongoing research and development.

References

An In Vitro Comparative Analysis of Bottromycin A2 and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antibiotic Bottromycin A2 and its synthetically derived analogues. This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic, first isolated from Streptomyces bottropensis.[1][2] It has garnered significant interest due to its potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3][4] The development of synthetic analogues aims to improve pharmacokinetic properties, stability, and explore the structure-activity relationships (SAR) to create more effective therapeutics.

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

This compound exerts its antibacterial effect by inhibiting protein synthesis, a common mechanism for antibiotics.[3] However, its specific target and mode of action are distinct from clinically used antibiotics, making cross-resistance less likely.[3][4]

Initial studies concluded that bottromycin interferes with the interaction of aminoacyl-tRNA with the aminoacyl (A) site of the 50S ribosomal subunit.[3][5] More recent, detailed analyses have revealed a novel, context-specific mechanism. This compound induces ribosome stalling, but predominantly when a glycine codon enters the A-site.[6][7] It achieves this by arresting the incoming glycine-containing ternary complex (Gly-tRNA-EF-Tu-GTP), preventing its full accommodation into the peptidyl transferase center and thereby halting peptide bond formation.[6][7][8] This unique, glycine-dependent stalling mechanism represents a previously undescribed mode of translation inhibition.[6][7]

Bottromycin_A2_Mechanism_of_Action cluster_ribosome 70S Ribosome cluster_sites tRNA Binding Sites 50S 50S Subunit 30S 30S Subunit E_Site E Site P_Site P Site A_Site A Site Stall Ribosome Stalls Translation Arrested A_Site:e->Stall:w accommodation blocked by BotA2 mRNA mRNA mRNA->30S binds Gly_tRNA Gly-tRNA-EF-Tu (Ternary Complex) Gly_tRNA->A_Site enters (Glycine Codon) BotA2 This compound BotA2->50S binds near A-site

Caption: Mechanism of this compound translation inhibition.

In Vitro Antibacterial Activity

The antibacterial efficacy of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[9] The following tables summarize the reported in vitro activities against a panel of Gram-positive bacteria.

Table 1: MIC of this compound and Key Analogues Against Gram-Positive Pathogens

CompoundS. aureus 133 (μM)S. pneumoniae G9a (μM)E. faecium BM4147 (μM)E. faecalis ICB27159 (μM)Reference
This compound (1a) 0.78<0.050.390.78[3]
Bottromycin B2 (1b) 3.130.10.781.56[3]
Bottromycin C2 (1c) 0.78<0.050.20.39[3]
Bottromycin D (1d) 3.130.10.390.78[3]
Vancomycin (VCM) 0.780.2>1001.56[3]
Linezolid (LZD) 1.560.390.781.56[3]

Data sourced from a 2021 review on Bottromycins, which collated data from various primary sources.[3]

Table 2: MIC of Synthetic Bottromycin Hydroxamate Derivatives (34a-d)

CompoundS. aureus 133 (μM)S. pneumoniae G9a (μM)E. faecium BM4147 (μM)E. faecalis ICB27159 (μM)Reference
34a 0.78<0.050.390.78[3]
34c 0.39<0.050.10.39[3]
34d 3.13<0.050.391.56[3]

Data sourced from a 2021 review on Bottromycins, referencing a patent by Lerchen et al.[3]

Structure-Activity Relationship (SAR) Summary

Synthetic modifications of the this compound scaffold have provided critical insights into the structural features required for antibacterial activity.

  • β-Methyl Group on Phenylalanine: This feature appears to be essential. Its removal leads to a dramatic decrease in activity, likely because it influences the overall three-dimensional conformation of the molecule.[3]

  • C-Terminal Moiety: The C-terminal methyl ester can be modified. Replacement with various amides is well-tolerated and can yield compounds with potent activity.[3][4] However, a free carboxylic acid at this position or complete removal of the amino acid significantly reduces efficacy.[4]

  • Macrocycle Core: The integrity of the N-terminal macrocycle is crucial for activity. Linear peptides or bicyclic derivatives show no significant antibacterial properties.[3]

  • Methylation Pattern: The methylation on the proline and valine residues within the macrocycle influences the level of activity. Bottromycin C2, which is dimethylated on proline, retains activity comparable to this compound.[3]

Caption: Key structure-activity relationships of Bottromycin.

Experimental Protocols

Key Experiment: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standard broth microdilution method used to determine the MIC of antimicrobial agents against bacteria, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

1. Materials:

  • Sterile 96-well microtiter plates (round-bottom preferred)[12]

  • Test compounds (this compound and analogues) dissolved in an appropriate solvent

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Bacterial strains for testing (e.g., S. aureus, E. faecium)

  • Sterile petri dishes, test tubes, and diluents[12]

  • Multipipettor

  • Spectrophotometer (for inoculum standardization)

  • Incubator set to 35-37°C[12]

2. Preparation of Bacterial Inoculum:

  • a. From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies.

  • b. Suspend the colonies in sterile broth or saline.

  • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][13]

3. Preparation of Microtiter Plates:

  • a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[12]

  • b. Prepare a stock solution of each test compound at twice the highest desired concentration.

  • c. Add 100 µL of the concentrated compound stock to the first column of wells. This results in the highest test concentration after the later addition of the inoculum.

  • d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[12]

  • e. Leave one column without any compound as a positive growth control and another column with only uninoculated media as a sterility control/blank.[12]

4. Inoculation and Incubation:

  • a. Inoculate each well (except the sterility control) with the prepared bacterial suspension, bringing the final volume in each well to 200 µL.

  • b. Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[11][13]

5. Determination of MIC:

  • a. After incubation, visually inspect the plates for turbidity (bacterial growth).

  • b. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[9][10]

MIC_Workflow A Prepare Bacterial Inoculum (Adjust to 0.5 McFarland, then dilute) E Inoculate Wells with Bacterial Suspension (Final concentration ~5x10^5 CFU/mL) A->E B Prepare 2x Compound Stock Solution D Perform 2-fold Serial Dilutions of Compound (Column 1 to 10) B->D C Dispense 100µL Media into 96-well plate C->D D->E F Incubate Plate (37°C for 18-24h) E->F G Read Results: Visual Inspection for Turbidity F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Experimental workflow for MIC determination.

References

A Head-to-Head Battle for Ribosomal Supremacy: Bottromycin A2 Versus Other 50S Subunit Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics to combat the rising tide of antimicrobial resistance is a paramount challenge. Among the promising candidates is Bottromycin A2, a potent inhibitor of the bacterial 50S ribosomal subunit. This guide provides a comprehensive comparison of this compound with other established 50S inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation of its potential as a next-generation therapeutic.

This compound, a macrocyclic peptide antibiotic, exhibits a unique mechanism of action that sets it apart from other drugs targeting the 50S ribosomal subunit. Its ability to inhibit protein synthesis, particularly in multidrug-resistant pathogens, makes it a subject of intense research. This guide will delve into its performance against other key 50S inhibitors, including macrolides, lincosamides, and oxazolidinones.

Mechanism of Action: A Tale of Different Strategies

The bacterial ribosome, a critical engine for protein synthesis, is a prime target for antibiotics. The 50S subunit, in particular, plays a crucial role in peptide bond formation and the elongation of the polypeptide chain. While all the inhibitors discussed here target this subunit, their strategies for disruption differ significantly.

This compound employs a highly specific mechanism, inducing ribosome stalling when a glycine codon enters the A-site of the ribosome.[1][2] This context-specific inhibition is a novel mechanism not observed with other 50S inhibitors and suggests a unique binding site.[3] This distinct target is a significant advantage, as it makes cross-resistance with existing antibiotics less likely.[4]

In contrast, other 50S inhibitors have more general mechanisms of action:

  • Macrolides (e.g., Erythromycin) bind to the 23S rRNA component of the 50S subunit and obstruct the polypeptide exit tunnel, preventing the elongation of the nascent peptide chain.[1][2]

  • Lincosamides (e.g., Clindamycin) also bind to the 50S subunit, but their primary action is to interfere with the peptidyl transferase center, directly inhibiting the formation of peptide bonds.[1][5]

  • Oxazolidinones (e.g., Linezolid) act at a very early stage of protein synthesis. They bind to the 50S subunit and prevent the formation of the 70S initiation complex, a crucial step for translation to begin.[1][6]

Performance Data: A Quantitative Comparison

The in vitro efficacy of an antibiotic is a key indicator of its potential. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and other 50S inhibitors against clinically important pathogens.

AntibioticMRSA (MIC in µg/mL)VRE (MIC in µg/mL)
This compound 1[4]0.5[4]
Linezolid 1.5 - 2[7]0.75 - 1.5[7]
Clindamycin >32 (for many resistant strains)[8]-
Erythromycin ≥8 (for resistant strains)[9]-

Table 1: Comparative MIC Values against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols: The "How-To" for Researchers

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments used in the characterization of ribosomal inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Prepare a stock solution of the antibiotic in a suitable solvent, such as 50% dimethyl sulfoxide (DMSO).[3]

  • Perform two-fold serial dilutions of the antibiotic in a 96-well microtiter plate containing a liquid growth medium (e.g., Luria-Bertani broth).[3]

  • Inoculate each well with a standardized suspension of the bacterial strain to be tested, typically in the logarithmic growth phase.[3]

  • Incubate the plates at 37°C for 16-20 hours with constant shaking.[3]

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[3]

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

  • Utilize a commercial in vitro transcription-translation system (e.g., PURExpress) reconstituted from purified components.[10]

  • Use a DNA template encoding a reporter protein, such as green fluorescent protein (GFP).[10]

  • Assemble the reaction mixtures according to the manufacturer's protocol, including the DNA template and the antibiotic at various concentrations.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).[11]

  • Measure the amount of synthesized protein, for example, by detecting the fluorescence of GFP.[12]

  • Calculate the concentration of the antibiotic that inhibits protein synthesis by 50% (IC50).

Toeprinting Assay for Ribosomal Stalling

This technique identifies the specific site on an mRNA where a ribosome is stalled by an inhibitor.

Protocol:

  • Perform an in vitro transcription-translation reaction in the presence of the antibiotic being tested.[13]

  • The antibiotic will cause ribosomes to stall at specific codons on the mRNA.

  • Anneal a radiolabeled DNA primer to the 3' end of the mRNA transcript.[13]

  • Use reverse transcriptase to synthesize cDNA from the mRNA template.

  • The reverse transcriptase will be blocked by the stalled ribosome, resulting in the production of a truncated cDNA fragment, known as a "toeprint".[14]

  • Analyze the size of the toeprint fragment on a sequencing gel to determine the precise location of the ribosomal stall site.[13]

Visualizing the Mechanisms: Pathways and Workflows

To further elucidate the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Ribosomal_Inhibition_Pathway cluster_translation Bacterial Protein Synthesis cluster_inhibitors 50S Subunit Inhibitors Initiation Initiation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Bottromycin_A2 Bottromycin_A2 Bottromycin_A2->Elongation Stalls at Glycine Codon Macrolides Macrolides Macrolides->Elongation Blocks Exit Tunnel Lincosamides Lincosamides Lincosamides->Elongation Inhibits Peptidyl Transferase Oxazolidinones Oxazolidinones Oxazolidinones->Initiation Prevents 70S Formation

Caption: Mechanisms of action of 50S ribosomal subunit inhibitors.

MIC_Workflow start Prepare Antibiotic Dilutions inoculate Inoculate with Bacteria start->inoculate incubate Incubate at 37°C inoculate->incubate read Read Results (Visual/OD600) incubate->read end Determine MIC read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Toeprinting_Workflow start In Vitro Translation + Antibiotic stall Ribosome Stalling start->stall primer Primer Annealing stall->primer rt Reverse Transcription primer->rt toeprint Toeprint Generation rt->toeprint gel Gel Electrophoresis toeprint->gel end Identify Stall Site gel->end

Caption: Experimental workflow for the toeprinting assay.

Conclusion: A Promising New Player in the Antibiotic Arena

This compound presents a compelling profile as a novel 50S ribosomal subunit inhibitor. Its unique, context-specific mechanism of action and potent activity against resistant pathogens like MRSA and VRE highlight its potential to address unmet medical needs. While further in vivo studies and clinical trials are necessary to fully assess its therapeutic utility, the data presented in this guide underscore the importance of continued research into this promising antibiotic. The distinct binding site of this compound offers a beacon of hope in the fight against antimicrobial resistance, potentially circumventing existing resistance mechanisms and paving the way for a new class of life-saving drugs.

References

Efficacy of Bottromycin A2 Derivatives with Modified Ester Moieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bottromycin A2 derivatives with modified ester moieties, focusing on their efficacy against multidrug-resistant bacteria. This compound is a potent, ribosomally synthesized peptide antibiotic with a unique mechanism of action, making it a promising candidate for combating antibiotic resistance.[1][2][3] However, its clinical development has been hampered by the in vivo instability of its C-terminal methyl ester.[1] This guide reviews synthetic modifications to this moiety aimed at improving stability while retaining or enhancing antibacterial activity, presenting key experimental data, protocols, and relevant biological pathways.

Mechanism of Action: Targeting the Ribosomal A-Site

This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] It binds to the A-site (aminoacyl-tRNA binding site) of the 50S ribosomal subunit, a target not currently exploited by clinically used antibiotics, thus minimizing the likelihood of cross-resistance.[1][3] This binding event physically obstructs the accommodation of aminoacyl-tRNA, thereby halting peptide chain elongation.[4][5] Recent studies have refined this model, revealing that this compound induces ribosome stalling in a context-specific manner, primarily when a glycine codon enters the A-site.[2][6] The antibiotic effectively traps the glycine-tRNA ternary complex on the ribosome, preventing its full accommodation into the peptidyl transferase center and aborting translation.[2][6]

cluster_ribosome Bacterial 50S Ribosome cluster_incoming P_site P-site A_site A-site E_site E-site Elongation_Stop Protein Synthesis Inhibited A_site->Elongation_Stop Binding blocked Ribosome stalls aa_tRNA Gly-tRNA aa_tRNA->A_site Attempts to enter BotA2 This compound Derivative BotA2->A_site Binds to A-site

Caption: Mechanism of Action of this compound Derivatives.

Data Presentation: In Vitro Efficacy and Metabolic Stability

The primary strategy to overcome the instability of this compound has been the replacement of the labile methyl ester with more robust functional groups, such as amides and ketones. A key study by Kobayashi et al. synthesized seventeen derivatives via a hydrazide intermediate and evaluated their activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), alongside their stability in mouse plasma.[7]

The data below summarizes the Minimum Inhibitory Concentrations (MIC) for this compound and its most promising derivatives. Lower MIC values indicate higher antibacterial potency.

CompoundR Group (Modification of Ester Moiety)MIC (μg/mL) vs MRSA HH-1MIC (μg/mL) vs VRE NCTC12201% Remaining in Mouse Plasma (1 hr)
This compound -OCH₃ (Methyl Ester)210
Derivative 5a -NH₂ (Amide)8474
Derivative 5j -NH-cyclopropyl (Cyclopropyl Amide)4284
Derivative 8 -CH₂CH₂CH₃ (Propyl Ketone)2196
Vancomycin (Control)11>99
Linezolid (Control)21>99

Data sourced from Kobayashi et al., Bioorg. Med. Chem. Lett., 2010.[7]

As the data indicates, replacement of the methyl ester with an amide (5a) improved plasma stability significantly but at the cost of a 4-fold reduction in antibacterial activity.[7] However, the propyl ketone derivative (8) demonstrated excellent metabolic stability (96% remaining after 1 hour) while maintaining potent antibacterial activity comparable to both the parent compound, this compound, and the clinically used antibiotic Linezolid.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[8][9]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial strains (e.g., MRSA, VRE)

  • Test compounds (Bottromycin derivatives) and control antibiotics

  • Spectrophotometer or plate reader

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain on an appropriate agar plate overnight. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in MHB directly in the 96-well plate. The typical concentration range is 0.06 to 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls: Include a positive control well (inoculum without any antibiotic) to ensure bacterial growth and a negative control well (broth only) for sterility and background turbidity.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or a plate reader.

Plasma Stability Assay

This protocol outlines a general method for assessing the stability of a compound in plasma.[10][11]

Objective: To determine the rate at which a compound is degraded in plasma.

Materials:

  • Pooled mouse plasma (or other species of interest)

  • Test compounds

  • Incubator or water bath (37°C)

  • Acetonitrile (or other organic solvent) containing an internal standard

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-warm the plasma to 37°C. Add the test compound to the plasma at a final concentration (e.g., 1 µM).

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the plasma-compound mixture.

  • Reaction Termination: Immediately terminate the enzymatic degradation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) containing a known concentration of an internal standard. The internal standard helps to correct for variations in sample processing and instrument response.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the concentration at time 0. The half-life (t½) can be determined by plotting the natural logarithm of the remaining concentration against time.

Experimental and Synthetic Workflow

The development of novel this compound derivatives follows a structured workflow, from chemical synthesis to biological evaluation. The process begins with the modification of the natural product, followed by a cascade of in vitro and in vivo tests to identify promising candidates.

cluster_evaluation Biological Evaluation BotA2 This compound (Natural Product) Hydrazide Hydrazide Intermediate (via Hydrazinolysis) BotA2->Hydrazide Step 1 Nitrosation Acyl Azide (Active Intermediate) Hydrazide->Nitrosation Step 2 Derivatives Library of Derivatives (Amides, Ketones, etc.) Nitrosation->Derivatives Step 3: Coupling MIC In Vitro Activity (MIC Assay vs MRSA/VRE) Derivatives->MIC Screening Stability Metabolic Stability (Plasma Stability Assay) MIC->Stability Promising Hits InVivo In Vivo Efficacy (Mouse Infection Model) Stability->InVivo Stable Hits Lead Lead Candidate InVivo->Lead

Caption: Workflow for Synthesis and Evaluation of Derivatives.

References

Comparing the antibacterial activity of Bottromycin A2, B2, and C2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the in vitro antibacterial efficacy of Bottromycin A2, B2, and C2 is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data to offer an objective analysis of their relative potencies against various bacterial strains.

Introduction to Bottromycins

Bottromycins are a class of ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotics first discovered in Streptomyces bottropensis in 1957.[1] These natural products have garnered significant interest due to their unique structure, which includes a macrocyclic amidine linkage, and their potent activity against multi-drug resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2] The primary mechanism of action for bottromycins involves the inhibition of bacterial protein synthesis.[3] They bind to the A-site of the 50S ribosomal subunit, which prevents the binding of aminoacyl-tRNA and leads to premature termination of protein synthesis.[4] This target site is distinct from many clinically used antibiotics, reducing the likelihood of cross-resistance.[3]

Comparative Antibacterial Activity

The antibacterial activities of this compound, B2, and C2 have been evaluated by determining their Minimum Inhibitory Concentrations (MIC) against a panel of bacteria. The MIC value represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data presented below is sourced from the foundational study by Nakamura et al. (1967) that first characterized these compounds.[5]

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound, B2, and C2 against various bacterial strains, providing a direct comparison of their potency. Lower MIC values indicate greater antibacterial activity.

Bacterial StrainThis compound (µg/mL)Bottromycin B2 (µg/mL)Bottromycin C2 (µg/mL)
Staphylococcus aureus (Smith)0.20.80.1
Staphylococcus aureus (209 P)0.10.80.1
Staphylococcus aureus (BR4)0.40.80.4
Staphylococcus aureus (R1)0.4>1000.4
Bacillus subtilis (PCI 219)0.10.40.1
Micrococcus flavus0.050.40.05
Sarcina lutea (PCI 1001)0.050.40.05
Mycobacterium smegmatis (ATCC 607)0.83.10.8
Escherichia coli>100>100>100
Shigella dysenteriae (Gray)>100>100>100
Salmonella typhi (T-63)>100>100>100
Klebsiella pneumoniae (PCI 602)>100>100>100
Data sourced from Nakamura et al., 1967, as reported in The Biochemistry of Bottromycin Biosynthesis and Ribosomal Natural Product Engineering.[5]

From this data, it is evident that this compound and C2 exhibit comparable and potent activity against Gram-positive bacteria, with C2 being slightly more active in some cases. Bottromycin B2 is consistently less active than A2 and C2 against the susceptible strains.[5] None of the tested bottromycins showed significant activity against the Gram-negative bacteria included in this panel.

Experimental Protocols

The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents using the agar dilution method, a standard technique at the time of the original research on bottromycins.

Disclaimer: The detailed experimental protocol from the original 1967 study by Nakamura et al. was not available for review. The following protocol is a generalized representation of the agar dilution method.

Objective: To determine the minimum concentration of this compound, B2, and C2 required to inhibit the visible growth of various bacterial strains.

Materials:

  • This compound, B2, and C2 stock solutions of known concentration.

  • Nutrient agar or other suitable growth medium.

  • Sterile petri dishes.

  • Bacterial cultures of test organisms grown to a standard turbidity (e.g., 0.5 McFarland standard).

  • Sterile saline or broth for dilutions.

  • Incubator.

Methodology:

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the bottromycin compound to be tested. This is achieved by adding specific volumes of the antibiotic stock solution to molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The test bacteria are cultured in a suitable broth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 1 x 10^4 to 1 x 10^5 colony-forming units (CFU) per spot.

  • Inoculation: A small, fixed volume of the standardized bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate and the control plate. Multiple strains can be tested on the same plate.

  • Incubation: The inoculated plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the bottromycin that completely inhibits any visible growth of the test organism.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of bottromycins.

G cluster_ribosome Bacterial Ribosome (70S) P_site P-site (Peptidyl) A_site A-site (Aminoacyl) E_site E-site (Exit) Inhibition Binding Blocked A_site->Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Normal Binding tRNA->Inhibition Bottromycin Bottromycin Bottromycin->A_site Protein_Synth Protein Synthesis Inhibited Inhibition->Protein_Synth

Caption: Mechanism of action of Bottromycins on the bacterial ribosome.

MIC_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of Bottromycin start->prep_plates prep_inoculum Standardize Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Test Bacteria prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Examine Plates for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for MIC determination by agar dilution.

References

A Comparative Guide to High-Throughput Screening Methods for Novel Bottromycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-throughput screening (HTS) methodologies for the discovery and validation of new bottromycin analogues. Bottromycins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that exhibit potent antibacterial activity by inhibiting bacterial protein synthesis.[1] The increasing threat of antibiotic resistance necessitates the development of novel antimicrobial agents, and the unique mechanism of action of bottromycin makes its analogues promising candidates.

This guide details and compares the most relevant HTS assays, provides supporting experimental data from analogous screening campaigns, and includes detailed protocols for key experiments.

Comparison of High-Throughput Screening Methods

The selection of an appropriate HTS method is critical for the successful identification of novel bottromycin analogues. The primary mechanism of action of bottromycin is the inhibition of bacterial protein synthesis by binding to the A-site of the 50S ribosomal subunit.[1] Therefore, ideal HTS assays will either directly measure the inhibition of this process or assess the downstream effects on bacterial viability. The two main categories of HTS assays suitable for this purpose are cell-based assays and cell-free (biochemical) assays.

Assay TypePrincipleAdvantagesDisadvantagesRepresentative Z'-factorRepresentative Hit Rate (%)
Cell-Based Assays ---------------
Bacterial Growth InhibitionMeasures the inhibition of bacterial growth in the presence of test compounds. Readouts can be optical density, fluorescence, or luminescence.- Physiologically relevant, as it screens for compounds that can penetrate the bacterial cell wall and are not susceptible to efflux pumps. - Simple and cost-effective.- Prone to false positives from compounds that are generally cytotoxic. - Does not directly confirm the mechanism of action.0.62 - 0.77[2]0.88[2]
Reporter Gene AssaysUtilizes engineered bacterial strains with a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is sensitive to protein synthesis inhibition.- Provides a more specific readout for protein synthesis inhibition compared to simple growth inhibition. - Can be highly sensitive.- Requires the development and validation of a specific reporter strain. - May miss compounds with mechanisms of action that do not trigger the reporter system.~0.80.06 (for activators)
Cell-Free Assays ---------------
In Vitro Translation (IVT) AssayMeasures the inhibition of protein synthesis in a cell-free system containing ribosomes, tRNAs, amino acids, and other necessary components. Readouts are typically based on the synthesis of a reporter protein (e.g., luciferase).- Directly measures the inhibition of the target process (protein synthesis). - Eliminates issues of cell permeability and efflux. - Highly amenable to automation and miniaturization.- May identify compounds that are not effective in whole cells due to lack of permeability or susceptibility to efflux. - Can be more expensive due to the cost of reagents.Not explicitly found for antimicrobial screening, but generally high for biochemical assays.Not explicitly found for antimicrobial screening.
Ribosome Binding AssayDirectly measures the binding of a labeled ligand (e.g., a known bottromycin analogue) to the ribosomal A-site, and the displacement of this ligand by test compounds.- Highly specific for compounds that target the ribosomal A-site. - Provides direct evidence of target engagement.- Requires a labeled ligand with high affinity and specificity. - May miss allosteric inhibitors or compounds that bind to a slightly different site.Not explicitly found in a high-throughput format.Not explicitly found in a high-throughput format.

Experimental Protocols

Cell-Based Bacterial Growth Inhibition Assay

This protocol describes a standard high-throughput screening assay to identify bottromycin analogues that inhibit the growth of a target bacterial strain, such as Staphylococcus aureus.

Materials:

  • Target bacterial strain (e.g., S. aureus ATCC 29213)

  • M Mueller-Hinton Broth (MHB)

  • 384-well microplates

  • Test compounds (bottromycin analogues) dissolved in DMSO

  • Positive control (e.g., Bottromycin A2)

  • Negative control (DMSO)

  • Plate reader for measuring optical density (OD600) or a fluorescent/luminescent reporter.

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into MHB and grow overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh MHB to an OD600 of 0.001.

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound solution into the wells of a 384-well plate. Also, dispense the positive and negative controls into designated wells.

  • Bacterial Inoculation: Add 50 µL of the diluted bacterial culture to each well of the 384-well plate containing the compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (OD600_compound - OD600_positive_control) / (OD600_negative_control - OD600_positive_control))

  • Hit Selection: Compounds exhibiting a percent inhibition above a certain threshold (e.g., >80%) are considered primary hits.

Validation Parameters:

  • Z'-factor: This parameter is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

  • Signal-to-Noise Ratio (S/N): This is the ratio of the mean signal of the negative control to the standard deviation of the negative control. A higher S/N ratio indicates a more robust assay.

  • Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the negative control to the mean signal of the positive control.

In Vitro Translation (IVT) Assay

This protocol describes a high-throughput cell-free assay to identify bottromycin analogues that directly inhibit bacterial protein synthesis.

Materials:

  • Bacterial S30 extract (e.g., from E. coli)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • DNA template encoding a reporter protein (e.g., firefly luciferase)

  • tRNA mixture

  • 384-well microplates

  • Test compounds (bottromycin analogues) dissolved in DMSO

  • Positive control (e.g., this compound)

  • Negative control (DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the S30 extract, amino acid mixture, energy source, and tRNA mixture according to the manufacturer's instructions.

  • Compound Plating: Dispense 50 nL of each test compound solution, positive control, and negative control into the wells of a 384-well plate.

  • Reaction Initiation: Add the DNA template to the master mix and then dispense the complete reaction mix into the wells of the 384-well plate containing the compounds.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound as described for the cell-based assay.

  • Hit Selection: Compounds showing significant inhibition of luciferase activity are selected as primary hits.

Visualizations

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit A_site A-site P_site P-site E_site E-site 30S_subunit 30S Subunit A_site->P_site translocation P_site->E_site translocation Growing_Peptide_Chain Growing Peptide Chain P_site->Growing_Peptide_Chain peptide bond formation mRNA mRNA mRNA->30S_subunit binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site enters Protein_Synthesis_Blocked Protein Synthesis Blocked Bottromycin_Analogue Bottromycin Analogue Bottromycin_Analogue->A_site binds & blocks

Caption: Mechanism of action of bottromycin analogues.

HTS_Workflow_Validation cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization Compound_Library Compound Library (Bottromycin Analogues) HTS_Assay High-Throughput Screening Assay Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response Assay (IC50) Primary_Hits->Dose_Response Counterscreen Counterscreen (e.g., Cytotoxicity) Primary_Hits->Counterscreen Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Counterscreen->Confirmed_Hits Mechanism_of_Action Mechanism of Action Studies Confirmed_Hits->Mechanism_of_Action Lead_Compounds Lead Compounds Mechanism_of_Action->Lead_Compounds

Caption: HTS workflow for bottromycin analogues.

References

Safety Operating Guide

Proper Disposal of Bottromycin A2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Bottromycin A2 could not be located through public searches. The following disposal procedures are based on general best practices for peptide antibiotics and should be considered as guidance. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific SDS from their supplier for definitive and detailed disposal instructions. Adherence to institutional and local environmental regulations is mandatory.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent peptide antibiotic. The following step-by-step guidance is designed to ensure the safe handling and disposal of this compound and associated materials in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Even trace amounts of peptide antibiotics can pose health risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Lab Coat: A clean, buttoned lab coat should be worn at all times.

  • Eye Protection: Safety glasses or goggles are essential to prevent accidental splashes.

In the event of a spill, immediately absorb the material with an inert absorbent material and dispose of it as hazardous waste. Clean the affected area with a suitable decontamination solution.

Disposal Procedures for this compound

The proper disposal of this compound, like other peptide antibiotics, is crucial to prevent environmental contamination and the potential development of antibiotic resistance. Unused or expired this compound should be treated as hazardous chemical waste.[1]

Solid this compound Waste:
  • Collection: Collect all solid this compound waste, including expired product and contaminated consumables (e.g., weighing paper), in a designated and clearly labeled hazardous waste container.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of disposal for this type of waste is high-temperature incineration.

Liquid this compound Waste (Solutions):
  • Collection: All solutions containing this compound, including stock solutions and experimental media, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Neutralization/Inactivation (if applicable and approved): Some institutions may have protocols for the chemical inactivation of antibiotic waste. Consult your EHS office for approved procedures. Do not attempt to neutralize or inactivate this compound without a validated protocol.

  • Disposal: Like solid waste, liquid waste containing this compound should be disposed of through a licensed hazardous waste management company, typically via incineration. Under no circumstances should liquid this compound waste be poured down the drain. [2]

Contaminated Laboratory Materials:

All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Pipette tips

  • Gloves

  • Bench paper

  • Vials and containers

  • Other consumables

Collect these materials in a designated hazardous waste container for incineration.

Quantitative Data for Disposal

ParameterValueSource
Incineration Temperature >1200°C[3]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_waste_streams Waste Segregation cluster_collection Collection cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe solid_waste Solid Waste (Expired Product, Contaminated Consumables) ppe->solid_waste Segregate liquid_waste Liquid Waste (Stock Solutions, Experimental Media) ppe->liquid_waste Segregate contaminated_materials Contaminated Materials (Gloves, Pipette Tips, Vials) ppe->contaminated_materials Segregate solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container materials_container Collect in Labeled Hazardous Waste Container contaminated_materials->materials_container storage Store Securely for Pickup solid_container->storage liquid_container->storage materials_container->storage disposal Dispose via Licensed Hazardous Waste Vendor (Incineration >1200°C) storage->disposal

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bottromycin A2
Reactant of Route 2
Bottromycin A2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.